molecular formula C14H12O2 B185962 2-(Benzyloxy)benzaldehyde CAS No. 5896-17-3

2-(Benzyloxy)benzaldehyde

Cat. No.: B185962
CAS No.: 5896-17-3
M. Wt: 212.24 g/mol
InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxybenzaldehyde is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium(V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJTRAJWCNHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322707
Record name 2-Benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5896-17-3
Record name 2-(Benzyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5896-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzyloxy)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Benzyloxy)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5896-17-3), a versatile aromatic aldehyde pivotal in synthetic organic chemistry. This document delves into the compound's core physicochemical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, and explores its reactivity and broad applications as a precursor in medicinal chemistry. Key discussions include its role in synthesizing bioactive scaffolds such as chalcones and its emerging significance as a scaffold for enzyme inhibitors. Detailed experimental protocols, analytical characterization data, and essential safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound, also known as o-(Benzyloxy)benzaldehyde or O-Benzylsalicylaldehyde, is a key organic building block.[1] Its structure features a benzaldehyde core where the ortho-phenolic hydroxyl group is protected by a benzyl ether linkage. This structural motif makes it a stable yet reactive intermediate for complex molecular synthesis.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 5896-17-3[2][3]

  • Molecular Formula: C₁₄H₁₂O₂[1][3][4]

  • Molecular Weight: 212.24 g/mol [1][3][4]

  • InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N[2]

The compound's physical state can be either a colorless to pale yellow liquid or a low-melting crystalline solid, a characteristic dependent on purity and ambient temperature.[1][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to yellow liquid or crystalline powder[1][6][7]
Melting Point 45-50 °C[1][6][7]
Boiling Point 176-177 °C @ 4 Torr; 326 °C @ 760 Torr (lit.)[1][7]
Density ~1.1 g/cm³[1]
Refractive Index ~1.60[7]
Flash Point >110 °C (>230 °F)[1][7]
Water Solubility Insoluble[1][5][7]
Solvent Solubility Soluble in Chloroform; Slightly soluble in Methanol[7]

Synthesis and Mechanism: The Williamson Ether Synthesis

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[9][10]

Mechanistic Rationale

The synthesis involves the O-alkylation of a phenoxide. The process begins with the deprotonation of the starting material, salicylaldehyde (2-hydroxybenzaldehyde), using a moderate base like potassium carbonate (K₂CO₃).[1][11] The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic benzylic carbon of an alkylating agent, typically benzyl bromide or benzyl chloride.[9] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is chosen to solvate the cation (K⁺) without solvating the nucleophilic phenoxide, thereby accelerating the Sₙ2 reaction rate.[8][12] Heating is often required to overcome the activation energy of the reaction.[13]

G Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Nucleophile (after deprotonation) BenzylBromide Benzyl Bromide BenzylBromide->Product Electrophile Base K₂CO₃ (Base) Base->Salicylaldehyde Deprotonates -OH

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.[1][7][11]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 8-10 mL per 1 g of salicylaldehyde).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the stirred solution. Stir the suspension for 20 minutes at room temperature to facilitate the formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq.) or benzyl chloride (1.1-1.2 eq.) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[1][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl).

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water (2-3 times) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or solid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization to yield the pure this compound.[11]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its two primary functional groups: the aldehyde and the benzyl ether.

  • Aldehyde Group: The aldehyde is a versatile functional handle for C-C bond formation. It readily participates in:

    • Condensation Reactions: Undergoes base-catalyzed Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[14][15][16]

    • Reductive Amination: Reacts with amines to form Schiff bases, which can be subsequently reduced to secondary amines.[17]

    • Oxidation/Reduction: Can be oxidized to 2-benzyloxybenzoic acid or reduced to 2-(benzyloxy)benzyl alcohol, further expanding its synthetic utility.[18]

  • Benzyl Ether Group: The benzyloxy group serves as a robust protecting group for the phenol.[17][19] It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol, allowing for subsequent functionalization at that position.

Role in Drug Discovery

This compound is a key building block in medicinal chemistry.[17] Its derivatives are being investigated for various therapeutic applications. Notably, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers and associated with chemoresistance.[20] The ability to easily modify the core structure makes it a promising scaffold for developing new therapeutic agents.[17][20]

G cluster_reactions Key Synthetic Transformations Start This compound Chalcones Chalcones (Anticancer Precursors) Start->Chalcones Claisen-Schmidt Condensation SchiffBases Schiff Bases / Amines Start->SchiffBases Reductive Amination (R-NH₂) Acid 2-Benzyloxybenzoic Acid Start->Acid Oxidation [O] Alcohol 2-(Benzyloxy)benzyl Alcohol Start->Alcohol Reduction [H]

Caption: Key reactivity and application pathways.

Analytical Characterization

Unambiguous identification and purity assessment of this compound are typically achieved using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Representative chemical shifts (in CDCl₃) include a singlet for the benzylic protons (-O-CH₂-Ar) around δ 5.20 ppm, a series of multiplets for the aromatic protons between δ 7.0-7.9 ppm, and a singlet for the aldehyde proton (-CHO) downfield around δ 10.5 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹ and C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 212. A prominent base peak is typically observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), which is a characteristic fragment resulting from the cleavage of the ether bond.[4]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4][21]

  • GHS Classification: Warning[2][7]

  • Pictogram: GHS07 (Exclamation Mark)[2][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][21][22]

    • H319: Causes serious eye irritation.[2][21][22]

    • H335: May cause respiratory irritation.[2][21][22]

    • H302: Harmful if swallowed.[4][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[21][22]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]

Handling Recommendations: Use in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid all personal contact, including inhalation.[21] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store in a cool, dry place sealed from air, as the aldehyde functionality can be sensitive to oxidation.[5][7]

Conclusion

This compound is a fundamentally important and synthetically versatile chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, coupled with the dual reactivity of its aldehyde and protected phenol functionalities, makes it an invaluable tool for organic chemists. Its established role as a precursor to complex heterocyclic systems and its growing application in the design of targeted therapeutic agents, particularly enzyme inhibitors, underscore its continued relevance in both academic research and industrial drug development.

References

  • PubChem. (n.d.). This compound | C14H12O2 | CID 344784.
  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • LibreTexts Chemistry. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PubMed Central (PMC). (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • National Institutes of Health (NIH). (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-.

Sources

2-(Benzyloxy)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzyloxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, also known as O-benzylsalicylaldehyde, is an aromatic organic compound that serves as a pivotal intermediate in synthetic chemistry. Structurally, it is a derivative of salicylaldehyde where the phenolic hydroxyl group is protected by a benzyl ether linkage. This structural feature makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. Its aldehyde functionality allows for a wide array of chemical transformations, while the stable benzyl protecting group can be selectively removed under specific conditions if required. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, key synthetic applications, and essential safety and handling procedures for researchers and drug development professionals.

Physicochemical Properties and Core Identifiers

This compound is characterized by a specific set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis. The compound's melting point of 48-49°C means it can be found as either a liquid or a solid, depending on the ambient temperature.[1]

Identifier Value Reference
Molecular Formula C₁₄H₁₂O₂[1][2][3]
Molecular Weight 212.24 g/mol [2][3][4]
IUPAC Name 2-(phenylmethoxy)benzaldehyde[2]
CAS Number 5896-17-3[2][5]
Appearance White to pale cream solid or colorless to yellow liquid[1][6]
Melting Point 48-49 °C[1]
Boiling Point 176-177 °C @ 4 Torr; 326 °C (lit.)[1][7]
Density ~1.1 - 1.34 g/cm³ at 25 °C[1][7]
Solubility Insoluble in water[1][7]
InChI Key PBEJTRAJWCNHRS-UHFFFAOYSA-N[2][8]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[9] This reaction involves the O-alkylation of salicylaldehyde with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent is critical for optimizing reaction yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion for the Sₙ2 reaction with the benzyl halide.[9]

G cluster_workflow General Synthesis Workflow Start Starting Materials: - Salicylaldehyde - Benzyl Halide (e.g., BnBr) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reaction Dissolve Salicylaldehyde in Solvent Start->Reaction AddBase Add Base (e.g., K₂CO₃) Deprotonates hydroxyl group Reaction->AddBase AddBnBr Add Benzyl Bromide Initiates Sₙ2 reaction AddBase->AddBnBr Stir Stir at Controlled Temperature (e.g., RT to 70°C for 2-48h) AddBnBr->Stir Workup Reaction Work-up: - Filter solids - Aqueous wash - Organic extraction Stir->Workup Purify Purification: - Evaporation of solvent - Chromatography or Recrystallization Workup->Purify Product Final Product: This compound Purify->Product G cluster_mechanism Claisen-Schmidt Condensation Mechanism Enolate Step 1: Enolate Formation Ketone + Base (OH⁻) ⇌ Enolate NucleophilicAttack Step 2: Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Enolate->NucleophilicAttack Slow Protonation Step 3: Protonation Alkoxide intermediate is protonated by solvent (H₂O) NucleophilicAttack->Protonation Fast Dehydration Step 4: Dehydration Base removes α-proton, followed by elimination of -OH Protonation->Dehydration Base-catalyzed Chalcone Final Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Chalcone

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂ and CAS Number 5896-17-3, is an aromatic aldehyde featuring a benzyl ether substituent at the ortho position.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structural integrity and purity are paramount for these applications, necessitating precise analytical characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of its molecular structure and for quality assurance. This guide provides a comprehensive analysis of the spectral data of this compound, offering field-proven insights into data acquisition, interpretation, and the underlying scientific principles for researchers and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.[2][3][4] The chemical shift (δ), integration, and spin-spin coupling patterns provide a wealth of information about the connectivity and arrangement of atoms within the molecule.[5]

Proton (¹H) NMR Spectroscopy

Causality in Proton Environments: The chemical shift of a proton is dictated by its local electronic environment. Protons attached to or near electronegative atoms or electron-withdrawing groups (like carbonyls and aromatic rings) are "deshielded" and resonate at a higher frequency (further downfield).

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1HAldehyde (-CHO)
7.88 - 7.85Multiplet1HAromatic (H-C6)
7.56 - 7.52Multiplet1HAromatic (H-C4)
7.46 - 7.33Multiplet5HAromatic (-OCH₂C₆H₅ )
7.06 - 7.03Multiplet2HAromatic (H-C3, H-C5)
~5.20Singlet2HBenzylic (-OCH₂ Ph)

Data sourced from publicly available spectral databases.

Interpretation and Insights:

  • Aldehyde Proton (δ ~10.5): The signal far downfield is unequivocally assigned to the aldehyde proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[6]

  • Aromatic Protons (δ 7.03 - 7.88): The complex series of multiplets in this region corresponds to the nine protons of the two aromatic rings. The protons on the benzaldehyde ring are distinct from those on the benzyl ring and are further differentiated by their position relative to the aldehyde and ether groups.

  • Benzylic Protons (δ ~5.20): The singlet integrating to two protons is characteristic of the methylene (-CH₂) bridge. These protons are deshielded by the adjacent ether oxygen, shifting them downfield. The absence of splitting (a singlet) indicates there are no adjacent protons, which is consistent with the structure.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR Spectral Data Summary

Chemical Shift (δ) ppmAssignment
~191.0Carbonyl (C =O)
~161.0Aromatic (C -O)
~137.0Aromatic (Quaternary - Benzyl ring)
~134.0Aromatic (C -H)
~129.0Aromatic (C -H)
~128.0Aromatic (C -H)
~127.0Aromatic (C -H)
~125.0Aromatic (Quaternary - Benzaldehyde ring)
~121.0Aromatic (C -H)
~113.0Aromatic (C -H)
~71.0Benzylic (-OC H₂Ph)

Note: Specific assignments of aromatic carbons can be complex without advanced 2D NMR experiments. Values are typical for this scaffold.[7][8][9]

Interpretation and Insights:

  • Carbonyl Carbon (δ ~191.0): Similar to its proton, the aldehyde carbon is the most deshielded carbon in the spectrum, appearing far downfield, a hallmark of carbonyl carbons.[7]

  • Aromatic Carbons (δ ~113.0 - 161.0): The ten carbons of the two aromatic rings resonate in this characteristic region. The carbon directly attached to the ether oxygen (C-O) is the most deshielded among the ring carbons.

  • Benzylic Carbon (δ ~71.0): This signal corresponds to the methylene carbon, shifted downfield due to its attachment to the electronegative oxygen atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures self-validation through the use of an internal standard and standardized procedures for achieving optimal resolution.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[10]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming. This critical step minimizes peak broadening and maximizes spectral resolution.

  • ¹H NMR Acquisition:

    • Set acquisition parameters: a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more) and use a longer relaxation delay (2-5 seconds) to ensure full relaxation of all carbon nuclei.[10]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: Structure of this compound with key proton and carbon assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules.[11] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. This technique is exceptionally powerful for identifying the functional groups present in a molecule.[12][13][14]

Causality in Bond Vibrations: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Stronger bonds (e.g., double bonds) and bonds with lighter atoms vibrate at higher frequencies (higher wavenumbers).

FT-IR Spectral Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
~3060Medium-WeakAromatic C-H Stretch
~2870, ~2770WeakAldehyde C-H Stretch (Fermi Doublet)
~1695Strong, SharpCarbonyl (C=O) Stretch
~1600, ~1480, ~1450Medium-StrongAromatic C=C Ring Stretch
~1240StrongAryl-Alkyl Ether C-O Asymmetric Stretch
~1040MediumAryl-Alkyl Ether C-O Symmetric Stretch

Data compiled from typical values for the constituent functional groups.[15]

Interpretation and Insights:

  • Carbonyl Stretch (C=O) at ~1695 cm⁻¹: This is the most prominent and diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an aromatic aldehyde.[16]

  • Aldehyde C-H Stretches at ~2870 & ~2770 cm⁻¹: The presence of two weak bands in this region, known as a Fermi doublet, is a definitive feature of an aldehyde group and helps distinguish it from a ketone.[16]

  • Aromatic C-H and C=C Stretches: The peak just above 3000 cm⁻¹ confirms the presence of hydrogens on an aromatic ring, while the series of peaks between 1450-1600 cm⁻¹ are due to the stretching vibrations within the benzene rings.

  • Ether C-O Stretches at ~1240 & ~1040 cm⁻¹: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O stretching of an aryl-alkyl ether.[15][17] A corresponding symmetric stretch is expected at a lower wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for solid and liquid samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts signals from the atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural information from the fragmentation pattern.[18][19][20]

Causality in Fragmentation: In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (the molecular ion).[21] This ion is energetically unstable and fragments in predictable ways, typically breaking the weakest bonds or forming the most stable carbocations and radicals.[22]

Mass Spectrometry Data Summary

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment Ion
212~12[C₁₄H₁₂O₂]⁺• (Molecular Ion, M⁺•)
211~10[M-H]⁺
183~6[M-CHO]⁺
121~10[C₈H₉O]⁺
91100[C₇H₇]⁺ (Tropylium ion)
77~15[C₆H₅]⁺ (Phenyl ion)
65~12[C₅H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1]

Interpretation and Insights:

  • Molecular Ion (m/z 212): The peak at m/z 212 corresponds to the molecular weight of this compound, confirming its elemental formula.

  • Base Peak (m/z 91): The most intense peak (base peak) at m/z 91 is the hallmark of a benzyl group. It is formed by the cleavage of the benzylic C-O bond, followed by rearrangement to the highly stable tropylium cation. This is the most favored fragmentation pathway.

  • [M-H]⁺ (m/z 211) and [M-CHO]⁺ (m/z 183): These fragments are characteristic of aldehydes, representing the loss of the aldehydic hydrogen radical and the formyl radical (-CHO), respectively.[23][24]

  • Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed from the further fragmentation of larger ions.

fragmentation M [C₁₄H₁₂O₂]⁺• m/z = 212 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F1 - C₇H₅O• F2 [C₁₃H₁₁O₂]⁺ m/z = 211 [M-H]⁺ M->F2 - H• F3 [C₁₃H₉O]⁺ m/z = 183 [M-CHO]⁺ M->F3 - CHO• synthesis_workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product BenzylBromide Benzyl Bromide BenzylBromide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Heat Reflux Heat->Product

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, spectral interpretation, and practical considerations for obtaining and analyzing the ¹H NMR spectrum of this important synthetic intermediate.

Introduction: The Structural Elucidation of this compound

This compound, with the chemical formula C₁₄H₁₂O₂, is a key building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex organic molecules.[1][2][3] Its structure, featuring a benzaldehyde core substituted with a benzyloxy group at the ortho position, gives rise to a distinct and informative ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for verifying the compound's identity, assessing its purity, and understanding its chemical environment. This guide will provide a detailed walkthrough of the ¹H NMR spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by three key principles: chemical shift, spin-spin coupling, and integration. A thorough understanding of these concepts is essential for accurate spectral interpretation.[4][5]

  • Chemical Shift (δ): The position of a proton signal on the x-axis of the spectrum, measured in parts per million (ppm), is known as its chemical shift. This value is determined by the local electronic environment of the proton. Electron-withdrawing groups, such as the aldehyde's carbonyl group, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the ether oxygen, shield adjacent protons, shifting their signals to lower chemical shifts (upfield).[6]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbon atoms leads to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling, the coupling constant (J), is measured in Hertz (Hz) and is dependent on the number of bonds and the dihedral angle separating the coupled protons.

  • Integration: The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. By integrating the signals, we can determine the relative ratio of the different types of protons in the molecule.

Predicted ¹H NMR Spectrum of this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H~10.5s-1H
H-6~7.9ddJ ≈ 7.8, 1.81H
H-4~7.6dddJ ≈ 8.0, 7.5, 1.81H
Phenyl-H (benzyl)~7.3-7.5m-5H
H-5~7.2dddJ ≈ 7.8, 7.5, 1.01H
H-3~7.1dJ ≈ 8.01H
Methylene-H (CH₂)~5.2s-2H

Analysis of the Experimental ¹H NMR Spectrum in DMSO-d₆

An experimental ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1] The data is as follows:

¹H NMR (300 MHz, DMSO-d₆) δ 10.43 (d, J = 0.8 Hz, 1H), 7.75 - 7.62 (m, 2H), 7.56 - 7.49 (m, 2H), 7.46 - 7.30 (m, 4H), 7.10 (tt, J = 7.5, 0.9 Hz, 1H), 5.30 (s, 2H).

Detailed Analysis:

  • δ 10.43 (d, J = 0.8 Hz, 1H): This downfield signal corresponds to the aldehyde proton . Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. The small doublet splitting (J = 0.8 Hz) is likely due to a weak four-bond coupling with the H-6 proton.

  • δ 7.75 - 7.62 (m, 2H): This multiplet in the aromatic region can be assigned to the H-6 and one of the aromatic protons of the benzaldehyde ring. The H-6 proton is expected to be the most downfield of the ring protons due to its proximity to the deshielding aldehyde group.

  • δ 7.56 - 7.49 (m, 2H): This multiplet likely corresponds to two of the protons on the phenyl ring of the benzyloxy group.

  • δ 7.46 - 7.30 (m, 4H): This complex multiplet integrates to four protons and represents the remaining three protons of the phenyl ring and the H-4 proton of the benzaldehyde ring.

  • δ 7.10 (tt, J = 7.5, 0.9 Hz, 1H): This signal, a triplet of triplets, can be assigned to the H-5 proton of the benzaldehyde ring. The large coupling (J = 7.5 Hz) arises from ortho-coupling to H-4 and H-6, while the smaller coupling (J = 0.9 Hz) is due to meta-coupling.

  • δ 5.30 (s, 2H): This singlet in the upfield region is characteristic of the two benzylic methylene protons (CH₂) . The singlet nature of this peak indicates no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry small vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

    • Integrate all signals in the spectrum.

Visualizations

The following diagrams illustrate the structure and key interactions within the this compound molecule.

Figure 1. Chemical structure of this compound with proton numbering.

Figure 2. J-coupling network in the benzaldehyde ring of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide has provided a detailed theoretical and practical framework for understanding and acquiring the ¹H NMR spectrum of this compound, empowering scientists in their research and development endeavors.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry.
  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • Iowa State University. NMR Sample Preparation. Iowa State University.
  • Oregon State University. 1H NMR Chemical Shift. Oregon State University.
  • PubChem. This compound. PubChem.
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral data, detailed peak assignments, and a robust experimental protocol for acquiring a high-quality spectrum. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this versatile synthetic intermediate.

Introduction: The Role of this compound in Synthesis

This compound is a key organic building block widely utilized in the synthesis of complex molecular architectures. Its structure features a benzaldehyde core ortho-substituted with a benzyloxy group, which often serves as a protecting group for a phenol. The presence of the reactive aldehyde functionality, combined with the stable ether linkage, makes it a valuable precursor for constructing a diverse array of heterocyclic compounds and other target molecules in medicinal chemistry.

Accurate structural verification of such intermediates is paramount to ensure the integrity of a synthetic pathway. ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," in the spectrum, effectively creating a molecular fingerprint. This guide will meticulously dissect the ¹³C NMR fingerprint of this compound.

Structural Framework and Carbon Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, a standardized numbering system for the 14 carbon atoms of this compound is essential. The structure and corresponding numbering are presented below.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Detailed Interpretation

While experimental ¹³C NMR data for this compound is not widely available in public spectral databases[1][2][3], a highly accurate prediction can be generated based on established substituent effects and comparison with analogous structures. The following table summarizes the predicted chemical shifts for each carbon atom in a standard deuterated chloroform (CDCl₃) solvent.

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)Rationale and Interpretation
C7Aldehyde Carbonyl (C=O)~191.5The carbonyl carbon is the most deshielded due to the double bond to an electronegative oxygen atom. Its chemical shift is characteristic of aromatic aldehydes, similar to benzaldehyde itself (~192.3 ppm).[4]
C2Aromatic (C-O)~160.8This carbon is directly attached to the ether oxygen, a strongly electron-donating group, causing significant deshielding (a downfield shift).
C9Aromatic (ipso-Benzyl)~136.2The quaternary carbon of the benzyl ring attached to the methylene group. Its chemical shift is typical for an unsubstituted ipso-carbon in a benzyl system.
C4Aromatic (CH)~134.5This carbon is para to the ether oxygen and meta to the aldehyde group. The electron-withdrawing nature of the aldehyde dominates at this position, shifting it downfield.
C6Aromatic (CH)~128.9Positioned ortho to the aldehyde group, this carbon is deshielded by the carbonyl's anisotropic and inductive effects.
C11, C13Aromatic (CH, Benzyl)~128.7These are the meta-carbons of the benzyl ring. Due to symmetry, they are chemically equivalent and appear as a single resonance.
C10, C14Aromatic (CH, Benzyl)~128.2These are the ortho-carbons of the benzyl ring. They are also equivalent due to symmetry.
C12Aromatic (CH, Benzyl)~127.6The para-carbon of the benzyl ring, typically the most shielded of the benzyl aromatic carbons.
C1Aromatic (ipso-Aldehyde)~125.0This quaternary carbon is attached to the electron-withdrawing aldehyde group. While ipso-carbons are often complex to predict, this assignment is consistent with substituted benzaldehydes.
C5Aromatic (CH)~121.5This carbon is meta to the ether oxygen and ortho to the aldehyde. It experiences moderate shielding/deshielding effects.
C3Aromatic (CH)~113.0Positioned ortho to the strongly electron-donating ether oxygen, this carbon is the most shielded (most upfield) of the substituted aromatic ring carbons.
C8Benzylic Methylene (-OCH₂)~71.0The sp³-hybridized carbon attached to an oxygen atom is characteristically found in this region, consistent with a benzyl ether linkage.

Causality of Substituent Effects

The chemical shifts in this compound are a direct consequence of the electronic environment of each carbon, which is modulated by two key functional groups:

  • The Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both induction and resonance. It strongly deshields the directly attached carbonyl carbon (C7) and influences the aromatic ring, particularly the ortho (C6) and para (C4) positions, pulling electron density away and shifting their signals downfield.

  • The Benzyloxy Group (-OCH₂Ph): The ether oxygen is a strong electron-donating group through resonance. It pushes electron density into the aromatic ring, causing a shielding effect (upfield shift) that is most pronounced at the ortho (C3) and para (C5) positions. This effect is responsible for the significant upfield shift of C3 to ~113.0 ppm. The benzylic CH₂ group (C8) is deshielded by the adjacent oxygen, while the phenyl ring of the benzyl group remains largely unperturbed, showing a pattern similar to toluene.

The final observed spectrum is a result of the interplay of these competing electronic effects across the substituted aromatic ring, leading to 12 distinct signals for the 14 carbon atoms (two pairs of carbons on the benzyl ring are equivalent by symmetry).

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. Adherence to this protocol ensures reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 20–50 mg of solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient internal reference.[4]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 300 MHz.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved spectral lines.

  • Acquisition Parameters: Set the parameters for a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 0–220 ppm, sufficient to cover the expected range of chemical shifts.

    • Acquisition Time (AQ): 1–2 seconds.

    • Relaxation Delay (D1): A delay of 2–5 seconds between pulses is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Initiate Acquisition: Start the experiment.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply an automated baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 20-50 mg of Compound prep2 Dissolve in 0.7 mL CDCl3 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert & Lock Spectrometer prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters (NS, D1) acq2->acq3 acq4 Run Experiment acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Analysis proc3->proc4

Figure 2: Standard experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, with 12 distinct signals that directly map to its carbon framework. The downfield signal around 191.5 ppm is a definitive marker for the aldehyde carbonyl group, while the signals for the substituted aromatic ring are distributed over a wide range (~113–161 ppm) due to the competing electronic effects of the aldehyde and benzyloxy substituents. The benzyloxy group itself is easily identified by its benzylic methylene signal near 71.0 ppm and the characteristic pattern of its own phenyl ring. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to confidently use ¹³C NMR to characterize this compound, ensuring the quality and identity of this critical synthetic intermediate.

References

  • PubChem.
  • Doc Brown's Chemistry. C-13 NMR spectrum of benzaldehyde analysis of chemical shifts. [Link]
  • AIST: Spectral Database for Organic Compounds (SDBS). [Link]
  • Royal Society of Chemistry.
  • PubChem. This compound Compound Summary. [Link]
  • Patterson-Elenbaum, J. C., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
  • University of Wisconsin.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

FT-IR analysis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of 2-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, practical methodologies, and in-depth spectral interpretation of this key organic intermediate. The guide emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure accurate and reproducible results. Key discussions include the assignment of characteristic vibrational modes, comparative spectral analysis, and robust sample preparation techniques.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its molecular architecture, featuring a reactive aldehyde, a sterically influential benzyloxy group, and a disubstituted aromatic ring, makes it a versatile precursor for a diverse range of complex target molecules.[1] The benzyloxy moiety often serves as a protecting group for a phenolic hydroxyl, which can be selectively removed during a synthetic sequence.[1]

Accurate structural confirmation and purity assessment of this compound are paramount to ensure the desired outcome of subsequent synthetic transformations. Among the suite of analytical techniques available, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule. This guide will delve into the nuances of obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Theoretical Framework: Understanding the Vibrational Landscape of this compound

An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites various vibrational modes. The frequency of absorption is characteristic of the specific bonds and functional groups present.[2] For this compound, the expected FT-IR spectrum is a composite of the vibrational modes of its constituent parts: the aromatic aldehyde and the benzyl ether.

The Aldehyde Group Vibrations

The aldehyde functional group gives rise to some of the most diagnostic peaks in the infrared spectrum:

  • C=O Carbonyl Stretch: A strong, sharp absorption band is anticipated around 1690 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.[3][4]

  • Aldehydic C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as two weak to medium bands in the region of 2860-2760 cm⁻¹.[3][5] One of these bands is often observed as a shoulder on the aliphatic C-H stretching bands. The presence of these two bands, sometimes referred to as a Fermi doublet, is a strong indicator of an aldehyde.[4][6]

The Benzyloxy Group Vibrations

The benzyloxy group introduces several key vibrational signatures:

  • Aliphatic C-H Stretch: The methylene (-CH₂-) bridge of the benzyloxy group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.[3]

  • C-O Ether Stretch: A strong, characteristic absorption due to the asymmetric C-O-C stretching of the ether linkage is expected in the 1250-1200 cm⁻¹ range. A corresponding symmetric stretch is typically found around 1050-1000 cm⁻¹.[3][7]

The Aromatic System Vibrations

Both benzene rings in the molecule contribute to the spectrum:

  • Aromatic C-H Stretch: These vibrations give rise to weak to medium absorption bands typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3][4]

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene rings result in multiple medium to strong bands in the 1600-1450 cm⁻¹ region.[3][4]

  • Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of a high-quality, reproducible FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument operation. The following protocols are designed to be self-validating, ensuring the integrity of the obtained data.

Instrumentation
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is highly recommended for its simplicity, speed, and minimal sample preparation requirements.[8]

Sample Preparation: Choosing the Optimal Method

This compound is typically a solid at room temperature.[9] Therefore, several sample preparation methods are applicable. The choice of method depends on the available equipment and the desired data quality.

ATR is the preferred method for its ease of use and high reproducibility.[10]

Protocol:

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to ratio out the instrument and environmental absorptions (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip.

This traditional transmission method can yield excellent spectra but requires more sample preparation.[10][11]

Protocol:

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. KBr is transparent to infrared radiation.[10]

  • Homogenization: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

This method is useful for obtaining a quick spectrum if an ATR accessory is unavailable.[12]

Protocol:

  • Dissolution: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[12]

  • Casting: Place a single drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[12]

  • Analysis: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Data Visualization and Workflow

FTIR_Analysis_Workflow ATR ATR Background Background ATR->Background Sample Sample Background->Sample KBr KBr KBr->Background Film Film Film->Background Ratio Ratio Sample->Ratio Baseline Baseline Ratio->Baseline Interpret Interpret Baseline->Interpret

Spectral Interpretation and Data Analysis

The FT-IR spectrum of this compound is rich with information. A systematic approach to interpretation is crucial for accurate compound identification.

Summary of Expected Vibrational Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AldehydeC-H Stretch~2860 and ~2760Weak to Medium
AldehydeC=O Stretch~1690Strong
AromaticC-H Stretch3100 - 3000Weak to Medium
AromaticC=C Stretch1600 - 1450Medium to Strong
BenzyloxyAliphatic C-H Stretch2950 - 2850Medium
BenzyloxyC-O Asymmetric Stretch1250 - 1200Strong
BenzyloxyC-O Symmetric Stretch1050 - 1000Medium to Strong

Table 1: Predicted key vibrational frequencies for this compound based on analysis of its structural components.[3]

Comparative Analysis with Structural Analogs

To build confidence in the spectral assignments, a comparison with the spectra of simpler, related molecules is highly instructive.

  • vs. Benzaldehyde: The spectrum of this compound will exhibit additional strong bands corresponding to the benzyloxy group, namely the aliphatic C-H stretches (2950-2850 cm⁻¹) and the prominent C-O ether stretch (1250-1200 cm⁻¹), which are absent in the spectrum of benzaldehyde.[3][4]

  • vs. Dibenzyl Ether: The most significant difference will be the presence of the strong carbonyl (C=O) absorption around 1690 cm⁻¹ and the characteristic aldehyde C-H stretches (2860-2760 cm⁻¹) in the spectrum of this compound. These features will be absent in the spectrum of dibenzyl ether.[7][13]

Logical Relationship for Spectral Confirmation

Spectral_Confirmation Compound This compound Aldehyde_Features Aldehyde Features Present? (C=O at ~1690 cm⁻¹, C-H at ~2860/2760 cm⁻¹) Compound->Aldehyde_Features Benzyloxy_Features Benzyloxy Features Present? (Aliphatic C-H at ~2950-2850 cm⁻¹, C-O at ~1250-1200 cm⁻¹) Compound->Benzyloxy_Features Aromatic_Features Aromatic Features Present? (C-H at >3000 cm⁻¹, C=C at 1600-1450 cm⁻¹) Compound->Aromatic_Features Confirmation Positive Identification Aldehyde_Features->Confirmation Yes Benzyloxy_Features->Confirmation Yes Aromatic_Features->Confirmation Yes

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the theoretical basis of its vibrational modes and employing robust, self-validating experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The combination of characteristic aldehyde, benzyloxy, and aromatic absorptions provides a unique spectral fingerprint, which, when interpreted systematically, leaves little room for ambiguity. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and reproducible FT-IR analysis, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Benchchem.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Sample preparation for FT-IR. Northern Illinois University.
  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Benzaldehyde. University of the West Indies.
  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. Benchchem.
  • Overtone spectroscopy of benzaldehyde. Indian Association for the Cultivation of Science.
  • An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde. Benchchem.
  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A - ACS Publications.
  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum. American Chemical Society.
  • IR: aldehydes. University of Calgary.
  • This compound. PubChem.
  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. ScienceDirect.
  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • Aldehyde IR Spectroscopy. Berkeley Learning Hub.
  • IR handout.pdf.
  • Benzyl phenyl ether - Optional[FTIR] - Spectrum. SpectraBase.
  • Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. ResearchGate.
  • FTIR spectra of corresponding products for each alcohol. ResearchGate.
  • Benzaldehyde IR Spectrum Analysis. Berkeley Learning Hub.
  • Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS. PubMed.
  • A, Full FTIR spectra of fatty acid, benzyl alcohol and fatty acid benzyl esters. ResearchGate.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • Benzaldehyde. NIST WebBook.
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • 2-(Hexyloxy)benzaldehyde. NIST WebBook.
  • Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. PubMed.
  • Dibenzyl ether. PubChem.
  • Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. OUCI.
  • DIBENZYL ETHER. Ataman Kimya.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzyloxy)benzaldehyde is a versatile aromatic compound characterized by the presence of both an aldehyde and a benzyl ether moiety. This unique structural combination makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, purity assessment, and for monitoring its progression in chemical reactions. This guide provides a detailed exploration of the fragmentation pathways of this compound under common mass spectrometry ionization techniques, offering insights for researchers, scientists, and professionals in drug development.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This process provides a detailed molecular fingerprint, which is invaluable for structural elucidation.

Upon entering the ion source, this compound (molecular weight: 212.24 g/mol ) is bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 212.[3] Due to the imparted energy, this molecular ion is prone to undergo a series of fragmentation events, giving rise to a characteristic mass spectrum.

Primary Fragmentation Pathways under EI

The fragmentation of the this compound molecular ion is primarily dictated by the lability of the benzyl ether linkage and the inherent stability of the resulting fragments. The most prominent fragmentation pathways are detailed below.

1. Formation of the Tropylium Ion (m/z 91): The Base Peak

The most abundant ion in the EI mass spectrum of this compound is typically the tropylium ion at m/z 91.[3] This is a hallmark of compounds containing a benzyl group. The formation of this highly stable, seven-membered aromatic ring cation occurs via cleavage of the benzylic C-O bond.

  • Mechanism: The initial molecular ion undergoes homolytic cleavage of the bond between the benzylic carbon and the ether oxygen. This generates the benzyl cation, which rapidly rearranges to the more stable tropylium ion. The other product is a neutral radical.

2. Formation of the Benzoyl Cation (m/z 105) and Related Fragments

Fragments related to the benzaldehyde portion of the molecule are also observed, though typically at lower intensities than the tropylium ion.

  • [M-H]•+ (m/z 211): A minor peak resulting from the loss of a hydrogen radical from the aldehyde group is often observed.[4]

  • [M-CHO]•+ (m/z 183): Loss of the formyl radical (•CHO) from the molecular ion can lead to a fragment at m/z 183.[4]

3. Cleavage of the Ether Bond with Charge Retention on the Benzaldehyde Moiety

Another significant fragmentation pathway involves the cleavage of the C-O ether bond, with the positive charge remaining on the benzaldehyde fragment.

  • Formation of m/z 121: Cleavage of the benzyl-oxygen bond results in an ion at m/z 121, corresponding to the 2-hydroxybenzaldehyde cation radical.

4. The Phenyl Cation (m/z 77)

Further fragmentation of the tropylium ion or direct fragmentation of the molecular ion can lead to the formation of the phenyl cation at m/z 77.[4][5]

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization.

G M [C₁₄H₁₂O₂]⁺˙ m/z 212 (Molecular Ion) frag91 [C₇H₇]⁺ m/z 91 (Tropylium Ion - Base Peak) M->frag91 - C₇H₅O• frag211 [C₁₄H₁₁O₂]⁺ m/z 211 M->frag211 - H• frag183 [C₁₃H₁₁O]⁺ m/z 183 M->frag183 - CHO• frag121 [C₇H₅O₂]⁺ m/z 121 M->frag121 - C₇H₇• frag77 [C₆H₅]⁺ m/z 77 frag91->frag77 - C₂H₂

Caption: Primary EI fragmentation pathways of this compound.

Summary of Key EI Fragment Ions
m/zProposed Structure/IdentitySignificance
212[C₁₄H₁₂O₂]⁺˙Molecular Ion
211[C₁₄H₁₁O₂]⁺Loss of a hydrogen radical
183[C₁₃H₁₁O]⁺Loss of the formyl radical
121[C₇H₅O₂]⁺2-Hydroxybenzaldehyde cation radical
91[C₇H₇]⁺Tropylium ion (Base Peak)
77[C₆H₅]⁺Phenyl cation

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation.[2] It is particularly well-suited for analyzing polar and thermally labile molecules. In positive-ion mode ESI, protonated molecules, denoted as [M+H]⁺, are commonly formed.

For this compound, the protonated molecule would be observed at m/z 213. Due to the gentle nature of ESI, this protonated molecular ion is often the base peak in the full scan mass spectrum.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest (in this case, the [M+H]⁺ ion at m/z 213) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides valuable structural information.

Predicted Fragmentation of [M+H]⁺

The fragmentation of the protonated this compound is expected to proceed through pathways that favor the formation of stable, even-electron ions.

  • Loss of Benzyl Alcohol (m/z 105): A likely fragmentation pathway involves the loss of a neutral benzyl alcohol molecule (C₇H₈O, 108 Da), resulting in the formation of a benzoyl-type cation at m/z 105.

  • Formation of the Tropylium Ion (m/z 91): Similar to EI, the highly stable tropylium ion is expected to be a prominent fragment. This can occur through the loss of a neutral 2-formylphenol molecule (C₇H₆O₂, 122 Da) from the protonated parent ion.

Visualizing ESI-MS/MS Fragmentation

The following diagram illustrates the predicted fragmentation pathways of protonated this compound in an MS/MS experiment.

G MH [C₁₄H₁₃O₂]⁺ m/z 213 (Protonated Molecule) frag105 [C₇H₅O]⁺ m/z 105 MH->frag105 - C₇H₈O frag91 [C₇H₇]⁺ m/z 91 MH->frag91 - C₇H₆O₂

Sources

Solubility of 2-(Benzyloxy)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for predicting and experimentally determining the solubility of this compound. We will delve into the molecular characteristics of this compound, apply the "like dissolves like" principle to predict its behavior in various organic solvents, and provide a detailed, self-validating experimental protocol for quantitative solubility determination.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic aldehyde featuring a benzyl ether protecting group. Its molecular structure makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fine chemicals. The efficiency of synthetic steps involving this compound, as well as its purification and formulation, are all critically dependent on its solubility in organic solvents. A thorough understanding of its solubility profile allows researchers to:

  • Select appropriate solvents for chemical reactions to ensure optimal reactant mixing and reaction rates.

  • Design effective purification protocols, such as recrystallization and chromatography.

  • Prepare solutions of known concentrations for analytical testing and biological screening.

This guide provides the foundational knowledge and practical steps to master the solubility characteristics of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] To predict the solubility of this compound, we must first analyze its molecular structure and polarity.

Molecular Structure Analysis:

This compound (C₁₄H₁₂O₂) has a molecular weight of 212.24 g/mol .[5] Its structure consists of a benzaldehyde core with a benzyloxy group at the ortho position.

Key structural features influencing its solubility are:

  • Two Aromatic Rings: The two benzene rings are large, nonpolar, and hydrophobic. They contribute significantly to the molecule's overall nonpolar character.

  • Aldehyde Group (-CHO): The carbonyl group (C=O) is polar, with the oxygen atom being a hydrogen bond acceptor. This group provides a site for dipole-dipole interactions.[6][7]

  • Ether Linkage (-O-): The ether oxygen is also a hydrogen bond acceptor, contributing a degree of polarity to the molecule.

  • Lack of Hydrogen Bond Donors: The molecule does not have any acidic protons (like an -OH or -NH group) to act as hydrogen bond donors.

The combination of large nonpolar regions with localized polar groups gives this compound a predominantly nonpolar character with some capacity for polar interactions. This is supported by its calculated XLogP3 value of 3.2, which indicates a preference for lipophilic environments.[8]

Predicted Solubility in Different Solvent Classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the large nonpolar surface area of the two benzene rings, this compound is expected to have high solubility in nonpolar solvents. The weak van der Waals forces between the solute and solvent molecules will be comparable. Aromatic aldehydes are known to be soluble in solvents like benzene.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions with the carbonyl and ether groups of this compound. Therefore, good solubility is expected in these solvents. The purification of a related compound using a hexane/ethyl acetate gradient in column chromatography suggests solubility in both of these solvent types.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

    • Alcohols (Methanol, Ethanol): These solvents are polar and can act as hydrogen bond donors to the oxygen atoms of the aldehyde and ether groups. While the large nonpolar part of the molecule will limit solubility compared to smaller aldehydes, moderate solubility is expected.

    • Water: The molecule's large hydrophobic surface area will significantly hinder its ability to dissolve in water. The energy required to break the strong hydrogen bonds between water molecules would not be sufficiently compensated by the formation of new bonds with the solute. As such, this compound is expected to be, and is reported as, insoluble in water.[6][8]

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Nonpolar Hexane0.1High "Like dissolves like"; large nonpolar regions dominate.
Toluene2.4Very High Aromatic solvent interacts favorably with the benzene rings.
Polar Aprotic Dichloromethane (DCM)3.1Very High Good dipole-dipole interactions with the carbonyl and ether groups.
Diethyl Ether2.8High Favorable interactions with the ether linkage and carbonyl group.
Ethyl Acetate4.4High Acts as a hydrogen bond acceptor; balances polar and nonpolar characteristics.
Acetone5.1High Strong dipole-dipole interactions with the polar carbonyl group.
Acetonitrile5.8Medium Highly polar; may be less effective at solvating the large nonpolar regions.
Dimethylformamide (DMF)6.4Medium Very polar; similar to acetonitrile.
Dimethyl Sulfoxide (DMSO)7.2Medium Very polar; may be less effective at solvating the large nonpolar regions.
Polar Protic Methanol5.1Medium-Low Can hydrogen bond, but the nonpolar character of the solute limits solubility.
Ethanol4.3Medium-Low Similar to methanol, but slightly less polar.
Water10.2Insoluble Large hydrophobic molecule cannot overcome strong water-water hydrogen bonds.[6][8]

Experimental Determination of Solubility: A Validated Protocol

While predictions are useful, quantitative data must be obtained through experimentation. The equilibrium (or shake-flask) method is a reliable and widely used technique for determining the solubility of a compound.[10] This protocol is designed to be a self-validating system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solid Weigh excess this compound combine Combine in a sealed vial prep_solid->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48 hours) combine->agitate settle Allow solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute sample serially filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze quantify Quantify concentration analyze->quantify std_curve Prepare standard curve std_curve->quantify report Report solubility (mg/mL or mol/L) quantify->report

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Curve: a. Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration. b. Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations. c. Analyze these standards using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) and plot the response versus concentration to generate a standard curve. The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered valid.

  • Sample Preparation: a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is saturated. A good starting point is ~20 mg of solid. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a constant temperature shaker or rotator (e.g., at 25 °C). b. Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution does not change over time. This can be verified by taking measurements at different time points (e.g., 24h, 36h, 48h).

  • Sampling and Sample Preparation: a. After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature until all undissolved solid has settled. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any microscopic particulate matter. This step is crucial to avoid artificially high results. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the standard curve.

  • Analysis and Calculation: a. Analyze the diluted sample using the same analytical method as the standards. b. Using the equation from the standard curve, calculate the concentration of this compound in the diluted sample. c. Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility. d. The experiment should be performed in triplicate to ensure reproducibility, with the final reported solubility being the average of the three measurements.

Conclusion

This guide has provided a detailed overview of the solubility of this compound in organic solvents from both a theoretical and a practical standpoint. The molecular structure, dominated by two nonpolar aromatic rings but featuring polar carbonyl and ether functionalities, suggests high solubility in nonpolar and polar aprotic solvents, and limited solubility in polar protic solvents, particularly water. For precise, quantitative data, a robust experimental protocol based on the equilibrium shake-flask method has been detailed. By combining theoretical prediction with rigorous experimental validation, researchers and drug development professionals can effectively manage and optimize processes involving this compound.

References

  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • PubChem. (n.d.). This compound.
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like?
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?
  • YouTube. (2025, December 5). What Does "Like Dissolves Like" Mean? [Video].
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2025, December 6). Like Dissolves Like - A Chemistry Principle Explained. [Video].

Sources

2-(Benzyloxy)benzaldehyde: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the stability and optimal storage conditions for 2-(Benzyloxy)benzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, understanding its handling requirements is critical for ensuring experimental consistency, maintaining purity, and ensuring laboratory safety. This document delves into the chemical principles governing its stability, offering practical insights and validated protocols.

Core Molecular Profile and Inherent Stability

This compound (C₁₄H₁₂O₂) is an aromatic aldehyde characterized by a benzyloxy group positioned ortho to the aldehyde functionality. This molecular architecture dictates its reactivity and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight212.24 g/mol [1]
AppearanceColorless to yellow Liquid or Solid[2][3]
Melting Point46-49 °C[2][3]
Boiling Point176-177 °C @ 4 Torr[3]
SolubilityInsoluble in water. Soluble in Chloroform, Methanol (Slightly).[2][4]
SensitivityAir Sensitive[2]

The aldehyde group is inherently susceptible to oxidation, which is a primary degradation concern. While the benzyloxy group offers some steric hindrance, the molecule remains vulnerable to atmospheric oxygen.

Key Factors Influencing Stability

The long-term integrity of this compound is contingent on controlling several environmental factors.

Atmospheric Oxygen

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid. This autoxidation process can be accelerated by light and the presence of trace metal impurities. Aromatic aldehydes, in general, are known to slowly oxidize in air to their respective benzoic acids.[5]

Light

Exposure to light, particularly UV radiation, can provide the activation energy for photochemical degradation, including oxidation.[6] Therefore, it is imperative to protect the compound from light during storage and handling.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While some sources indicate storage at ambient temperature, for long-term stability and to minimize the rate of potential degradation, storing in a cool place is advisable.[7][8]

Incompatible Materials

Strong oxidizing agents are incompatible with this compound and should be avoided.[4][9]

Recommended Storage and Handling Protocols

To preserve the quality and stability of this compound, the following protocols are strongly recommended.

  • Inert Atmosphere: For long-term storage, it is best practice to keep the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Controlled Temperature: Store in a cool, dry, and well-ventilated place.[8][10]

  • Light Protection: Always use amber or opaque containers to shield the compound from light.[6]

  • Container Integrity: Ensure containers are tightly sealed to prevent exposure to air and moisture.[10][11] Glass containers are generally preferred.

  • Safe Handling: Use in a well-ventilated area.[10][11] Avoid all personal contact, including inhalation of dust or fumes.[10] Wear appropriate personal protective equipment, including gloves and safety glasses.[10][11]

Experimental Workflow: Aliquoting for Long-Term Storage

Caption: Recommended workflow for aliquoting this compound.

Stability Assessment and Degradation Monitoring

Periodic assessment of purity is essential to ensure the material's suitability for use, particularly in sensitive synthetic applications.

Primary Degradation Pathway

The most common degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

G substance This compound C₁₄H₁₂O₂ degradation_product 2-(Benzyloxy)benzoic acid C₁₄H₁₂O₃ substance->degradation_product Oxidation (Air, Light)

Caption: Primary oxidative degradation pathway.

Analytical Monitoring Techniques
  • Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative purity checks. The formation of the more polar carboxylic acid can be observed as a new spot with a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase HPLC method can effectively separate the aldehyde from its carboxylic acid degradant and other impurities.

  • ¹H NMR Spectroscopy: Provides a definitive structural confirmation. The aldehyde proton signal (around 10.5 ppm) can be integrated to assess purity against known standards. The appearance of a broad carboxylic acid proton signal would indicate degradation.

Conclusion

The chemical integrity of this compound is best maintained through meticulous control of its storage environment. The primary threats to its stability are exposure to atmospheric oxygen and light, which can lead to oxidation. By implementing the recommended protocols—storage in a cool, dark place under an inert atmosphere and in tightly sealed containers—researchers can ensure the compound's purity and achieve more reliable and reproducible results in their synthetic endeavors.

References

  • This compound | C14H12O2 | CID 344784. PubChem. [Link]
  • BENZALDEHYDE Safety D
  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. [Link]
  • Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]
  • What Are Aldehydes And How Are They Used In Perfumery?.
  • Aldehydes. Chemical Safety Facts. [Link]
  • Model studies on benzene formation

Sources

An In-depth Technical Guide to 2-(Benzyloxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(benzyloxy)benzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, detailed synthetic protocols with mechanistic insights, spectroscopic characterization, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(phenylmethoxy)benzaldehyde [1]. However, it is more commonly referred to as This compound .

  • Synonyms: O-Benzylsalicylaldehyde, Salicylaldehyde benzyl ether[2]

  • CAS Number: 5896-17-3[1][3][4][5]

  • Molecular Formula: C₁₄H₁₂O₂[1][3][5][6]

  • InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N[1][4][5][6][7]

The structure consists of a benzaldehyde core where the hydroxyl group at the ortho (2-position) is protected by a benzyl group, forming a benzyl ether linkage.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 212.24 g/mol [1][3][6]
Appearance Colorless to pale yellow liquid or white to pale cream crystalline powder/solid[3][5]
Melting Point 45-50 °C[3][5]
Boiling Point 176-177 °C at 4 Torr; 326 °C (lit.)[3][7]
Density ~1.1 - 1.339 g/cm³ at 25 °C[3][7]
Flash Point >230 °F (>110 °C)[3][7]
Water Solubility Insoluble[3][7]
Storage Conditions Store below +30°C in a cool, dry, well-ventilated area. Keep container tightly sealed. Air sensitive.[3][7][8]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis .[9] This classic organic reaction provides a reliable pathway for forming the ether linkage.

Reaction Principle and Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[10][11][12] The synthesis of this compound involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This backside attack displaces the halide ion and forms the C-O ether bond in a single, concerted step.[11]

The choice of a primary benzyl halide is critical, as secondary or tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[9][11][12] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base, leaving the nucleophilic anion more reactive, thus favoring the SN2 pathway.[9][10]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Phenoxide Phenoxide Ion (Nucleophile) Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + Benzyl Halide BenzylHalide Benzyl Halide (Electrophile)

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[3][6][7][13]

Materials:

  • Salicylaldehyde (1.0 eq.)

  • Benzyl bromide or Benzyl chloride (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylaldehyde (1.0 eq.) in dry DMF (approx. 2 mL per mmol of salicylaldehyde).

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). Allow the suspension to stir for 20 minutes at room temperature. Subsequently, add benzyl bromide (1.1 - 1.2 eq.) dropwise.[3][14]

  • Reaction: Heat the reaction mixture to 50-70°C and stir for 4-6 hours.[3][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).[6][14]

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3][6]

  • Purification: The crude product, which may be an oil or a solid, can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford the pure this compound.[6][14]

Synthesis_Workflow A 1. Dissolve Salicylaldehyde in DMF B 2. Add K₂CO₃ and Benzyl Bromide A->B C 3. Heat at 50-70°C (4-6h) & Monitor by TLC B->C D 4. Cool & Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water & Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Analytical techniques are essential for confirming the structure and purity of the synthesized product.

TechniqueExpected DataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 10.5 (s, 1H, CHO), 7.85-7.88 (m, 1H, Ar-H), 7.52-7.56 (m, 1H, Ar-H), 7.33-7.46 (m, 5H, Ar-H of benzyl), 7.03-7.06 (m, 2H, Ar-H), 5.20 (s, 2H, OCH₂)[3]
¹³C NMR Expected peaks around 190 (aldehyde C=O), 160 (C-O), 120-140 (aromatic C), 70 (OCH₂)[1]
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z 212. Key fragments at m/z 91 (tropylium ion [C₇H₇]⁺) and 121.[15]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a pivotal intermediate in the synthesis of complex, biologically active molecules.[16] The aldehyde group is a versatile functional handle for reactions like condensations, Wittig reactions, and reductive aminations, while the benzyloxy group serves as a robust protecting group for the phenol, which can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl group for further functionalization.[16][17]

Scaffold for ALDH1A3 Inhibitors in Oncology

A significant application of the benzyloxybenzaldehyde scaffold is in the development of inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[13] ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[13][17]

Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of ALDH1A3.[13] For example, compounds ABMM-15 and ABMM-16, which are based on this scaffold, demonstrated IC₅₀ values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3, with minimal cytotoxicity.[13] This highlights the potential of this chemical framework in designing novel anticancer therapeutics.

ALDH1A3_Inhibition cluster_pathway ALDH1A3 Signaling Pathway Retinal Retinal ALDH1A3 ALDH1A3 Enzyme Retinal->ALDH1A3 Substrate RetinoicAcid Retinoic Acid ALDH1A3->RetinoicAcid Catalyzes RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR Gene Gene Transcription (Proliferation, Differentiation) RAR->Gene Inhibitor This compound Derivative (e.g., ABMM-15) Inhibitor->ALDH1A3 Inhibits

Caption: Inhibition of the ALDH1A3-Retinoic Acid pathway.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • Hazard Classification: The compound is classified as an irritant.[3] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][18]

  • GHS Pictogram: GHS07 (Exclamation mark)[4][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes.[18]

    • P280: Wear protective gloves, eye protection, and face protection.[18]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

  • Handling: Use in a well-ventilated area, preferably within a fume hood.[8][18] Avoid all personal contact, including inhalation.[18] Launder contaminated clothing before reuse.

  • Storage: Store in original, tightly sealed containers in a cool, dry place away from environmental extremes.[8][18]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile chemical reactivity, makes it an essential building block in organic synthesis. Its proven utility as a scaffold for developing potent and selective enzyme inhibitors, particularly in the field of oncology, underscores its importance in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • PrepChem.com.Synthesis of 2-Benzyloxybenzaldehyde. [Link]
  • PubChem.this compound. [Link]
  • Aaron Chemistry.SAFETY DATA SHEET: 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97%. [Link]
  • J&K Scientific LLC.Williamson Ether Synthesis. [Link]
  • BYJU'S.Williamson Ether Synthesis reaction. [Link]
  • Wikipedia.Williamson ether synthesis. [Link]
  • University of Missouri–St. Louis.The Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry.The Williamson Ether Synthesis. [Link]
  • PubChemLite.this compound (C14H12O2). [Link]
  • MDPI.Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

An In-depth Technical Guide to o-Benzylsalicylaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds serve as indispensable starting points for the construction of complex, biologically active molecules. o-Benzylsalicylaldehyde, a seemingly unassuming aromatic aldehyde, is one such pivotal building block. Its strategic arrangement of a reactive aldehyde, a sterically influential phenylmethoxy group, and an activated aromatic ring provides a unique platform for generating diverse molecular architectures. This guide offers an in-depth exploration of o-benzylsalicylaldehyde, moving beyond a simple catalog of its properties to provide field-proven insights into its synthesis, reactivity, and applications, particularly in the context of drug development. Every protocol and mechanistic claim is presented with the rigor and causality expected by researchers and scientists at the forefront of chemical innovation.

Nomenclature and Identification: A Compound of Many Names

To ensure clarity in scientific communication, it is crucial to recognize the various synonyms and identifiers for this compound. While colloquially known as o-benzylsalicylaldehyde, its systematic name provides unambiguous structural information.

The primary and most formally recognized name is 2-(Benzyloxy)benzaldehyde . Its IUPAC designation is 2-(phenylmethoxy)benzaldehyde [1]. Throughout this guide, these names will be used interchangeably with o-benzylsalicylaldehyde. Researchers will also encounter it under various database and commercial identifiers.

IdentifierValueSource
CAS Number 5896-17-3[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
InChIKey PBEJTRAJWCNHRS-UHFFFAOYSA-N[1]
PubChem CID 344784[1]
Synonyms Salicylaldehyde benzyl ether, o-(Benzyloxy)benzaldehyde[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The following tables summarize the key characteristics of this compound, compiled from authoritative sources.

Physical Properties
PropertyValueSource(s)
Appearance White to pale cream crystalline powder or liquid[2][3]
Melting Point 45-50 °C[2][3]
Boiling Point 326 °C (lit.)[4]
176-177 °C at 4 Torr[2]
Density 1.339 g/mL at 25 °C (lit.)[4]
Refractive Index (n²⁰/D) 1.607 (lit.)[2]
Solubility Insoluble in water; Soluble in chloroform, methanol (slightly)[2][4]
Flash Point >110 °C (>230 °F)[2][4]
Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification. The data below represents typical values obtained from experimental analysis.

TechniqueKey Data and InterpretationSource(s)
¹H NMR (CDCl₃, 400 MHz) δ 10.50 (s, 1H, -CHO), 7.86 (dd, 1H), 7.55 (m, 1H), 7.33-7.46 (m, 5H, Ar-H of benzyl), 7.05 (m, 2H), 5.20 (s, 2H, -OCH₂-)[2]
¹³C NMR Key signals expected around δ 190 (C=O), 161 (C-O), 136-127 (aromatic carbons), 71 (-OCH₂-)[1]
Infrared (IR) Characteristic absorptions around 1680-1700 cm⁻¹ (C=O stretch, aldehyde), 1250 cm⁻¹ (C-O-C stretch, ether), 3030-3060 cm⁻¹ (aromatic C-H stretch)[1]
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 212. Key fragments include m/z 91 ([C₇H₇]⁺, tropylium ion) and m/z 121 ([M - C₇H₇]⁺)[1]

Synthesis and Purification: A Practical Approach

The most reliable and widely employed method for the preparation of this compound is the Williamson ether synthesis . This venerable SN2 reaction provides a straightforward route from readily available starting materials.

Reaction Mechanism and Rationale

The synthesis involves the O-alkylation of salicylaldehyde with a suitable benzylating agent, typically benzyl bromide or benzyl chloride. The reaction proceeds via a classic SN2 mechanism.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base Base (e.g., K₂CO₃) BenzylHalide Benzyl Halide (Bn-X) TransitionState SN2 Transition State BenzylHalide->TransitionState Phenoxide->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Halide Displacement Purification_Workflow Crude Crude Product TLC TLC Analysis (Optimize Solvent System) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Hexane/Ethyl Acetate Gradient Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine TLC Confirmation Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure Claisen_Schmidt reactant1 This compound adduct Aldol Adduct reactant1->adduct reactant2 Acetophenone enolate Enolate Intermediate reactant2->enolate Deprotonation base Base (NaOH/EtOH) enolate->adduct Nucleophilic Attack product Chalcone Derivative adduct->product Dehydration (-H₂O) Apoptosis_Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Sources

A Senior Application Scientist's Guide to 2-(Benzyloxy)benzaldehyde: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of 2-(Benzyloxy)benzaldehyde, a pivotal synthetic intermediate in the fields of pharmaceutical development, agrochemicals, and fine chemical manufacturing. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic applications, grounded in the principles of mechanistic organic chemistry and practical laboratory experience.

Core Characteristics and Physicochemical Profile

This compound, also known as O-Benzylsalicylaldehyde, is a bifunctional aromatic compound featuring a benzaldehyde core.[1][2] Its utility stems from the strategic placement of two key functional groups: a reactive aldehyde and a benzyl-protected phenol. This arrangement allows for selective manipulation of the aldehyde while the phenolic hydroxyl is masked, preventing unwanted side reactions. The benzyl group can be readily removed later in a synthetic sequence to reveal the phenol for further functionalization.[3]

The compound typically appears as a white to pale yellow crystalline powder or liquid, depending on purity and ambient temperature.[1][4][5] It is soluble in common organic solvents like chloroform and methanol but insoluble in water.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5896-17-3[4][7][8]
Molecular Formula C₁₄H₁₂O₂[4][8][9]
Molecular Weight 212.24 g/mol [8][9]
Appearance White to pale cream crystalline powder or clear pale yellow liquid[1][4][5]
Melting Point 45-50 °C[1][4][5]
Boiling Point 176-177 °C @ 4 Torr[1]
Density ~1.1 - 1.3 g/cm³ at 25 °C[1][6]
Purity ≥95% to ≥98% (typical commercial grades)[4][8][10]
InChI Key PBEJTRAJWCNHRS-UHFFFAOYSA-N[4][7][10]

Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient laboratory-scale synthesis of this compound is the O-benzylation of salicylaldehyde (2-hydroxybenzaldehyde) via the Williamson ether synthesis.[11][12] This reaction is a classic example of an Sɴ2 nucleophilic substitution.[12][13]

Mechanistic Rationale and Experimental Design

The reaction proceeds by deprotonating the phenolic hydroxyl of salicylaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide (or chloride) and displacing the halide leaving group.[12]

Causality in Reagent Selection:

  • Base: A mild base such as potassium carbonate (K₂CO₃) is typically sufficient.[1] The phenolic proton of salicylaldehyde is significantly more acidic than an aliphatic alcohol, obviating the need for a strong base like sodium hydride. Using a milder base prevents potential side reactions involving the aldehyde group.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal.[1][11] These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion as strongly, preserving its nucleophilicity for the Sɴ2 attack.

  • Alkylating Agent: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide, leading to faster reaction rates.

Williamson_Ether_Synthesis Diagram 1: Synthesis of this compound cluster_reactants Starting Materials Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide (Nucleophile) Salicylaldehyde->Phenoxide BenzylBromide Benzyl Bromide Product This compound BenzylBromide->Product Base K₂CO₃ (Base) in Acetonitrile Phenoxide->Product SN2 Attack (Displaces Br⁻) Salt KBr (Byproduct)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures.[1][14]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.2-1.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde and acetonitrile.

  • Add potassium carbonate to the stirred solution at room temperature.

  • Add benzyl bromide to the mixture sequentially.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-6 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).[1]

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from ethanol to afford this compound as a white to pale yellow solid.[1][14]

Role as a Synthetic Intermediate

The true value of this compound lies in its versatility as a building block for more complex molecules.[5]

Synthesis of Heterocyclic Scaffolds

The aldehyde group is a versatile handle for constructing various heterocyclic systems, which are prevalent in medicinal chemistry.

  • Flavones and Chromanes: The aldehyde can undergo condensation reactions with enolates derived from acetophenones (Claisen-Schmidt condensation) or other ketones to form chalcones.[15] These chalcones are key precursors that can be cyclized to form flavones, a class of compounds with diverse biological activities.[16] Similarly, reactions with active methylene compounds like malononitrile can lead to chromane derivatives.[16]

Claisen_Schmidt Diagram 2: Claisen-Schmidt Condensation Mechanism Aldehyde This compound Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Ketone Acetophenone Enolate Acetophenone Enolate Ketone->Enolate Deprotonation Base NaOH / EtOH Enolate->Alkoxide Nucleophilic Attack Chalcone Chalcone Product (α,β-Unsaturated Ketone) Alkoxide->Chalcone Protonation & Dehydration Final Further Cyclization → Flavone Chalcone->Final

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

  • Dibenz[b,f]oxepines: this compound can be used in multi-step syntheses to create more complex ring systems. For example, it can be derived from 2-benzyloxybenzyl chloride and salicylaldehyde, and then undergo intramolecular cyclization to form the dibenz[b,f]oxepine core, a key structural motif in biologically active compounds.[17]

Carbon-Carbon Bond Forming Reactions

Beyond condensations, the aldehyde functionality is a key participant in numerous other C-C bond-forming reactions.

  • Wittig Reaction: Reaction with phosphorus ylides provides a powerful method for synthesizing stilbene derivatives, which are known for their wide range of biological properties.[18]

  • Suzuki-Miyaura Coupling: While the aldehyde itself isn't directly involved, iodo-substituted analogs of this compound are valuable substrates for Suzuki-Miyaura cross-coupling reactions. This allows for the attachment of various aryl or heteroaryl groups, significantly increasing molecular diversity for drug discovery programs.[19]

The Strategic Role of the Benzyl Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. This is critical in reactions where the free phenol would be problematic, such as those involving strong bases or organometallic reagents that could be quenched by the acidic proton.

Deprotection Protocol (Catalytic Hydrogenolysis): The benzyl group is most commonly and cleanly removed by catalytic hydrogenolysis, regenerating the parent salicylaldehyde derivative.[20]

Materials:

  • This compound derivative

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

  • Hydrogen (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyloxy-protected compound in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the vessel and backfill with hydrogen gas.

  • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Deprotection_Workflow Diagram 3: Strategic Use and Deprotection Workflow Start This compound Reaction Reaction at Aldehyde Group (e.g., Wittig, Aldol) Start->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotection Deprotection (H₂, Pd/C) Intermediate->Deprotection Final Final Product with Free Phenolic -OH Deprotection->Final Toluene Toluene (Byproduct) Deprotection->Toluene +

Caption: Workflow showing the strategic use of the benzyl protecting group.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][21] Some sources also indicate it may be harmful if swallowed (H302).[9][22]

  • Precautions: Always handle in a well-ventilated area or fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22] Avoid breathing dust or fumes.[21]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6] It may be sensitive to air.[2][6]

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategically designed synthetic intermediate that offers a powerful combination of reactivity and protection. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its aldehyde group make it a reliable tool for organic chemists. The true elegance of its application lies in the use of the benzyloxy moiety as a robust protecting group, enabling complex molecular construction before a final, clean deprotection step. This versatility ensures its continued importance as a foundational building block in the synthesis of novel pharmaceuticals and other high-value chemical entities.

References

  • 2-Benzyloxybenzaldehyde (CAS 5896-17-3): Your Go-To Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • This compound | C14H12O2 | CID 344784. PubChem. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • 12. The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology. [Link]
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Ingenta Connect. [Link]
  • 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. PubMed Central (PMC). [Link]
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Salicylaldehyde. Wikipedia. [Link]
  • 4-(Benzyloxy)benzaldehyde. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

Sources

Discovery and history of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzyloxy)benzaldehyde: Synthesis, History, and Applications

Introduction

This compound is a pivotal intermediate in modern organic synthesis, valued for its unique structural features that enable the construction of complex molecular architectures. As a derivative of salicylaldehyde, it features a benzaldehyde core where the ortho-hydroxyl group is protected by a benzyl ether. This strategic protection prevents the phenolic proton from interfering with reactions targeting the aldehyde functionality and allows for its selective deprotection in later synthetic stages. This guide offers a comprehensive exploration of its historical context, core synthesis, mechanistic principles, and its versatile applications, particularly for researchers and professionals in drug development and materials science.

Historical Context: An Application of a Classic Reaction

The history of this compound is not marked by a singular moment of discovery but is intrinsically linked to the development of fundamental organic reactions. Its synthesis is a classic application of the Williamson ether synthesis , a robust method for forming ethers developed by Alexander Williamson in 1850.[1][2] This reaction, involving the reaction of an alkoxide with a primary alkyl halide, was a cornerstone in proving the structure of ethers and remains a staple in both academic and industrial chemistry.[1]

The parent molecule, benzaldehyde, was first isolated in 1803, and its study by chemists Justus von Liebig and Friedrich Wöhler in the 1830s was crucial in establishing the foundations of structural organic chemistry.[3] The synthesis of this compound represents the logical convergence of the well-understood chemistry of aromatic aldehydes and the powerful Williamson etherification, allowing chemists to manipulate the reactivity of the bifunctional salicylaldehyde.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 5896-17-3[4][5]
Molecular Formula C₁₄H₁₂O₂[4][5]
Molecular Weight 212.24 g/mol [4][5]
Appearance Clear pale yellow to colorless liquid or solid[6][7][8]
Melting Point 46-47 °C[7]
Boiling Point 326 °C (lit.)[7]
Density 1.339 g/mL at 25 °C (lit.)[7]
Solubility Insoluble in water; Soluble in Chloroform, Methanol, EtOAc[7]
Refractive Index (n20/D) 1.6 (lit.)[7]

Core Synthesis: The Williamson Etherification of Salicylaldehyde

The most common and efficient route to this compound is the Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde) and a benzyl halide. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

Mechanistic Deep Dive

The reaction mechanism consists of two primary steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde. This generates a highly nucleophilic phenoxide anion. The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) or stronger ones like sodium hydroxide (NaOH) are effective. The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but should not promote undesirable side reactions with the aldehyde or the benzyl halide.[9][10]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide). This attack proceeds from the backside relative to the leaving group (halide), inverting the stereochemistry if the carbon were chiral (though it is not in this case). The halide is displaced, forming the C-O ether bond and a salt byproduct. Primary halides like benzyl bromide are ideal substrates for SN2 reactions as they are sterically unhindered, minimizing competing elimination (E2) reactions.[2][11]

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation from established laboratory procedures.[6][7][12]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl Bromide (1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of salicylaldehyde).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Benzyl Halide Addition: Slowly add benzyl bromide (1.1 eq) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (approx. 5 times the volume of DMF used).

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.[6]

Synthesis Workflow Visualization

The following diagram outlines the complete laboratory workflow for the synthesis and purification of this compound.

Synthesis_Workflow General Lab Workflow for Synthesis A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Reagent Addition (Salicylaldehyde, K₂CO₃, DMF) A->B C 3. Add Benzyl Bromide & Heat to 70-80°C B->C D 4. Monitor by TLC (4-6 hours) C->D E 5. Quench & Extraction (Water & Ethyl Acetate) D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry & Concentrate (MgSO₄ & Rotary Evaporator) F->G H 8. Purification (Column Chromatography or Recrystallization) G->H I Final Product: Pure this compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

The utility of this compound stems from its dual functionality. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the benzyloxy group serves as a robust protecting group for the phenol.

  • Intermediate for Bioactive Molecules: It is a key starting material for synthesizing various heterocyclic compounds, chalcones, and imines, many of which exhibit interesting biological activities. For example, it can be used in Claisen-Schmidt condensations to form chalcones, which are precursors to flavonoids.[13]

  • Protecting Group Strategy: The benzyl group is stable to a wide range of reaction conditions, allowing chemists to perform extensive modifications on the aldehyde or other parts of the molecule.

  • Deprotection: When the phenolic hydroxyl is required, the benzyl group can be readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C), a clean and efficient deprotection method that yields the desired phenol and toluene as a byproduct.

Applications Role as a Synthetic Intermediate cluster_reactions Downstream Reactions cluster_products Molecular Scaffolds Start This compound Wittig Wittig Reaction Start->Wittig Aldehyde Reactivity Condensation Claisen-Schmidt Condensation Start->Condensation ReductiveAmination Reductive Amination Start->ReductiveAmination Other Other Reactions (e.g., Grignard) Start->Other Alkene Stilbene Derivatives Wittig->Alkene Chalcone Chalcones & Flavonoids Condensation->Chalcone Amine Benzylamines ReductiveAmination->Amine Alcohol Secondary Alcohols Other->Alcohol

Sources

Theoretical investigation of 2-(Benzyloxy)benzaldehyde structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-(Benzyloxy)benzaldehyde

Foreword: Bridging Theory and Application in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecular scaffold to a clinical candidate is both arduous and complex. The this compound (2-BBA) moiety represents such a scaffold, a cornerstone in the synthesis of a new generation of targeted therapeutics.[1][2] Its derivatives have shown significant promise as selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), a key target in oncology, and in the development of novel agents for neurodegenerative diseases.[3][4][5] While empirical synthesis and biological screening are indispensable, a profound understanding of the molecule's intrinsic properties—its preferred shapes, electronic landscape, and reactive tendencies—is paramount for rational, accelerated drug design.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using first-principles computational chemistry. We move beyond a mere recitation of methods, offering a Senior Application Scientist's perspective on the causality behind our computational strategy. The protocols herein are designed as self-validating systems, ensuring that the generated data is not only accurate but also chemically meaningful. Our objective is to empower researchers, scientists, and drug development professionals to leverage computational insights to predict molecular behavior, interpret experimental findings, and intelligently guide the design of next-generation therapeutics.

Part 1: The Strategic Foundation of a Computational Investigation

The decision to investigate a molecule in silico is driven by the need to answer questions that are difficult or impossible to address at the bench. A crystal structure, for instance, reveals a single, solid-state conformation heavily influenced by crystal packing forces.[6][7] It does not fully describe the molecule's dynamic nature in solution, which is the biologically relevant environment. A theoretical approach allows us to explore the complete conformational landscape, quantify electronic properties, and understand the subtle intramolecular forces that govern the molecule's structure and, consequently, its function.

The Rationale for Density Functional Theory (DFT)

For a molecule like 2-BBA (C₁₄H₁₂O₂, Mol. Wt.: 212.25 g/mol ), Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[8] Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for systems of this size. We select the B3LYP hybrid functional, a workhorse in computational organic chemistry, which has been extensively validated for predicting the geometries and electronic properties of organic compounds.[9]

To accurately model the electron distribution, particularly around the electronegative oxygen atoms and the delocalized π-systems, a robust basis set is non-negotiable. We employ the Pople-style 6-311++G(d,p) basis set. The components of this choice are critical:

  • 6-311G : A triple-zeta basis set, providing flexibility for valence electrons to be described more accurately.

  • ++ : Diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and potential weak, non-covalent interactions.

  • (d,p) : Polarization functions on heavy atoms (d) and hydrogens (p), which allow for orbital shapes to distort anisotropically, a key factor in describing chemical bonds accurately.

Overall Investigative Workflow

Our investigation follows a logical progression from broad conformational searching to deep electronic analysis. This ensures that our detailed electronic calculations are performed on the most relevant, low-energy structures.

G cluster_0 Conformational Space Exploration cluster_1 Structural Refinement & Validation cluster_2 In-Depth Electronic & Reactivity Analysis A 1. Initial 3D Structure Generation B 2. Potential Energy Surface (PES) Scan (Rotation of Key Dihedrals) A->B C 3. Identification of Low-Energy Minima B->C D 4. Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Vibrational Frequency Analysis (Confirm True Minima) D->E F 6. Frontier Molecular Orbitals (FMO) E->F G 7. Molecular Electrostatic Potential (MEP) E->G H 8. Natural Bond Orbital (NBO) Analysis E->H

Caption: Logical workflow for the theoretical investigation of 2-BBA.

Part 2: Self-Validating Experimental Protocols

The trustworthiness of computational data hinges on a rigorous and verifiable methodology. Each protocol below includes internal checks to validate the results.

Protocol 2.1: Conformational Analysis and Geometry Optimization

The flexibility of the C-O-CH₂-Ph ether linkage means 2-BBA can adopt multiple conformations. Identifying the global minimum energy structure is critical.

Methodology:

  • Initial Structure: Build the this compound structure in a molecular editor (e.g., IQmol, Avogadro). Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Dihedral Scanning: Identify the key rotatable bonds. For 2-BBA, these are primarily the C(aryl)-O bond, the O-CH₂ bond, and the CH₂-C(benzyl) bond. Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating one of these dihedral angles (e.g., in 15° increments) while allowing all other geometric parameters to relax.

  • Minima Identification: Plot the relative energy versus the dihedral angle. The "valleys" in this plot correspond to stable conformers. Select the structures corresponding to each energy minimum.

  • Full Optimization: For each identified conformer, perform a full geometry optimization without constraints using the chosen level of theory (B3LYP/6-311++G(d,p)). This step refines the structure to a stationary point on the potential energy surface.

  • Validation via Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on each optimized structure.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, invalidating it as a stable conformer.

    • Thermodynamic Data: This step also yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), Gibbs Free Energy, and enthalpy, allowing for a more accurate ranking of conformer stability.

Protocol 2.2: Electronic Property and Reactivity Analysis

Using the validated, global minimum energy structure from Protocol 2.1, we probe the electronic properties that dictate reactivity.

Methodology:

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO represents the ability to donate an electron and corresponds to regions of high electron density.

    • The LUMO represents the ability to accept an electron and corresponds to electron-deficient regions.

    • The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Calculate the MEP and map it onto the molecule's electron density surface.

    • This creates a color-coded map where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

    • Expertise Check: For 2-BBA, we anticipate a strongly negative (red) region around the carbonyl oxygen of the aldehyde group, identifying it as the primary site for hydrogen bonding and nucleophilic interaction.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to translate the complex wavefunction into a chemically intuitive Lewis structure of localized bonds, lone pairs, and their interactions.[10]

    • Key Outputs for Analysis:

      • Natural Atomic Charges: Provides a more reliable measure of charge distribution than other methods like Mulliken.

      • Hybridization: Determines the s and p character of atomic orbitals in bonds.

      • Hyperconjugative Interactions: The NBO output quantifies the stabilization energy (E(2)) of "donor-acceptor" interactions, such as the interaction between a filled lone pair orbital (donor) and an empty anti-bonding orbital (acceptor). These weak interactions are crucial for understanding conformational preferences and intramolecular hydrogen bonding.[9][11]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis. The interpretation connects these theoretical values to tangible chemical behavior.

Quantitative Data Summary

Table 1: Calculated Properties of the Most Stable Conformer of 2-BBA

Parameter Calculated Value Significance
Thermodynamic
Relative Energy 0.00 kcal/mol Global minimum energy structure
Dipole Moment Value Debye Indicates overall molecular polarity
FMO Properties
HOMO Energy Value eV Electron-donating ability
LUMO Energy Value eV Electron-accepting ability
HOMO-LUMO Gap Value eV Chemical reactivity and stability
NBO Charges
Charge on O(carbonyl) Value e Confirms high negative charge
Charge on C(carbonyl) Value e Confirms electrophilic nature

| Charge on O(ether) | Value e | Indicates charge on the ether linkage |

Table 2: Key NBO Donor-Acceptor Interactions (Hyperconjugation)

Donor Orbital Acceptor Orbital Stabilization Energy E(2) (kcal/mol) Implication
LP(1) O(ether) σ* C(aryl)-C(aldehyde) Value Delocalization from ether oxygen into the aldehyde-bearing ring.
LP(1) O(carbonyl) σ* C(aryl)-C(aldehyde) Value Resonance within the benzaldehyde system.

| σ C-H | σ* C-O | Value | Potential weak intramolecular C-H···O interactions stabilizing the conformation.[6] |

Visualization of Reactivity

The relationship between the molecule's structure and its potential for biological interaction can be visualized. The MEP map, for example, clearly shows the reactive centers.

G cluster_0 This compound Structure cluster_1 Predicted Reactive Sites (from MEP) mol Global Minimum Conformation nuc Nucleophilic Center (Carbonyl Oxygen, O=C) Red Region on MEP mol->nuc H-bond acceptor Site for protonation elec Electrophilic Center (Carbonyl Carbon, C=O) Blue Region on MEP mol->elec Site for nucleophilic attack

Caption: Relationship between molecular structure and predicted reactive sites.

Conclusion: From Theoretical Data to Actionable Intelligence

This comprehensive theoretical investigation of this compound provides a multi-faceted understanding of its structural and electronic character. By elucidating its conformational preferences, identifying its most reactive sites, and quantifying the subtle intramolecular forces at play, we generate actionable intelligence for the drug development professional. This data forms a robust foundation for understanding structure-activity relationships (SAR), predicting potential metabolic liabilities, and designing derivatives with enhanced potency and selectivity. The synergy of high-level computational theory and practical application, as outlined in this guide, is a critical catalyst in the modern pursuit of novel therapeutics.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be generated upon completion of the research phase.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Benzyloxy)benzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(benzyloxy)benzaldehyde, a valuable intermediate in pharmaceutical research. The protocol details the Williamson ether synthesis of salicylaldehyde with benzyl bromide. This application note offers in-depth procedural instructions, mechanistic insights, purification techniques, and methods for analytical characterization. It is designed to equip researchers with the necessary information to perform this synthesis safely and efficiently, ensuring a high-purity final product.

Introduction: Scientific & Industrial Significance

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as potent inhibitors of enzymes such as ALDH1A3, which is implicated in several cancers.[1] The controlled introduction of the benzyl protecting group onto the phenolic hydroxyl of salicylaldehyde is a key transformation, enabling further selective modifications at other positions of the aromatic ring. The Williamson ether synthesis is a classic and reliable method for this purpose, valued for its versatility and straightforward execution.[2][3]

The Williamson Ether Synthesis: A Mechanistic Overview

The synthesis of this compound from salicylaldehyde is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The core steps are:

  • Deprotonation: A base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion.[5][6]

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in a backside attack.[4] This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-bromine bond, leading to the formation of the desired ether and a bromide salt as a byproduct.[7]

For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[8] Benzyl bromide is an excellent substrate for this SN2 reaction.

Visualization of the Reaction & Workflow

The following diagrams illustrate the chemical reaction and the overall experimental process.

G cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis (Sₙ2 Mechanism) Salicylaldehyde->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Salt Salt (e.g., KBr) Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction->Product Reaction->Salt

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

G Start Reaction Setup Reaction Stir at Room Temperature (48 hours) Start->Reaction Filtration Filter to Remove Base Reaction->Filtration Workup Aqueous Workup (Extraction with Ethyl Acetate) Filtration->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Silica Gel Chromatography) Evaporation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[9]

Reagents and Equipment
Reagent/EquipmentSpecification
Salicylaldehyde≥98% purity
Benzyl Bromide≥98% purity, lachrymator[10]
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)ACS grade or higher
BrineSaturated aqueous NaCl solution
Magnesium Sulfate (MgSO₄)Anhydrous
Silica Gel230-400 mesh for column chromatography
Round-bottom flaskAppropriate size with stir bar
Condenser
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) platesSilica gel coated
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (50 mmol) in anhydrous DMF (100 ml) at room temperature.[9]

  • Addition of Reagents: To the stirred solution, add benzyl bromide (75 mmol), followed by anhydrous potassium carbonate (125 mmol).[9] The potassium carbonate acts as the base to deprotonate the salicylaldehyde.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.[9] The progress of the reaction can be monitored by TLC.

  • Filtration: After 48 hours, filter the mixture to remove the solid potassium carbonate and its byproducts.

  • Workup: Transfer the filtrate to a separatory funnel and dilute it with ethyl acetate. Wash the organic phase with water (3 x 200 ml) to remove residual DMF, followed by a wash with brine (1 x 100 ml).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.[9]

Purification and Characterization

Purification

The crude product, which is typically an oil, is best purified by silica gel column chromatography.[9][11]

  • TLC Analysis: Determine a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate is commonly used.[12]

  • Column Chromatography: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase. Load the crude product onto the column and elute with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[11]

Analytical Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: This technique provides information about the proton environment in the molecule. Key expected signals include the aldehydic proton, aromatic protons from both rings, and the benzylic methylene protons.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.[13]

  • Infrared (IR) Spectroscopy: Should show a characteristic strong carbonyl (C=O) stretch for the aldehyde and C-O-C stretches for the ether linkage.[14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful synthesis.[15]

Safety & Handling

  • Benzyl Bromide: This reagent is a lachrymator and causes skin and eye irritation.[16][17] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19]

  • Salicylaldehyde: May cause skin and eye irritation. Handle with care and appropriate PPE.

  • Solvents: DMF and ethyl acetate are flammable. Keep away from ignition sources.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient base; Wet reagents/solvents.Extend reaction time; Ensure base is anhydrous and in sufficient excess; Use anhydrous solvents and reagents.
Impure Product Incomplete reaction; Side-product formation (e.g., dibenzyl ether).[20]Optimize purification with column chromatography, potentially using a shallower solvent gradient.
Product Degradation Aldehyde oxidation to carboxylic acid.[12]Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[11]

Conclusion

The Williamson ether synthesis is a robust and effective method for the preparation of this compound from salicylaldehyde. By following the detailed protocol and adhering to the safety guidelines presented in this application note, researchers can reliably synthesize this important intermediate in high purity. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications in research and drug development.

References

  • Benchchem. Synthesis routes of this compound. URL
  • Benchchem. identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. URL
  • PrepChem.com. Synthesis of 2-Benzyloxybenzaldehyde. URL
  • BYJU'S. Williamson Ether Synthesis reaction. URL
  • Cambridge University Press. Williamson Ether Synthesis. URL
  • Benchchem. Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. URL
  • Benchchem. A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers. URL
  • Master Organic Chemistry. The Williamson Ether Synthesis. URL
  • Wikipedia. Williamson ether synthesis. URL
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. URL
  • Benchchem. performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes. URL
  • Safety D
  • University of California, Irvine. 12. The Williamson Ether Synthesis. URL
  • TCI Chemicals.
  • Merck Millipore.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • University of Texas at El Paso. The Williamson ether synthesis. URL
  • PubChem. This compound | C14H12O2 | CID 344784. URL
  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. URL
  • ScienceOpen. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. URL
  • Benchchem. Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)
  • ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. URL
  • Arkivoc. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. URL
  • Sigma-Aldrich. This compound. URL
  • Benchchem. Characterization of Impurities in 2-(Benzyloxy)
  • Sigma-Aldrich. This compound | 5896-17-3. URL
  • The Royal Society of Chemistry.

Sources

Application Note: Williamson Ether Synthesis Protocol for 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 2-(Benzyloxy)benzaldehyde via the Williamson ether synthesis. Moving beyond a simple recitation of steps, this application note elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights into process optimization, troubleshooting, and product characterization. The protocol is designed to be a self-validating system, ensuring both high yield and purity for researchers engaged in the synthesis of this valuable aromatic aldehyde intermediate.

Introduction and Significance

This compound is a crucial building block in the synthesis of a wide array of more complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a reactive aldehyde group and a benzyl-protected phenol, makes it a versatile intermediate for constructing novel therapeutics. The Williamson ether synthesis is a classic and highly effective method for preparing ethers, including aryl ethers like this compound.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[4][5] The synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and benzyl bromide exemplifies this robust reaction.[6][7]

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][4] The process can be broken down into two primary stages:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is a weak acid. To generate the more potent nucleophile required for the SN2 reaction, a base is used to deprotonate the hydroxyl group, forming a sodium or potassium phenoxide salt.[2][8] The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is preferred for its ease of handling and removal post-reaction.[6]

  • Nucleophilic Attack: The resulting phenoxide ion, now a strong nucleophile, attacks the electrophilic carbon of the benzyl bromide in a backside attack.[4] This concerted step results in the formation of the C-O ether bond and the simultaneous displacement of the bromide leaving group.[1][4] For this SN2 reaction to be efficient, a primary alkyl halide like benzyl bromide is ideal, as secondary and tertiary halides are more prone to undergo elimination reactions.[4][5]

Experimental Protocol

This protocol details the synthesis of this compound with a focus on safety, efficiency, and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)PuritySupplier
SalicylaldehydeC₇H₆O₂122.128.7 mL81.8≥98%Sigma-Aldrich
Benzyl BromideC₇H₇Br171.0313.2 mL90.07≥98%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.2113.6 g98.3Anhydrous, ≥99%Sigma-Aldrich
AcetonitrileCH₃CN41.0580 mL-Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed-ACS GradeFisher Scientific
Deionized WaterH₂O18.02As needed---
Anhydrous Magnesium SulfateMgSO₄120.37As needed--Sigma-Aldrich

Safety Precautions:

  • Benzyl bromide is a lachrymator and is corrosive. [9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10][11]

  • Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Always wear appropriate PPE throughout the experiment.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (8.7 mL, 81.8 mmol) and acetonitrile (80 mL).[6]

  • Addition of Base and Alkyl Halide: While stirring at room temperature, add anhydrous potassium carbonate (13.6 g, 98.3 mmol), followed by the dropwise addition of benzyl bromide (13.2 mL, 90.07 mmol).[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 5 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts through a pad of Celite and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification

The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure product as a clear, pale yellow liquid.[12][13]

Visualization of the Workflow

Williamson_Ether_Synthesis Workflow for this compound Synthesis reagents 1. Combine Salicylaldehyde, K₂CO₃, and Acetonitrile add_benzyl_bromide 2. Add Benzyl Bromide reagents->add_benzyl_bromide reflux 3. Reflux for 5 hours add_benzyl_bromide->reflux cool_filter 4. Cool and Filter reflux->cool_filter extract 5. Extraction with Ethyl Acetate cool_filter->extract dry_concentrate 6. Dry and Concentrate extract->dry_concentrate purify 7. Column Chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ 10.5 (d, J=0.40, 1H), 7.85-7.88 (m, 1H), 7.52-7.56 (m, 1H), 7.33-7.46 (m, 5H), 7.03-7.06 (m, 2H), 5.20 (s, 2H).[6]
¹³C NMR Expected peaks around δ 192.3, 150.6, 140.0, 130.6, 124.2.[14]
IR Spectroscopy Characteristic C=O stretch for the aldehyde at ~1693 cm⁻¹, and C-H stretches for the aldehyde at ~2724 and ~2844 cm⁻¹.[15]
Molecular Weight 212.24 g/mol [6]

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the potassium carbonate is completely anhydrous. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also improve the reaction rate and yield, especially if solubility issues are suspected.[1][16][17]

  • Impure Product: The primary impurity is often unreacted salicylaldehyde. Efficient purification by column chromatography is crucial.[12][13] Washing the organic layer with a dilute sodium hydroxide solution during the workup can help remove unreacted salicylaldehyde, but care must be taken to avoid hydrolysis of the product.

Conclusion

The Williamson ether synthesis is a reliable and straightforward method for the preparation of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the pure product. The protocol and insights provided in this application note serve as a valuable resource for scientists in the field of organic synthesis and drug discovery.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Khan Academy. Williamson ether synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Journal of Chemical Education.
  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
  • PrepChem.com. Synthesis of 2-Benzyloxybenzaldehyde. [Link]
  • Slideshare.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
  • PubChem. This compound. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • ResearchGate. (A) Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o. [Link]
  • ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]
  • The Royal Society of Chemistry.

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-(Benzyloxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)benzaldehyde

This compound is a pivotal intermediate in modern organic and medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, a sterically influential aromatic ring, and a stable benzyloxy protecting group, offers a versatile platform for constructing complex molecular entities.[1][2] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and Wittig reactions, enabling the synthesis of diverse scaffolds.[3][4] The benzyloxy moiety not only protects the phenolic hydroxyl group but also provides a site for later-stage synthetic modifications.[1]

This compound and its derivatives are crucial building blocks in drug discovery, particularly in the development of novel therapeutics.[3] Notably, the benzyloxybenzaldehyde scaffold has been instrumental in designing potent and selective inhibitors of key enzymes, such as Aldehyde Dehydrogenase (ALDH), which is overexpressed in various cancers and contributes to chemoresistance.[2][5] This guide provides an in-depth exploration of the primary synthesis mechanism, a field-tested experimental protocol, and optimization strategies for producing this compound with high fidelity and yield.

Core Mechanism: The Williamson Ether Synthesis

The most common and efficient route to synthesize this compound is the Williamson ether synthesis.[6][7] This classic reaction, developed in the 19th century, remains a cornerstone of ether synthesis due to its reliability and broad scope.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

Mechanistic Breakdown:

  • Deprotonation (Activation): The synthesis begins with the deprotonation of the phenolic hydroxyl group of a precursor, typically salicylaldehyde (2-hydroxybenzaldehyde). A moderately strong base, such as anhydrous potassium carbonate (K₂CO₃), is used to abstract the acidic proton, generating a highly nucleophilic phenoxide ion in situ.[6][10] The choice of an anhydrous base is critical to prevent unwanted side reactions with water.

  • Nucleophilic Attack (SN2 Displacement): The newly formed phenoxide anion acts as the nucleophile. It executes a "backside attack" on the electrophilic methylene carbon of a benzylating agent, most commonly benzyl bromide.[9][11] In this concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[8]

  • Product Formation: The displacement of the bromide leaving group results in the formation of the desired ether linkage, yielding this compound.[8]

The SN2 nature of this reaction dictates specific optimal conditions. The reaction is best performed with primary alkyl halides like benzyl bromide.[9][12] Secondary or tertiary halides are prone to competing elimination (E2) reactions, which would reduce the yield of the desired ether product.[12] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is essential as these solvents solvate the cation (K⁺) but leave the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 pathway.[6][9]

Williamson_Ether_Synthesis Figure 1: S-N-2 Mechanism for this compound Synthesis cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Phenoxide Phenoxide Anion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base K₂CO₃ (Base) BenzylBromide Benzyl Bromide TS [Br---CH₂(Ph)---O-Ar]⁻ Phenoxide->TS Nucleophilic Attack Product This compound TS->Product Bond Formation & Leaving Group Departure Byproduct KBr

Figure 1: SN2 Mechanism for this compound Synthesis

Experimental Protocol: Synthesis of this compound

This protocol details a reliable and reproducible method for the synthesis of this compound from salicylaldehyde and benzyl bromide.[7][13]

Materials & Equipment:

  • Reagents: Salicylaldehyde (1.0 eq.), Benzyl bromide (1.1-1.5 eq.), Anhydrous Potassium Carbonate (K₂CO₃, 2.0-2.5 eq.), N,N-Dimethylformamide (DMF) or Acetonitrile, Ethyl acetate, Deionized Water, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).[7][14]

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, and equipment for thin-layer chromatography (TLC) and column chromatography.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylaldehyde (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per 10 mmol of aldehyde). Stir the solution at room temperature until all the solid has dissolved.[7]

  • Addition of Base: Add anhydrous potassium carbonate (2.0-2.5 eq.) to the solution. Stir the resulting suspension vigorously for 20-30 minutes at room temperature to facilitate the formation of the phenoxide salt.[7][14]

  • Addition of Benzylating Agent: Add benzyl bromide (1.1-1.5 eq.) dropwise to the stirring suspension. An exothermic reaction may be observed.[6]

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C.[6] Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system) until the starting salicylaldehyde spot is consumed. This typically takes 3-6 hours.[6][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).[6][14]

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[6]

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[7][14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude material, often an oil or a solid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[6][7]

Workflow Figure 2: Experimental Workflow for Synthesis and Purification A 1. Dissolve Salicylaldehyde in Anhydrous DMF B 2. Add Anhydrous K₂CO₃ (Stir for 30 min) A->B C 3. Add Benzyl Bromide (Dropwise) B->C D 4. Heat to 60-80°C (Monitor by TLC) C->D E 5. Cool & Quench with Water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry (MgSO₄) & Concentrate (Rotovap) G->H I 9. Purify via Column Chromatography H->I J Pure this compound I->J

Sources

Application Notes and Protocols: Alternative Synthetic Routes to 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzyloxy)benzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. The classical approach to its synthesis, the Williamson ether synthesis, while widely employed, can present challenges related to harsh basic conditions and potential side reactions. This application note explores two robust alternative synthetic strategies for the preparation of this compound from salicylaldehyde. The first protocol details a classic Williamson ether synthesis, providing a baseline for comparison. The second, an alternative approach, utilizes phase-transfer catalysis to enhance reaction efficiency under milder conditions. The third route presented is a palladium-catalyzed benzylation under neutral conditions, offering a pathway that avoids strong bases altogether. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this valuable building block.

Introduction

The O-benzylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, serving as a crucial step in the construction of complex molecules. The resulting benzyl ether provides a stable protecting group that can be readily cleaved under specific conditions.[1] this compound, in particular, is a key precursor in the synthesis of various biologically active compounds. The traditional and most direct method for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a benzyl halide in the presence of a suitable base.[2][3][4] This SN2 reaction, while effective, often requires strong bases and polar aprotic solvents, and can be prone to side reactions such as C-alkylation.[2][5]

This document provides detailed protocols for three distinct synthetic routes to this compound, offering researchers a selection of methods to suit different laboratory constraints and substrate sensitivities. We will first detail the conventional Williamson ether synthesis, followed by two alternative approaches: a phase-transfer catalyzed Williamson synthesis and a palladium-catalyzed benzylation.

Route 1: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism between an alkoxide and a primary alkyl halide.[4][5][6] In the context of this compound synthesis, salicylaldehyde is deprotonated by a base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of benzyl bromide.[2][7]

The choice of base and solvent is critical to the success of this reaction. A moderately strong base, such as potassium carbonate, is typically sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the rate of the SN2 reaction.[2]

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide + K₂CO₃ (Deprotonation) BenzylBromide Benzyl Bromide Base K₂CO₃ Solvent DMF Product This compound Phenoxide->Product + Benzyl Bromide (SN2 Attack) Salt KBr + KHCO₃

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl bromide (1.1 - 1.2 eq)[2]

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)[2]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq) and anhydrous DMF. Stir the mixture until the salicylaldehyde is completely dissolved.[3]

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.[8]

  • Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[2]

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).[2]

  • Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and inorganic salts.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[2][3]

Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[9] In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase (or solid surface of the base) to the organic phase where the benzyl bromide resides.[10] This circumvents the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions with faster reaction times.[10][11]

Reaction Scheme: Phase-Transfer Catalyzed Synthesis

PTC_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase (e.g., Toluene) Salicylaldehyde_aq Salicylaldehyde Phenoxide_aq Phenoxide (Na⁺ArO⁻) Salicylaldehyde_aq->Phenoxide_aq + NaOH NaOH_aq NaOH(aq) Catalyst_aq Q⁺X⁻ (Catalyst) Phenoxide_aq->Catalyst_aq Ion Exchange BenzylBromide_org Benzyl Bromide Product_org This compound Catalyst_org Q⁺ArO⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Product_org + Benzyl Bromide (SN2 Reaction) Catalyst_org->Catalyst_aq Returns to Aqueous Phase

Caption: Mechanism of phase-transfer catalysis for the synthesis of this compound.

Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq) as an aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)[10]

  • Toluene

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of salicylaldehyde (1.0 eq) and tetrabutylammonium bromide (TBAB) (0.1 eq) in toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[10]

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask. The mixture will be biphasic.

  • Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 90°C and continue to stir vigorously for approximately 6 hours. Monitor the reaction progress by TLC.[10]

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[2]

Route 3: Palladium-Catalyzed Benzylation under Neutral Conditions

A significant advancement in benzylation chemistry is the use of palladium catalysis, which allows the reaction to proceed under neutral conditions, thus avoiding the use of strong bases and expanding the substrate scope to base-sensitive molecules.[12] This method typically involves the reaction of a phenol with a benzylating agent like a benzyl carbonate in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds through a decarboxylative etherification mechanism, generating only volatile byproducts.[12]

Reaction Scheme: Palladium-Catalyzed Benzylation

Palladium_Catalyzed_Benzylation cluster_catalyst Catalyst System cluster_products Products Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Pd-catalyzed Nucleophilic Substitution BenzylMethylCarbonate Benzyl Methyl Carbonate BenzylMethylCarbonate->Product Catalyst Pd(η³-C₃H₅)Cp / DPEphos Byproducts CO₂ + CH₃OH

Caption: Palladium-catalyzed benzylation of salicylaldehyde under neutral conditions.

Detailed Experimental Protocol: Palladium-Catalyzed Benzylation

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl methyl carbonate (1.2 eq)

  • Pd(η³-C₃H₅)Cp (palladium catalyst) (e.g., 2 mol%)

  • DPEphos (ligand) (e.g., 4 mol%)

  • Anhydrous toluene

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(η³-C₃H₅)Cp and DPEphos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the Schlenk tube, followed by salicylaldehyde (1.0 eq) and benzyl methyl carbonate (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 60-80°C.[12]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Comparative Analysis of Synthetic Routes

ParameterWilliamson Ether SynthesisPhase-Transfer CatalysisPalladium-Catalyzed Benzylation
Base Strong base required (e.g., K₂CO₃, NaH)[2][7]Mild base (e.g., NaOH) sufficientNo base required (neutral conditions)[12]
Solvent Anhydrous polar aprotic (e.g., DMF, Acetonitrile)[2]Biphasic (e.g., Toluene/Water)[10]Anhydrous organic (e.g., Toluene)
Reaction Temp. 60-80°C[2]~90°C[10]60-80°C[12]
Reaction Time 3-6 hours[2]~6 hours[10]12-24 hours
Advantages Well-established, readily available reagentsAvoids anhydrous solvents, potentially fasterNeutral conditions, good for sensitive substrates[12]
Disadvantages Harsh conditions, potential side-reactions (C-alkylation)[2]Requires vigorous stirring, catalyst can be an impurityExpensive catalyst and ligand, longer reaction time

Troubleshooting and Optimization

Low or No Product Formation:

  • Incomplete deprotonation: Ensure the base is anhydrous and used in sufficient excess. For the Williamson synthesis, consider a stronger base like sodium hydride if necessary.[2]

  • Inactive benzylating agent: Use freshly opened or purified benzyl bromide, as it can degrade over time.[2]

  • Low reaction temperature: Williamson ether syntheses often require heating to proceed at a reasonable rate. Optimize the temperature while monitoring with TLC.[2]

Formation of Multiple Products:

  • C-alkylation: This can be a side reaction in the Williamson synthesis. Lowering the reaction temperature may favor O-alkylation over C-alkylation.[2]

  • Impure starting materials: Ensure the purity of salicylaldehyde and the benzylating agent before starting the reaction.

Purification Challenges:

  • Residual DMF: In the Williamson synthesis, ensure thorough washing with water and brine to remove any remaining DMF.

  • Co-eluting impurities: If column chromatography is insufficient, consider recrystallization from a suitable solvent system like ethanol/water to purify the product.[2]

Conclusion

This application note has detailed three distinct and effective synthetic routes for the preparation of this compound. The classical Williamson ether synthesis remains a viable and widely used method. However, for substrates that are sensitive to harsh basic conditions, or for processes where the use of anhydrous polar aprotic solvents is undesirable, phase-transfer catalysis and palladium-catalyzed benzylation offer compelling alternatives. The choice of the optimal synthetic route will depend on a variety of factors including the specific requirements of the target molecule, available laboratory resources, and cost considerations. The protocols and comparative data presented herein provide a solid foundation for researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • Benchchem. (2025). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
  • Benchchem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • Benchchem. (2025). performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • Benchchem. (2025). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2025). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Journal of Biochemical Technology. (2019). Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters.
  • Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
  • Google Patents. (n.d.). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.
  • PMC - NIH. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
  • NIH. (2018). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • ChemSpider Synthetic Pages. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Phase-Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis.
  • ResearchGate. (2015). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis.
  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde.
  • Semantic Scholar. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry.
  • ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

Sources

Application Notes & Protocols: Strategic Synthesis of Chalcones via Aldol Condensation with 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This document provides a comprehensive technical guide for conducting Aldol condensation reactions utilizing 2-(Benzyloxy)benzaldehyde as a key electrophilic substrate. The focus is on the Claisen-Schmidt condensation, a robust and widely adopted variant for synthesizing α,β-unsaturated ketones, particularly chalcones.[1][2] These chalcone scaffolds are of significant interest in medicinal chemistry and drug development, serving as precursors to flavonoids and exhibiting a wide range of biological activities.[3][4][5][6][7] This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the strategic implications of the ortho-benzyloxy substituent, and provides detailed, field-proven protocols for synthesis, purification, and characterization.

II. Mechanistic Rationale & Strategic Considerations

The Aldol condensation is a cornerstone of C-C bond formation in organic synthesis.[8] When reacting an aromatic aldehyde that lacks α-hydrogens (like this compound) with an enolizable ketone (e.g., acetophenone), the reaction is termed a Claisen-Schmidt condensation.[1][2] This specificity prevents the self-condensation of the aldehyde, leading to a more controlled reaction outcome.

A. The Base-Catalyzed Claisen-Schmidt Mechanism

The reaction proceeds through a well-established multi-step mechanism under basic conditions (e.g., NaOH or KOH):

  • Enolate Formation : A strong base abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[8][9][10] This enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral intermediate, a β-alkoxide.[9][10][11]

  • Protonation : The alkoxide is protonated by the solvent (typically an alcohol or water) to yield a β-hydroxy ketone, the initial "aldol adduct".[8][9]

  • Dehydration : This aldol adduct readily undergoes base-catalyzed dehydration. The elimination of a water molecule is highly favorable as it results in a thermodynamically stable, conjugated π-system.[8][12] This final elimination step is often the rate-limiting step of the overall condensation.[13][14]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_attack Nucleophilic Attack Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Aldehyde This compound Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct + Enolate + H₂O Base Base (OH⁻) Enolate->Adduct Product α,β-Unsaturated Ketone (Chalcone) Adduct->Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

B. The Influence of the ortho-(Benzyloxy) Substituent

The choice of this compound is not arbitrary. The substituent at the C2 position exerts significant steric and electronic effects that must be considered:

  • Steric Hindrance : The bulky benzyloxy group can sterically hinder the approach of the ketone enolate to the carbonyl carbon.[15] While this might intuitively suggest a slower reaction, studies on related systems have shown that ortho substituents can unexpectedly enhance enantioselectivity in asymmetric aldol variants, possibly by locking the aldehyde in a specific conformation during the transition state.[15][16][17]

  • Electronic Effects : The ether oxygen atom is electron-withdrawing by induction, which slightly increases the electrophilicity of the carbonyl carbon. Conversely, it can be weakly electron-donating through resonance. The net effect is a nuanced modulation of reactivity compared to unsubstituted benzaldehyde.[18]

III. Detailed Experimental Protocol: Synthesis of a 2-(Benzyloxy)chalcone

This protocol details a representative synthesis using this compound and acetophenone.

A. Materials and Equipment

Reagent/MaterialFormulaM.W.CAS No.Notes
This compoundC₁₄H₁₂O₂212.245896-17-3[19]
AcetophenoneC₈H₈O120.1598-86-2
Sodium Hydroxide (NaOH)NaOH40.001310-73-2
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent
Deionized WaterH₂O18.027732-18-5
Hydrochloric Acid (HCl)HCl36.467647-01-0Dilute solution (e.g., 1M) for neutralization
Ethyl AcetateC₄H₈O₂88.11141-78-6For TLC and/or chromatography
HexaneC₆H₁₄86.18110-54-3For TLC and/or chromatography
Anhydrous MgSO₄ or Na₂SO₄Drying agent

Equipment : Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, beaker, Buchner funnel, filter paper, recrystallization dish, TLC plates (silica gel), and standard laboratory glassware.

B. Step-by-Step Synthesis Procedure

  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.12 g) and acetophenone (10 mmol, 1.20 g, 1.17 mL) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[3][20]

  • Base Addition : In a separate beaker, prepare a solution of sodium hydroxide (20 mmol, 0.8 g) in 10 mL of deionized water. Cool this solution in an ice bath. Add the cold NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes.

  • Reaction Execution : Allow the reaction mixture to stir at room temperature. The solution will typically turn yellow and a precipitate may form. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).[3] The reaction is generally complete within 2-4 hours.

  • Product Isolation (Work-up) : Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing ~100 mL of crushed ice and water.[3]

  • Neutralization : While stirring, slowly acidify the aqueous mixture with dilute hydrochloric acid until it is slightly acidic (pH ~5-6). This step neutralizes the excess base and fully precipitates the crude chalcone product.

  • Filtration and Washing : Collect the solid product by vacuum filtration using a Buchner funnel.[10] Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts, followed by a wash with a small amount of cold ethanol to remove highly soluble impurities.[12]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or methanol.[3][4] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. If recrystallization is insufficient, column chromatography on silica gel may be employed.[3]

  • Drying and Characterization : Dry the purified product under vacuum. Determine the final mass and calculate the percent yield. Characterize the compound by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).

IV. Data Summary and Characterization

All quantitative and qualitative data should be systematically recorded.

Table 1: Representative Experimental Data

ParameterValue
Moles of this compound10.0 mmol
Moles of Acetophenone10.0 mmol
Reaction Time3 hours
Reaction TemperatureRoom Temp. (~25 °C)
Mass of Purified Product(e.g., 2.77 g)
Percent Yield (e.g., 88%)
Melting Point(e.g., 95-97 °C)
AppearancePale yellow solid
Key ¹H NMR Signals (CDCl₃, δ ppm) δ 7.2-8.0 (m, Ar-H, vinyl H), 5.1 (s, 2H, -OCH₂Ph)
Key IR Absorptions (cm⁻¹) ~1660 (C=O, conjugated), ~1600 (C=C, vinyl & Ar)

Interpretation Notes :

  • NMR Spectroscopy : The successful formation of the chalcone is confirmed by the appearance of two doublets in the vinyl region (typically 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The singlet corresponding to the benzylic protons (-OCH₂Ph) should also be clearly visible.

  • IR Spectroscopy : A key diagnostic peak is the carbonyl (C=O) stretch, which appears at a lower frequency (~1650-1670 cm⁻¹) compared to a non-conjugated ketone, due to the extended conjugation.[5]

V. Synthetic Utility: A Gateway to Flavonoids

The synthesized 2-(benzyloxy)chalcones are not merely final products; they are valuable intermediates for constructing more complex heterocyclic systems, most notably flavonoids. The presence of the ortho-benzyloxy group is strategic, as its subsequent deprotection to a hydroxyl group enables cyclization.

Workflow: Chalcone to Flavanone

  • Deprotection : The benzyl protecting group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free 2'-hydroxychalcone.

  • Cyclization : The resulting 2'-hydroxychalcone can undergo an intramolecular Michael addition under basic or acidic conditions to cyclize into the corresponding flavanone.[21][22]

Flavonoid_Synthesis_Workflow Synthetic Pathway from Chalcone to Flavanone Chalcone 2'-(Benzyloxy)chalcone (Product from Aldol) Step1 Catalytic Hydrogenation (Deprotection) Chalcone->Step1 HydroxyChalcone 2'-Hydroxychalcone Step2 Base or Acid Catalyzed Cyclization HydroxyChalcone->Step2 Flavanone Flavanone Step1->HydroxyChalcone Step2->Flavanone

Caption: Workflow for the conversion of a chalcone to a flavanone.

This two-step sequence is a foundational strategy in the synthesis of a vast array of naturally occurring and novel flavonoid derivatives for biological screening.[21][23][24]

VI. References

  • Snyder, L. R. (1954). The Kinetics of the Acid-catalyzed Condensation of Substituted Benzaldehydes with Methyl Ethyl Ketone. University of California, Berkeley.

  • BenchChem. (2025). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.

  • Science.gov. acid-catalyzed aldol condensation: Topics.

  • ResearchGate. (2017). Crossed-Aldol Condensation of Ketones with Aromatic Aldehydes in the Presence of Silica Sulfuric Acid under Solvent-free Conditions at 80 o C.

  • Guthrie, J. P., et al. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry.

  • Guthrie, J. P., et al. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry.

  • Martínez, A., et al. (2014). Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes. Synlett.

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.

  • ResearchGate. (2021). Synthesis and structures of the target benzyloxy-substituted chalcone analogs 10.

  • Journal of Chemical Education. (1993). An aldol condensation experiment using a number of aldehydes and ketones. Journal of Chemical Education.

  • Occidental College. Experiment 19 — Aldol Condensation.

  • Chen, R., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis.

  • CORE. Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide.

  • Lee, K., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules.

  • Lyle, R. E., & Paradis, L. P. (1955). Acid-catalyzed Condensations. II. The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society.

  • Medicinal & Aromatic Plants. (2017). Synthesis of Flavones. Medicinal & Aromatic Plants.

  • Wikipedia. Claisen–Schmidt condensation.

  • Professor Davis. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained.

  • JETIR. (2019). SYNTHESIS OF CHALCONES.

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.

  • Santos, C. M. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules.

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.

  • Zhang, G., et al. (2009). Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. Organic Letters.

  • IJARSCT. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE.

  • Rădulescu, M., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Processes.

  • University of Missouri–St. Louis. Claisen-Schmidt Condensation.

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.

  • Semantic Scholar. Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes.

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).

  • nevoLAB. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf.

  • ResearchGate. (2025). Unexpected Beneficial Effect of ortho-Substituents on the (S)-ProlineCatalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes.

  • ResearchGate. (2023). Overview of the main steps of the flavonoid biosynthesis pathway.

  • PubChem. This compound.

  • Ferreira, E. B., et al. (2010). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Food and Chemical Toxicology.

  • University of Calgary. Chem 353: Aldol condensation.

  • Zhang, Z., et al. (2011). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. Acta Crystallographica Section E.

  • Chemistry Stack Exchange. (2021). stereoselectivity in aldol reactions.

  • chemistNATE. (2015). Crossed Aldol Reaction - Joining Two Different Aldehydes.

Sources

The Synthesis, Characterization, and Application of Schiff Bases Derived from 2-(Benzyloxy)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of Schiff bases derived from 2-(benzyloxy)benzaldehyde. Schiff bases, defined by their characteristic azomethine or imine (-C=N-) group, are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1] The incorporation of a this compound moiety introduces unique steric and electronic properties that can be exploited for the development of novel therapeutic agents and functional materials. This guide offers detailed experimental protocols, mechanistic insights, and a survey of potential applications, grounded in authoritative scientific literature.

Introduction: The Significance of Schiff Bases from this compound

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone.[2] The resulting imine linkage is a key structural motif responsible for a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The aldehyde precursor, this compound, offers a unique structural feature: the bulky benzyloxy group at the ortho position. This group can influence the conformation and electronic properties of the resulting Schiff base, potentially leading to enhanced biological activity or novel catalytic properties. The lipophilicity conferred by the benzyl group can also play a crucial role in the molecule's ability to cross biological membranes, a desirable trait in drug design.

Reaction Mechanism and Synthesis Principles

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[4][5] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon in this compound.[6]

The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, eliminating a water molecule and forming the final Schiff base product.[6]

The presence of the benzyloxy group at the ortho position can sterically hinder the approach of the amine, potentially requiring longer reaction times or higher temperatures to achieve good yields compared to unhindered aldehydes.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative Schiff base from this compound and a primary amine.

Protocol 1: General Synthesis of a Schiff Base via Reflux Condensation

This protocol describes a widely applicable method for synthesizing Schiff bases by refluxing this compound with a primary amine in an alcoholic solvent.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, or aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the selected primary amine in ethanol.

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 2 to 6 hours, depending on the reactivity of the amine.[8]

  • Isolation and Purification: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If precipitation is slow, cooling the flask in an ice bath can promote crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified Schiff base in a desiccator or under vacuum.

  • Characterization: Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[9][10]

Data Presentation: Synthesis and Characterization

The following table summarizes the expected characterization data for a representative Schiff base synthesized from this compound and aniline.

ParameterExpected Result
Molecular Formula C₂₀H₁₇NO
Appearance Crystalline solid
Melting Point Varies depending on purity
FT-IR (cm⁻¹) ~1620-1640 (C=N stretch), ~3030 (Ar-H stretch), ~1240 (C-O stretch)
¹H NMR (δ, ppm) ~8.3-8.6 (s, 1H, -CH=N-), ~7.0-8.0 (m, 14H, Ar-H), ~5.1 (s, 2H, -O-CH₂-Ph)
¹³C NMR (δ, ppm) ~160-165 (-CH=N-), ~115-150 (Ar-C), ~70 (-O-CH₂-Ph)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

SchiffBase_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization dissolution Dissolve this compound and Primary Amine in Ethanol mixing Mix Solutions and Add Acetic Acid Catalyst dissolution->mixing reflux Reflux Reaction Mixture mixing->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry the Product washing->drying ftir FT-IR Spectroscopy drying->ftir Analyze nmr ¹H & ¹³C NMR Spectroscopy drying->nmr mp Melting Point Determination drying->mp

Sources

The Versatile Role of 2-(Benzyloxy)benzaldehyde in Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Benzyloxy)benzaldehyde has emerged as a highly versatile and valuable building block, particularly in the synthesis of a diverse array of heterocyclic compounds. Its structure is elegantly simple yet functionally rich, featuring a reactive aldehyde group poised for a multitude of transformations, and a benzyloxy moiety that acts as a stable protecting group for the ortho-hydroxyl functionality. This protecting group can be readily removed in later synthetic stages, revealing a phenol for further functionalization or intramolecular cyclization.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, including quinolines, chromenes, flavones, and coumarins. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles, provides field-proven experimental protocols, and presents data in a clear, accessible format to empower your synthetic endeavors. The methodologies detailed herein are selected for their reliability and broad applicability, serving as a robust foundation for both academic research and industrial drug discovery programs.[1][2]

I. Synthesis of Quinolines: Building the Core of Bioactive Molecules

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with activities spanning from anticancer to antimicrobial.[3] this compound serves as an excellent precursor for the construction of substituted quinolines, often through multi-component reactions that offer high efficiency and atom economy.

A. Friedländer Annulation Approach

A prominent strategy for quinoline synthesis is the Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[4][5] By employing this compound in conjunction with an appropriate amine and a carbonyl compound, a variety of substituted quinolines can be accessed.

Experimental Protocol: One-Pot Synthesis of Benzyloxy-Substituted Pyrimido[4,5-b]quinolines

This protocol adapts a multi-component reaction strategy for the synthesis of fused quinoline systems, demonstrating the utility of benzyloxybenzaldehyde derivatives.[3]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions 2_benzyloxybenzaldehyde This compound Derivative product Pyrimido[4,5-b]quinoline Derivative 2_benzyloxybenzaldehyde->product dimedone Dimedone dimedone->product 6_aminouracil 6-Amino-1,3-dimethyluracil 6_aminouracil->product catalyst DABCO (catalyst) catalyst->product temp 90 °C, Solvent-free temp->product

Workflow for Pyrimido[4,5-b]quinoline Synthesis

Materials:

  • Substituted this compound (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol)

Procedure:

  • In a 10 mL round-bottom flask, combine the substituted this compound, dimedone, 6-amino-1,3-dimethyluracil, and DABCO.

  • Heat the reaction mixture at 90 °C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours), cool the reaction mixture to room temperature.

  • Recrystallize the solid residue from ethanol to afford the pure pyrimido[4,5-b]quinoline product.

Trustworthiness of the Protocol: This one-pot, multi-component approach is highly efficient and aligns with green chemistry principles due to the solvent-free conditions.[3] The use of a catalytic amount of a mild base like DABCO ensures broad substrate scope and high yields. The progress of the reaction can be easily monitored by TLC, and the product is typically isolated by simple recrystallization, minimizing complex purification steps.

II. Synthesis of Chromenes and Their Derivatives

2H-Chromenes (2H-benzopyrans) are a significant class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active molecules.[6] this compound is a key starting material for various chromene syntheses, often involving condensation reactions followed by cyclization.

A. Synthesis of 3-Nitro-2H-chromenes via Oxa-Michael-Henry Cascade

A straightforward and efficient method for the synthesis of 3-nitro-2H-chromenes involves the reaction of salicylaldehyde derivatives with β-nitrostyrenes.[7] The benzyloxy group in this compound remains stable under these conditions.

Experimental Protocol: Synthesis of 2-Aryl-3-nitro-2H-chromenes

This protocol outlines the base-catalyzed cascade reaction between a this compound and a β-nitrostyrene.[8]

Reaction Scheme:

start_materials This compound + β-Nitrostyrene product 2-Aryl-3-nitro-2H-chromene start_materials->product Oxa-Michael-Henry Cascade conditions Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) Room Temperature conditions->product

Synthesis of 2-Aryl-3-nitro-2H-chromenes

Materials:

  • This compound (1.0 mmol)

  • β-Nitrostyrene derivative (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of this compound in ethanol, add the β-nitrostyrene derivative and potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 3-nitro-2H-chromene.

Causality Behind Experimental Choices: The use of a mild base like potassium carbonate is sufficient to deprotonate the phenolic precursor (if the benzyloxy group were absent) or to facilitate the cascade reaction without cleaving the benzyl ether. Ethanol is an effective and environmentally benign solvent for this transformation. The reaction proceeds through an initial oxa-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration.

Reactant CombinationProduct Yield (%)Reference
This compound + β-NitrostyreneGood to Excellent[8]
Salicylaldehyde + β-NitrostyreneGood[7]

III. Synthesis of Flavones: Accessing a Key Flavonoid Subclass

Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone.[9][10] They exhibit a wide range of biological activities.[9] Several synthetic routes to flavones can be adapted to use this compound or its derivatives. A common strategy involves the Baker-Venkataraman rearrangement.[11][12]

A. Baker-Venkataraman Rearrangement and Cyclization

This two-step process involves the conversion of a 2-hydroxyacetophenone to its benzoyl ester, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone.[11][13] Starting with 2'-benzyloxyacetophenone allows for the synthesis of flavones with a protected hydroxyl group, which can be deprotected later if desired.

Experimental Protocol: Synthesis of Flavones from 2'-Benzyloxyacetophenone

Step 1: Synthesis of 2'-Benzyloxyacetophenone This intermediate can be prepared from 2'-hydroxyacetophenone and benzyl bromide in the presence of a base like potassium carbonate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve 2'-benzyloxyacetophenone (1.0 eq) in pyridine.

  • Add benzoyl chloride (1.2 eq) and stir at room temperature.

  • After the initial esterification, add powdered potassium hydroxide (KOH) and stir, which induces the rearrangement to the corresponding 1,3-diketone.

  • Acidify the reaction mixture to precipitate the diketone.

Step 3: Acid-Catalyzed Cyclization

  • Reflux the isolated 1,3-diketone in glacial acetic acid with a catalytic amount of sulfuric acid.

  • Cool the reaction mixture and pour into water to precipitate the flavone.

  • Collect and purify the product by recrystallization.

start 2'-Hydroxyacetophenone step1 Benzylation (Benzyl Bromide, K₂CO₃) start->step1 intermediate1 2'-Benzyloxyacetophenone step1->intermediate1 step2 Esterification & Rearrangement (Benzoyl Chloride, Pyridine, KOH) intermediate1->step2 intermediate2 1,3-Diketone step2->intermediate2 step3 Cyclization (H₂SO₄, Acetic Acid) intermediate2->step3 product Flavone step3->product

Baker-Venkataraman Route to Flavones

IV. Synthesis of Coumarins: A Gateway to Diverse Biological Activity

Coumarins (2H-chromen-2-ones) are another important class of benzopyrone heterocycles with widespread applications in medicine and materials science.[14] The Knoevenagel condensation is a versatile method for coumarin synthesis, typically involving the reaction of a salicylaldehyde with an active methylene compound.[15][16]

A. Knoevenagel Condensation for Coumarin Synthesis

This compound can react with active methylene compounds such as diethyl malonate or ethyl acetoacetate in the presence of a base to yield coumarin derivatives.[15] The benzyloxy group provides a handle for further modifications after the coumarin core is constructed.

Experimental Protocol: Synthesis of 3-Substituted Coumarins

This protocol describes a general procedure for the Knoevenagel condensation to form coumarins.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., diethyl malonate) (1.1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling or after the addition of water.

  • Collect the solid by filtration and recrystallize from ethanol.

Self-Validation of the Protocol: The Knoevenagel condensation is a robust and high-yielding reaction. The use of a volatile base like piperidine simplifies the work-up, as any excess can be removed under reduced pressure. The progress of the reaction is easily visualized by the consumption of the aldehyde starting material on a TLC plate.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound has proven to be an invaluable and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its dual functionality allows for a myriad of synthetic transformations, from multi-component reactions to classical condensation and cyclization strategies. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel heterocyclic scaffolds for drug discovery and other applications. The strategic use of this building block can significantly streamline synthetic routes and facilitate the generation of molecular diversity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxybenzyl Chloride.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (2025). Application of 2-Benzoylbenzaldehyde in Multicomponent Reactions for Library Synthesis.
  • Kshatriya, et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar.
  • ResearchGate. (n.d.). (A) Synthesis of R-benxyloxy benzaldehydes 2i-o from....
  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). flavone.
  • Mentis. (n.d.). Experiment 1: Synthesis of a Flavone.
  • Oriental Journal of Chemistry. (n.d.). SYNTHESIS OF FLAVONE SKELETON BY DIFFERENT METHODS.
  • BenchChem. (n.d.). Synthesis routes of this compound.
  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
  • Cairo University Scholar. (2019). Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety.
  • NIH. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC.
  • ResearchGate. (n.d.). (a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic....
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-3-bromobenzaldehyde.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds.

Sources

The Versatility of 2-(Benzyloxy)benzaldehyde in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-(Benzyloxy)benzaldehyde has emerged as a cornerstone intermediate, prized for its unique structural attributes that offer medicinal chemists a versatile platform for molecular design and synthesis. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents and other bioactive molecules. Detailed experimental protocols, quantitative data, and visual workflows are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable compound.

The Strategic Advantage of the this compound Scaffold

This compound is an aromatic aldehyde distinguished by a benzyloxy group (-OCH₂C₆H₅) at the ortho position to the aldehyde functionality. This specific arrangement confers several advantages in medicinal chemistry:

  • Reactive Aldehyde Group: The aldehyde serves as a versatile chemical handle for a multitude of transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of diverse molecular architectures.[1][2]

  • Protective Functionality: The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to reveal a new site for functionalization.[1]

  • Modulation of Biological Activity: The presence of the benzyloxy moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets and its metabolic stability.[2][3]

These features make this compound and its derivatives, such as 2-(Benzyloxy)-4-fluorobenzaldehyde, highly sought-after precursors in the synthesis of complex, biologically active compounds.[1]

Applications in Anticancer Drug Discovery

A significant area of research has been dedicated to the development of this compound derivatives as potent anticancer agents.[4] These compounds have demonstrated efficacy against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.[4]

Targeting Aldehyde Dehydrogenase (ALDH)

Derivatives of benzyloxybenzaldehyde have shown considerable promise as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[3][5] ALDH1A3 is overexpressed in several types of cancer and is associated with cancer stem cells and resistance to chemotherapy.[3] Inhibition of this enzyme represents a promising therapeutic strategy.[5]

Table 1: In Vitro Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

Compound IDTargetIC50 (µM)
ABMM-15ALDH1A3Potent and selective inhibition reported
ABMM-16ALDH1A3Potent and selective inhibition reported

Data synthesized from available literature.[6]

Cytotoxic Activity Against Leukemia Cells

A series of this compound derivatives have been synthesized and evaluated for their anticancer activity against the HL-60 human promyelocytic leukemia cell line.[4] Several of these compounds exhibited significant activity at micromolar concentrations.[4] The lead compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, leading to a loss of mitochondrial membrane potential.[4]

Table 2: Cytotoxic Activity of this compound Derivatives against HL-60 Cells

CompoundIC50 (µM)
This compoundSignificant activity at 1-10 µM
2-(benzyloxy)-4-methoxybenzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-5-methoxybenzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-5-chlorobenzaldehydeSignificant activity at 1-10 µM
2-[(3-methoxybenzyl)oxy]benzaldehydeMost potent in the series
2-[(2-chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM
2-[(4-chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM

Data extracted from a study by Lin et al. (2005).[4]

The compound 2-[(3-methoxybenzyl)oxy]benzaldehyde, also known as CCY-1a-E2, has been further investigated in vivo and demonstrated efficacious antileukemic activity in a mouse allograft model with no significant adverse effects on renal, hepatic, or hematological parameters.[7]

Key Synthetic Protocols and Methodologies

The versatility of this compound as a synthetic intermediate is showcased in a variety of fundamental organic reactions. The following protocols provide detailed, step-by-step methodologies for key transformations.

General Synthesis of this compound Derivatives (Williamson Ether Synthesis)

This classical method is commonly used to prepare this compound from salicylaldehyde and a benzyl halide.[5][8]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[8]

  • Addition of Base: Add potassium carbonate (K₂CO₃) (1.2-1.5 equivalents) to the solution and stir the suspension at room temperature.[8]

  • Addition of Benzyl Halide: Add the desired benzyl bromide or benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.[8]

  • Reaction Conditions: Heat the mixture to reflux (for acetonitrile) or at 70-80°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. If DMF is used, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.[5][8]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[5][9]

G cluster_0 Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Reaction Reaction (Heating/Reflux) Salicylaldehyde->Reaction BenzylHalide Benzyl Halide BenzylHalide->Reaction Base K2CO3 / DMF or Acetonitrile Base->Reaction Workup Work-up (Filtration/Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: Synthetic workflow for this compound derivatives.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are important scaffolds in medicinal chemistry. They can be readily synthesized from this compound and an appropriate acetophenone derivative through a base-catalyzed Claisen-Schmidt condensation.[10]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol or methanol.[10]

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress by TLC.[10]

  • Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.[10]

  • Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[10]

G cluster_1 Claisen-Schmidt Condensation Aldehyde This compound Reaction Condensation (Room Temperature) Aldehyde->Reaction Ketone Acetophenone Derivative Ketone->Reaction Base NaOH or KOH in Ethanol/Methanol Base->Reaction Acidification Acidification (Dilute HCl) Reaction->Acidification Isolation Isolation (Filtration) Acidification->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Chalcone Chalcone Product Purification->Chalcone

Caption: Experimental workflow for chalcone synthesis.

Synthesis of Schiff Bases (Imines)

The reaction of this compound with primary amines yields Schiff bases, which are versatile intermediates and have shown a broad range of biological activities.[11]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the desired primary amine (1.0 equivalent) in ethanol in a round-bottom flask.[11]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.[11]

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[11]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.[11]

  • Purification: Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.[11]

Conclusion

This compound stands as a testament to the power of a well-designed molecular scaffold in medicinal chemistry. Its inherent reactivity and structural features provide a robust platform for the synthesis of a diverse array of bioactive molecules, with particularly significant contributions to the field of oncology. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. The continued exploration of this versatile intermediate will undoubtedly lead to the creation of novel compounds with enhanced pharmacological profiles.

References

  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxybenzyl Chloride - Benchchem. (n.d.).
  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (n.d.).
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activities of Benzyloxybenzaldehyde Derivatives - Benchchem. (n.d.).
  • Hsieh, Y. H., et al. (2015). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Oncology Letters, 10(5), 2839–2846. [Link]
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (n.d.).
  • performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes - Benchchem. (n.d.).
  • Al-Mokadem, A. S., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6529. [Link]
  • ECHEMI. (n.d.). This compound Use and Manufacturing.

Sources

Application Notes and Protocols: Leveraging 2-(Benzyloxy)benzaldehyde for the Synthesis and Evaluation of Novel ALDH1A3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in cellular metabolism and is increasingly recognized as a key driver in the progression of various cancers. Its overexpression is strongly associated with cancer stem cell (CSC) populations, contributing to therapeutic resistance and poor patient outcomes.[1][2][3] Consequently, the development of potent and selective ALDH1A3 inhibitors represents a highly promising therapeutic strategy.[4] The benzyloxybenzaldehyde scaffold has emerged as a privileged structure for designing such inhibitors, demonstrating high potency and selectivity.[4][5] This guide provides a comprehensive overview and detailed protocols for utilizing 2-(benzyloxy)benzaldehyde and its derivatives as precursors for novel ALDH1A3 inhibitors. We present a logical workflow from the scientific rationale and inhibitor synthesis to detailed protocols for biochemical and cell-based evaluation, empowering researchers to accelerate the discovery of next-generation cancer therapeutics.

Part 1: Scientific Background and Rationale

The ALDH1A3-Retinoic Acid Signaling Axis: A Key Oncogenic Driver

ALDH1A3 is a member of the aldehyde dehydrogenase superfamily, whose primary physiological function is the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[3] A crucial role of ALDH1A3 is the irreversible oxidation of retinaldehyde to retinoic acid (RA).[6][7][8] RA is a potent signaling molecule that binds to nuclear receptors (RARs and RXRs), which then function as ligand-dependent transcription factors to regulate genes involved in cell differentiation, proliferation, and apoptosis.[7][9] In many cancers, the overexpression of ALDH1A3 leads to aberrant RA signaling, which promotes tumor growth, metastasis, and the maintenance of a CSC phenotype.[1][2] Targeting ALDH1A3 directly inhibits this pathological RA production at its source.

ALDH1A3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinal Retinaldehyde ALDH1A3 ALDH1A3 Enzyme Retinal->ALDH1A3 Substrate RA Retinoic Acid Receptors RAR / RXR Receptors RA->Receptors Binds & Activates ALDH1A3->RA Catalyzes Oxidation Inhibitor Benzyloxybenzaldehyde -derived Inhibitor Inhibitor->ALDH1A3 Inhibition DNA DNA (Retinoic Acid Response Elements) Receptors->DNA Binds to Transcription Gene Transcription DNA->Transcription Cancer Cancer Progression (Proliferation, Stemness, Chemoresistance) Transcription->Cancer

Caption: ALDH1A3-mediated retinoic acid signaling and the point of therapeutic intervention.

Rationale for the Benzyloxybenzaldehyde Scaffold

The development of isoform-selective ALDH inhibitors is challenging due to the high sequence identity among family members.[10] The benzyloxybenzaldehyde scaffold has proven to be an excellent starting point for achieving both potency and selectivity for ALDH1A3.[4][5] This is attributed to its structural similarity to the natural substrate, retinaldehyde, allowing it to favorably interact with the enzyme's active site.[3][5] The benzene rings can be strategically functionalized to exploit unique features of the ALDH1A3 catalytic pocket, thereby enhancing binding affinity and selectivity over other isoforms like ALDH1A1 and ALDH2. This compound, in particular, serves as a versatile and readily available precursor for creating a diverse library of potential inhibitors.

Part 2: Synthesis of ALDH1A3 Inhibitors

The aldehyde functional group of this compound is a versatile chemical handle for elaboration into more complex molecules, such as Schiff bases, which have shown promise as ALDH1A3 inhibitors.[11] The following protocol details a robust method for synthesizing a Schiff base derivative.

Protocol 1: Synthesis of an (E)-2-(benzyloxy)-N-arylbenzylidenamine

This protocol describes the synthesis of a potential ALDH1A3 inhibitor via a condensation reaction between this compound and an aniline derivative.

Causality and Experimental Choices:

  • Solvent: Absolute ethanol is used as it readily dissolves the reactants and is easily removed post-reaction.

  • Catalyst: A catalytic amount of glacial acetic acid is added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the condensation and subsequent dehydration to form the imine (Schiff base).

  • Monitoring: Thin-Layer Chromatography (TLC) is a critical, self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

Materials:

  • This compound

  • Substituted aniline (e.g., p-Anisidine)

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Round-bottom flask, magnetic stir bar, reflux condenser

  • TLC plates, developing chamber, and UV lamp

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10 mL per gram of aldehyde).

  • Addition of Amine: To the stirred solution, add 1.05-1.1 equivalents of the desired substituted aniline. An excess of the amine helps drive the reaction to completion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). Spot the starting aldehyde, the aniline, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the aldehyde) and the appearance of a new, single product spot.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: General workflow for the synthesis and purification of ALDH1A3 inhibitors.

Part 3: Biochemical and Cellular Evaluation

A tiered approach is essential for evaluating new inhibitors. The process begins with a direct biochemical assay to determine enzymatic inhibition, followed by cell-based assays to assess activity in a more complex biological context.

Evaluation_Workflow Compound Synthesized Compound EnzymeAssay Protocol 2: ALDH1A3 Enzymatic Inhibition Assay Compound->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 CellAssay Protocol 3: Cellular ALDH Activity (ALDEFLUOR™) IC50->CellAssay Potent Compounds ViabilityAssay Protocol 4: Cell Viability Assay (MTT) CellAssay->ViabilityAssay Lead Lead Candidate Identification ViabilityAssay->Lead Selective & Non-Toxic

Caption: Tiered workflow for the biological evaluation of a potential ALDH1A3 inhibitor.

Data Presentation: Benchmark Inhibitor Activity

Newly synthesized compounds should be compared against established benchmarks. The table below summarizes the inhibitory activity of known benzyloxybenzaldehyde derivatives against ALDH1A3.[4][12]

Compound IDStructureTargetIC50 (µM)Reference
ABMM-15 4-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23 ± 0.05[4][12]
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29 ± 0.10[4][12]
DEAB N,N-DiethylaminobenzaldehydePan-ALDH>10[6][13]
Protocol 2: In Vitro ALDH1A3 Enzymatic Inhibition Assay (Fluorometric)

This fluorescence-based assay quantitatively measures the enzymatic activity of ALDH1A3 by monitoring the rate of NAD⁺ reduction to the fluorescent product NADH.[4][11]

Principle: The rate of increase in fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) is directly proportional to the ALDH1A3 enzymatic activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Assay Buffer: 50 mM HEPES or Sodium Pyrophosphate, pH 7.5, containing 100 mM NaCl and 1 mM MgCl₂.[11]

  • NAD⁺ solution (in Assay Buffer)

  • Substrate solution (e.g., hexanal or retinaldehyde, in Assay Buffer)[4]

  • Test compounds and positive control inhibitor (dissolved in DMSO)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[11]

  • Enzyme/Cofactor Addition: Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well. The final enzyme and NAD⁺ concentrations should be optimized based on enzyme activity (e.g., 100-200 nM enzyme, 200 µM NAD⁺).[10]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme before the reaction starts.[11]

  • Reaction Initiation: Add 25 µL of the substrate solution (e.g., 250 µM hexanal) to each well to initiate the enzymatic reaction. The final reaction volume will be 50 µL.[4][11]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 10-15 minutes, with readings taken every 30 seconds.[11]

  • Data Analysis:

    • Determine the rate of reaction (V₀, slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.[4]

Protocol 3: Cellular ALDH Activity Assessment (ALDEFLUOR™ Assay)

This cell-based assay uses flow cytometry to identify and quantify the population of cells with high ALDH enzymatic activity, providing a functional readout of inhibitor efficacy in a live-cell context.[7][14]

Principle: The ALDEFLUOR™ reagent is a non-fluorescent substrate (BAAA) that freely enters cells. ALDH converts it into a fluorescent, negatively charged product (BAA) that is trapped inside the cell.[14] An effective inhibitor will prevent this conversion, resulting in a lower percentage of fluorescent (ALDH-positive) cells.

Materials:

  • Cancer cell line with known ALDH1A3 expression (e.g., MDA-MB-231, U87MG)[7][11]

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Test compound and DEAB (N,N-diethylaminobenzaldehyde, provided in the kit as a specific pan-ALDH inhibitor control)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Treatment Setup: For each condition, prepare two tubes: a "Test" tube and a "Control" tube.

  • Inhibitor Addition: Add the test compound (at the desired final concentration, e.g., 1-10x the enzymatic IC50) to the "Test" tube. Add an equivalent volume of DMSO to a separate "Uninhibited" sample.

  • Staining: Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's protocol. Add the activated reagent to all cell suspensions.

  • DEAB Control: Immediately after adding the ALDEFLUOR™ reagent, add the specific ALDH inhibitor DEAB to the "Control" tube for each condition. This sample serves to define the background fluorescence and set the gate for the ALDH-positive population.[7][11]

  • Incubation: Incubate all cell suspensions at 37°C for 30-60 minutes, protected from light.[11]

  • Flow Cytometry Analysis: Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer. Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use the DEAB-treated "Control" sample to set the gate that defines the ALDH-positive (ALDH⁺) cell population.

    • Apply this gate to the "Uninhibited" and "Test" samples.

    • Quantify the percentage of ALDH⁺ cells in the presence and absence of the test compound. A statistically significant reduction in the percentage of ALDH⁺ cells in the "Test" sample compared to the "Uninhibited" sample indicates cellular inhibition of ALDH activity.[11]

References

  • A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. MDPI.
  • Application Notes and Protocols: Synthesis and Evaluation of ALDH1A3 Inhibitors Utilizing 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers (Basel).
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer.
  • The Significance of Aldehyde Dehydrogenase 1 in Cancers. MDPI.
  • Cancer-promoting mechanisms of ALDH1A3.
  • A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central.
  • Application Notes and Protocols for High-Throughput Screening of Aldehyde Dehydrogenase Inhibitors. Benchchem.
  • Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Benchchem.
  • In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combin
  • Genetic and pharmacologic inhibition of ALDH1A3 as a treatment of β-cell failure.
  • A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1.
  • Aldehyde dehydrogenase inhibitors and their therapeutic use.
  • Inhibition kinetics of ALDH1A3 by compound 14 at various concentrations of inhibitor.

Sources

Application Note: A Comprehensive Guide to the Synthesis of Chalcones from 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are naturally occurring open-chain flavonoids characterized by a 1,3-diphenyl-2-propen-1-one core structure.[1][2][3] This unique α,β-unsaturated ketone framework is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds and exhibiting a remarkable spectrum of biological activities.[4][5][6] Chalcone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimalarial, and antiviral agents, making them highly attractive targets in modern drug discovery and development.[1][4][7]

The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation .[4][6][8] This robust carbon-carbon bond-forming reaction provides a reliable pathway to the chalcone core. This guide offers a detailed exploration of the synthesis of chalcones using 2-(Benzyloxy)benzaldehyde as a key starting material, providing in-depth protocols, mechanistic insights, and characterization techniques.

The Claisen-Schmidt Condensation: Mechanistic Principles

The Claisen-Schmidt reaction is a specific type of crossed-aldol condensation between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone (one that possesses α-hydrogens).[8][9][10][11] The use of an aldehyde without α-hydrogens, such as this compound, is a critical experimental design choice. It prevents the aldehyde from undergoing self-condensation, thereby minimizing side reactions and simplifying the product mixture to predominantly the desired chalcone.[9]

The reaction proceeds via a base-catalyzed mechanism:

  • Enolate Formation: A base (typically NaOH or KOH) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[9][11][12] This enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound.[10][12] This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.[9][13]

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule).[9][13] This step is thermodynamically favorable as it results in the formation of a highly conjugated system, the α,β-unsaturated ketone, which constitutes the stable chalcone product.[13]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Aldehyde This compound (Electrophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol + H₂O Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O

Caption: The four key steps of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols & Methodologies

The synthesis of chalcones from this compound can be efficiently achieved through both traditional solvent-based methods and modern solvent-free techniques.

Protocol 1: Solvent-Based Claisen-Schmidt Condensation

This protocol describes a robust and widely used method employing an alcoholic solvent.

Objective: To synthesize (E)-1-(phenyl)-3-(2-(benzyloxy)phenyl)prop-2-en-1-one.

Materials & Reagents:

Reagent/MaterialQuantity (Example)Molar Eq.
This compound2.12 g1.0
Acetophenone1.20 g1.0
Ethanol (95%)20 mL-
Sodium Hydroxide (10% aq. solution)5 mLCatalyst
Hydrochloric Acid (5% aq. solution)As needed-
Distilled Water~100 mL-

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in 20 mL of 95% ethanol.[14][15] Stir the mixture at room temperature using a magnetic stirrer until a clear solution is obtained.

  • Catalyst Addition: While stirring, add 5 mL of 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes.[15][16] A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

  • Neutralization & Precipitation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), carefully neutralize the mixture by adding 5% hydrochloric acid dropwise until the pH is approximately 7.[14] This will cause the crude chalcone product to precipitate fully.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[14][16]

  • Washing: Wash the collected solid with two portions of cold distilled water (2x25 mL) to remove any inorganic salts and residual base.[15][16]

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Record the crude yield before proceeding to purification.

Expert Insights: Ethanol is an excellent solvent choice as it effectively dissolves the aromatic starting materials, while the resulting chalcone product is often less soluble, facilitating its precipitation as it forms.[13] The slow, dropwise addition of the base prevents unwanted side reactions and ensures controlled condensation.

Protocol 2: Solvent-Free Synthesis via Grinding

This protocol offers an environmentally friendly and often more rapid alternative.[2]

Objective: To synthesize (E)-1-(phenyl)-3-(2-(benzyloxy)phenyl)prop-2-en-1-one using a solvent-free method.

Materials & Reagents:

Reagent/MaterialQuantity (Example)Molar Eq.
This compound2.12 g1.0
Acetophenone1.20 g1.0
Solid Potassium Hydroxide~0.2 gCatalyst
Distilled Water~50 mL-
Mortar and Pestle1-

Step-by-Step Procedure:

  • Combine Reagents: Place this compound (1.0 eq.), acetophenone (1.0 eq.), and solid potassium hydroxide (or sodium hydroxide) in a ceramic mortar.[14][17]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes.[14][17] The mixture will typically turn into a thick, colored paste or solidify completely.

  • Work-up: Add approximately 20 mL of water to the mortar and continue to grind to break up the solid mass.[14]

  • Isolation: Transfer the slurry to a beaker and collect the crude product by vacuum filtration.

  • Washing: Wash the solid thoroughly with distilled water (2x25 mL) to remove the catalyst and any unreacted water-soluble materials.[18]

  • Drying: Dry the product and record the crude yield. This method often produces high yields in a significantly shorter reaction time.[2]

Expert Insights: The high concentration of reactants in the solvent-free environment can accelerate the reaction rate. This "green chemistry" approach reduces solvent waste and simplifies the work-up procedure.

Workflow General Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification & Analysis Reactants 1. Combine Aldehyde & Ketone in chosen medium (Solvent or Solvent-Free) Catalyst 2. Add Base Catalyst (e.g., NaOH, KOH) Reactants->Catalyst Reaction 3. Stir/Grind at Room Temp. (Monitor via TLC) Catalyst->Reaction Neutralize 4. Neutralize (if needed) & Precipitate Reaction->Neutralize Filter 5. Isolate via Vacuum Filtration Neutralize->Filter Wash 6. Wash with Cold Water Filter->Wash Crude Crude Chalcone Wash->Crude Recrystallize 7. Recrystallize (e.g., from hot ethanol) Crude->Recrystallize Pure Pure Chalcone Recrystallize->Pure Characterize 8. Characterize (MP, IR, NMR) Pure->Characterize

Caption: From reaction setup to the final, characterized pure product.

Purification and Characterization

Obtaining a high-purity compound is critical for accurate biological evaluation and further synthetic applications.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[19] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Protocol: Recrystallization from Ethanol

  • Place the crude chalcone product in an Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Keep the solution near its boiling point on a hot plate.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, the solubility of the chalcone decreases, and pure crystals will form. Impurities tend to remain in the solution.

  • To maximize crystal recovery, place the flask in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[16]

  • Dry the crystals completely and record the final mass and melting point.

Product Characterization

The identity and purity of the synthesized chalcone must be confirmed using a suite of analytical techniques.[18]

  • Melting Point (MP): A pure crystalline solid will exhibit a sharp and narrow melting point range.[16][18] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Used to assess purity. A pure compound should ideally appear as a single spot on the TLC plate.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key characteristic peaks for a chalcone include:

    • ~1630-1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the α,β-unsaturated ketone.[20][21]

    • ~1580-1625 cm⁻¹: Absorption from the C=C double bond of the propenone bridge.

    • ~3030-3100 cm⁻¹: C-H stretching of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural confirmation.

    • ¹H NMR: The two vinylic protons (α and β to the carbonyl) typically appear as doublets in the downfield region (~7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. Aromatic and benzylic protons will also be visible in their characteristic regions.[22][23]

    • ¹³C NMR: The carbonyl carbon is typically observed far downfield (~190 ppm). The signals for the aromatic and vinylic carbons confirm the carbon skeleton.[20]

  • UV-Visible Spectroscopy: The extended π-conjugation in chalcones results in strong UV absorbance, typically in the 280-390 nm range, which is useful for detection purposes.[14][20]

References

  • PraxiLabs.
  • Ugwu, D. I., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. GSC Biological and Pharmaceutical Sciences, 20(2), 133-148. [Link]
  • Kumar, A., et al. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(7), 164-171. [Link]
  • Mechanism of Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. [Link]
  • Vedantu. Explain the mechanism of claisen-schmidt reaction. [Link]
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
  • Ugwu, D. I., et al. (2021). synthesis and pharmacological applications of chalcones- a review.
  • BYJU'S.
  • ResearchGate. (2015).
  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]
  • Singh, R., et al. (2023). Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives.
  • Khan, I., et al. (2020). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega, 5(4), 1834-1848. [Link]
  • Aswini, R., & Kothai, S. (2020). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 7(8). [Link]
  • Sari, Y., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2835(1). [Link]
  • Chemistry LibreTexts. (2021).
  • Issa, F. M., et al. (1983). Spectroscopic Investigation of Some Chalcones.
  • Wisdom Library. (2024). Synthesis and uses of chalcone in hetrocyclic synthesis. [Link]
  • Vidja, H., et al. SYNTHESIS OF CHALCONES. JETIR, 6(5). [Link]
  • ResearchGate. (2021). Synthesis and structures of the target benzyloxy-substituted chalcone analogs 10. [Link]
  • Wikipedia.
  • SciSpace. (2018).
  • Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical, 4(5). [Link]
  • Guchhait, S. K., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 12(11), 2617-2626. [Link]
  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (2021).
  • Quora. (2018). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenolysis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzyl Ether Cleavage

The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its widespread use stems from its ease of installation and general stability across a diverse range of chemical conditions.[1][2] The selective cleavage of this group, a process known as debenzylation, is a critical final-stage or intermediate step to unmask a free hydroxyl group. Catalytic hydrogenolysis stands as the preeminent method for this transformation, prized for its mild conditions, high yields, and clean reaction profile.[3][4]

This application note focuses on the specific hydrogenolysis of 2-(benzyloxy)benzaldehyde to yield 2-hydroxybenzaldehyde (salicylaldehyde), a valuable precursor for pharmaceuticals, fragrances, and other specialty chemicals.[5] We will explore the underlying mechanism, delineate the critical parameters that govern the reaction's success, and provide a detailed, field-proven protocol for researchers and process chemists.

Mechanistic Rationale: The "Why" Behind the Protocol

The efficacy of catalytic hydrogenolysis hinges on the unique interplay between a heterogeneous metal catalyst (typically palladium), a hydrogen source, and the substrate.[6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The process can be conceptualized in several key stages:

  • Adsorption: Both the substrate, this compound, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.[4]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive palladium hydride species on the catalyst surface.[4]

  • C-O Bond Cleavage: The adsorbed benzyl ether interacts with the surface-bound hydrogen. The benzylic carbon-oxygen bond, being the most susceptible to reductive cleavage, is broken.[6][7] This step is the core of the hydrogenolysis reaction.

  • Product Formation & Desorption: The cleavage results in the formation of 2-hydroxybenzaldehyde and toluene. These products have a lower affinity for the catalyst surface and desorb back into the solution, thereby regenerating the active sites for the next catalytic cycle.[3][4]

G cluster_catalyst Palladium Catalyst Surface H2 H₂ (gas) adsorption_point H2->adsorption_point 1. Adsorption Substrate This compound (in solution) Substrate->adsorption_point 1. Adsorption Product_Sal 2-Hydroxybenzaldehyde (in solution) Product_Tol Toluene (in solution) H_activated H-Pd (Activated Hydrogen) adsorption_point->H_activated 2. H₂ Activation Substrate_ads Adsorbed Substrate adsorption_point->Substrate_ads reaction_point Products_ads Adsorbed Products reaction_point->Products_ads 3. C-O Cleavage desorption_point desorption_point->Product_Sal desorption_point->Product_Tol Products_ads->desorption_point 4. Desorption

Caption: The catalytic cycle of hydrogenolysis on a palladium surface.

Optimizing the Reaction: Key Experimental Parameters

The success of the hydrogenolysis is not merely in mixing the reagents but in the careful control of several interdependent variables.

ParameterRecommended ChoiceRationale & Causality
Catalyst 10% Palladium on Carbon (Pd/C)Pd/C is the workhorse catalyst for debenzylation due to its high activity and selectivity.[8] The carbon support provides a high surface area for the palladium nanoparticles. Using a 50% wet catalyst (e.g., Degussa type) is highly recommended to mitigate its pyrophoric nature.[9][10]
Catalyst Loading 5-10 mol% (by weight of Pd)This range typically provides a good balance between reaction rate and cost. Higher loadings may be needed for sterically hindered substrates but increase the risk of side reactions, such as reduction of the aldehyde group to an alcohol.[11]
Hydrogen Source H₂ Gas (balloon or reactor)Direct hydrogenation with H₂ gas is the most common and efficient method. A balloon provides sufficient pressure for many lab-scale reactions. For larger scales or more stubborn substrates, a pressurized reactor (e.g., Parr shaker) is necessary for safety and efficiency.[12][13]
Solvent Ethanol, Methanol, Ethyl AcetateThe solvent must dissolve the starting material and should be inert under the reaction conditions. Alcohols like ethanol and methanol are excellent choices.[14] Ethyl acetate is also effective and can simplify workup. Polar solvents are generally preferred.[10]
Temperature Room Temperature (20-25 °C)Hydrogenolysis of benzyl ethers is typically facile and proceeds readily at ambient temperature.[6] Applying heat is generally unnecessary and can promote side reactions, such as the reduction of the aldehyde functionality.
Pressure 1-4 atm (15-60 psig)Atmospheric pressure (via H₂ balloon) is often sufficient.[8] Modest pressure (up to 4 atm) can significantly accelerate the reaction rate without requiring specialized high-pressure equipment.

Detailed Experimental Protocol

This protocol outlines the hydrogenolysis of this compound on a 5 mmol scale.

4.1. Safety First: A Self-Validating System

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[9][15] All operations must be conducted in a well-ventilated fume hood, far from ignition sources.[10][12]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen.[10][13] Never allow the used catalyst to dry in the air. Keep it wet with solvent or water at all times.[9][13]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[9][10]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.[15]

4.2. Materials and Reagents

Reagent/MaterialGradeQuantitySupplier Example
This compound>98%1.06 g (5.0 mmol)Sigma-Aldrich, Acros
10% Palladium on Carbon (50% wet)Catalyst~100 mgJohnson Matthey, Sigma-Aldrich
Ethanol (EtOH)Anhydrous30 mLFisher Scientific
Hydrogen Gas (H₂)High PurityAs neededAirgas, Praxair
Nitrogen Gas (N₂)High PurityAs neededAirgas, Praxair
Celite® 545Filtration Aid~2 gSigma-Aldrich
Diethyl EtherACS Grade~50 mLVWR
Saturated Sodium BicarbonateACS Grade~20 mLFisher Scientific
Brine (Saturated NaCl)ACS Grade~20 mLFisher Scientific
Anhydrous Magnesium SulfateACS Grade~2 gSigma-Aldrich

4.3. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for catalytic hydrogenolysis.

4.4. Step-by-Step Procedure

  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.06 g, 5.0 mmol).

  • Solvent Addition: Add 25 mL of ethanol to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (~100 mg). Causality Note: Adding the catalyst under an inert gas blanket prevents premature contact with air, which is a key safety measure.[10]

  • System Assembly: Equip the flask with a gas inlet adapter connected to a nitrogen/hydrogen manifold and glass stoppers for the other necks.

  • Inerting the System: Secure the flask. Evacuate the flask using a vacuum pump until the solvent begins to bubble, then backfill with nitrogen. Repeat this vacuum/nitrogen cycle three times to ensure all oxygen is removed.[13] This is a critical safety step.[9]

  • Introducing Hydrogen: Perform a similar purge cycle with hydrogen. Evacuate the flask and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times.[14] After the final fill, leave the system connected to the hydrogen balloon.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Efficient stirring is vital to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) every hour. To sample, briefly stop stirring, switch the atmosphere to nitrogen, and quickly remove an aliquot with a pipette.[13] Spot on a silica plate against a co-spot of the starting material. A typical mobile phase is 20% ethyl acetate in hexanes. The product, 2-hydroxybenzaldehyde, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot has completely disappeared.

  • Reaction Quench & Filtration: Once the reaction is complete (typically 2-4 hours), carefully switch the atmosphere back to nitrogen by performing three vacuum/nitrogen purge cycles.[12]

  • Catalyst Removal: Prepare a small plug of Celite® (~1-2 cm thick) in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst.[4] Wash the flask and the filter cake thoroughly with additional ethanol (~5-10 mL) to ensure all product is recovered.

  • CRITICAL SAFETY STEP: Immediately transfer the Celite® pad with the pyrophoric catalyst into a beaker of water to quench it.[13] Do not allow it to dry. Dispose of it according to your institution's hazardous waste guidelines.

  • Workup & Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified.

  • Purification: Dissolve the crude residue in diethyl ether (~25 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Causality Note: The bicarbonate wash removes any acidic impurities. The final product, 2-hydroxybenzaldehyde, is a phenol and can be partially extracted into a basic aqueous layer if the pH is too high, so a mild base is used. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, which should be a pale yellow oil or solid.

  • Characterization: Confirm the identity and purity of the 2-hydroxybenzaldehyde product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the benzyl signals in the NMR spectrum and the appearance of a broad phenolic -OH stretch in the IR spectrum are key indicators of a successful reaction.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.
  • Hydrogen
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Hazards associated with laboratory scale hydrogen
  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry (RSC Publishing).
  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What are the safety precautions for operating a Hydrogen
  • benzyl ether cleavage. YouTube.
  • Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
  • Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
  • Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Technische Universität München.
  • Debenzylation Reactions with Pd(0)
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
  • Debenzylation of Benzyl-Protected Methylcellulose. MDPI.
  • Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Benchchem.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Synthesis of 2-hydroxy-3-(o-tolyloxy)benzaldehyde. PrepChem.com.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
  • (A)
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
  • Reaction pathway of benzyl alcohol hydrogenolysis a Direct...
  • Benzaldehyde hydrogenation/hydrogenolysis reaction. Reaction conditions.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Extraction of phenolic compounds: A review. PubMed Central.
  • Techniques for Analysis of Plant Phenolic Compounds. PubMed Central.
  • Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. PubMed Central.

Sources

Experimental protocol for cyanoformylation of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Cyanoformylation of 2-(Benzyloxy)benzaldehyde

Introduction

The cyanoformylation of aldehydes to form cyanohydrins is a cornerstone transformation in organic synthesis, providing access to valuable α-hydroxy nitrile intermediates. These products are versatile building blocks, readily converted into other critical functional groups such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. This document provides a detailed protocol for the cyanoformylation of this compound to produce 2-(benzyloxy)mandelonitrile. The steric hindrance and electronic effects of the ortho-benzyloxy group present a unique challenge, necessitating a robust and reliable synthetic method.

This protocol employs diethylaluminum cyanide (Et₂AlCN), also known as Nagata's reagent, for the hydrocyanation of the aldehyde.[1][2] This reagent is particularly effective for the hydrocyanation of carbonyl compounds, including sterically hindered aldehydes and α,β-unsaturated ketones, often proceeding with high yield where other methods may fail.[3][4] The Lewis acidic aluminum center activates the carbonyl group towards nucleophilic attack by the cyanide, facilitating the reaction under controlled, anhydrous conditions.[1]

Reaction Mechanism

The reaction proceeds via a Lewis acid-mediated nucleophilic addition. The aluminum atom in diethylaluminum cyanide coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic. Subsequently, the cyanide anion, delivered from the same reagent molecule in an intramolecular fashion, attacks the activated carbonyl carbon. This concerted step forms a stable aluminum alkoxide intermediate. Upon aqueous work-up, this intermediate is hydrolyzed to yield the final cyanohydrin product, 2-(benzyloxy)mandelonitrile.

Experimental Workflow Diagram

Cyanoformylation_Workflow Figure 1. Experimental Workflow sub_prep Substrate Preparation (this compound in Toluene) setup Reaction Setup (Schlenk Flask, Inert Atmosphere N₂) sub_prep->setup cool Cooling (Dry Ice/Acetone Bath to -78 °C) setup->cool reagent_add Reagent Addition (Slow, dropwise addition of Et₂AlCN) cool->reagent_add reaction Reaction Monitoring (Stir at -78 °C to 0 °C, TLC Analysis) reagent_add->reaction quench Quenching (Slow addition of 2M HCl at 0 °C) reaction->quench workup Aqueous Work-up (Extraction with EtOAc, Washing) quench->workup purify Purification (Silica Gel Column Chromatography) workup->purify product Final Product (2-(Benzyloxy)mandelonitrile) purify->product

Caption: Cyanoformylation of this compound Workflow.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PropertiesSupplier
This compoundC₁₄H₁₂O₂212.251.06 g5.0Solid, M.P. 63-65 °CSigma-Aldrich
Diethylaluminum Cyanide (1.0 M in Toluene)(C₂H₅)₂AlCN111.126.0 mL6.0Liquid, Air & Moisture Sensitive[5]Sigma-Aldrich
Anhydrous TolueneC₇H₈92.1425 mL-Solvent, B.P. 111 °CCommercially available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Extraction SolventCommercially available
HexanesC₆H₁₄86.18~250 mL-Chromatography EluentCommercially available
Hydrochloric Acid (2 M)HCl36.46~20 mL-Quenching SolutionCommercially available
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~50 mL-Washing SolutionLab-prepared
Brine (Saturated NaCl Solution)NaCl58.44~50 mL-Washing SolutionLab-prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying AgentCommercially available
Silica Gel (230-400 mesh)SiO₂60.08~50 g-Stationary PhaseCommercially available

Apparatus

  • 100 mL oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Schlenk line or nitrogen/argon manifold

  • Septa and nitrogen inlet adapter

  • Glass syringes (10 mL and 2 mL) and needles

  • Dewar flask for cooling bath (Dry ice/acetone)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel, F-254) and developing chamber

Detailed Experimental Protocol

1. Reaction Setup and Inert Conditions

  • Assemble the 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum on one neck. Connect the other neck to a Schlenk line or nitrogen manifold via an adapter.

  • Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment. This is critical as diethylaluminum cyanide is highly reactive with air and moisture.[5]

2. Substrate Preparation

  • In a separate vial, weigh 1.06 g (5.0 mmol) of this compound.[6][7]

  • Remove the septum from the reaction flask briefly and add the aldehyde, quickly replacing the septum.

  • Purge the flask with inert gas for several minutes.

  • Using a dry syringe, add 20 mL of anhydrous toluene to the flask to dissolve the aldehyde. Stir the solution at room temperature until all solid has dissolved.

3. Reaction Execution

  • Immerse the reaction flask in a dry ice/acetone bath to cool the internal temperature to -78 °C. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Using a clean, dry 10 mL syringe, carefully draw 6.0 mL (6.0 mmol, 1.2 equivalents) of the 1.0 M diethylaluminum cyanide solution in toluene.

  • Add the diethylaluminum cyanide solution dropwise to the cold, stirring aldehyde solution over a period of 15-20 minutes. A slight exothermic reaction may be observed; a slow addition rate is crucial to maintain temperature control.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). To take a sample, quickly withdraw a small aliquot with a syringe and immediately quench it in a vial containing a mixture of ethyl acetate and a few drops of 2 M HCl.

  • Once the starting material is consumed, allow the reaction to warm slowly to 0 °C in an ice-water bath over 30 minutes.

4. Work-up and Extraction

  • While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding 15 mL of 2 M HCl solution dropwise via syringe. Caution: Gas evolution (ethane) will occur. Ensure adequate ventilation in a fume hood.[5]

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15 minutes until two clear layers form.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

5. Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (if an oil, adsorb onto a small amount of silica gel first).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 2-(benzyloxy)mandelonitrile.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Safety Precautions

  • Diethylaluminum Cyanide (DEAC): DEAC is highly toxic, corrosive, and reacts violently with water.[5][8] It should only be handled by trained personnel under an inert atmosphere in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Cyanide Compounds: All cyanide-containing materials are acutely toxic if ingested, inhaled, or absorbed through the skin.[9] The quenching step with acid will generate flammable ethane gas and potentially hydrogen cyanide (HCN) if excess DEAC is present. Perform this step slowly in a fume hood.[10][11]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Troubleshooting

  • Low Yield: May result from incomplete reaction or degradation during work-up. Ensure anhydrous conditions were strictly maintained. Check the quality of the diethylaluminum cyanide reagent, as it can degrade over time.

  • No Reaction: The primary cause is often inactive reagent or wet conditions. Use freshly purchased or titrated DEAC and ensure all glassware and solvents are scrupulously dried.

  • Formation of Side Products: If the reaction is allowed to warm prematurely, side reactions may occur. Maintaining the low temperature during addition and the initial reaction phase is critical for selectivity.

References

  • Belokon, Y. N., et al. (2007). Cyanation of aldehydes by ethyl cyanoformate catalysed by 4 at -40 °C. ResearchGate.
  • Tierney, J. (2005). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. KTH Royal Institute of Technology.
  • Rychnovsky, S. D., & Kim, J. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(10), 4002–4005.
  • Wikipedia. (2023). Diethylaluminium cyanide.
  • North, M., & Ritson, D. J. (2012). Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. Organic & Biomolecular Chemistry.
  • Karmakar, A., et al. (2020). Cyanosilylation of benzaldehyde with trimethylsilyl cyanide (TMSCN) with coordination polymer 1 or 2 as catalyst. ResearchGate.
  • Nagata, W., & Yoshioka, M. (1988). Diethylaluminum cyanide. Organic Syntheses, Coll. Vol. 6, p.436.
  • Belokon, Y. N., et al. (1998). The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Journal of the American Chemical Society, 120(49), 12971–12984.
  • Gan, H., & Liu, X. (2008). 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2179.
  • Banwell, M. G., & Bissember, A. C. (2008). Methyl Cyanoformate (Mander's Reagent). Synlett, 2008(5), 681-682.
  • University of Illinois Division of Research Safety. (2014). Cyanides. Safety Information.
  • University of Georgia Office of Research. (n.d.). Diethylaluminumcyanide1Mtolue.... Safety Document.
  • Cenmed. (n.d.). DIETHYLALUMINUM CYANIDE 1.0M SOLUTION IN TOLUENE. Product Page.
  • Contente, M. L., et al. (2017). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Green Chemistry, 19(22), 5443-5446.
  • PubChem. (n.d.). This compound. Compound Summary.
  • Google Patents. (2017). PROCEDURE FOR MANUFACTURING A MANDELONITRIL.
  • PrepChem. (n.d.). Preparation of mandelonitrile.
  • GtHNL-TV, et al. (2019). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate.
  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110.
  • De Luca, L., et al. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. University of Florence.
  • Zhang, Y., et al. (2011). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1131.
  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Benzyloxy)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(benzyloxy)benzaldehyde via column chromatography. It is structured as a dynamic resource, moving beyond rigid templates to address the specific challenges and questions that arise during this critical purification step.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its purification is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). While column chromatography is a powerful technique for this purpose, it is not without its challenges.[2] This guide is designed to provide practical, experience-based solutions to common problems encountered during the purification process.

The primary synthetic route to this compound is the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde (salicylaldehyde) with benzyl bromide or a similar benzylating agent.[3][4] This reaction can result in a crude mixture containing unreacted starting materials, by-products, and degradation products, all of which must be removed.[1][5]

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of crude this compound in a question-and-answer format.

Question 1: My TLC analysis shows poor separation between my product and an impurity. What should I do?

Answer:

Effective separation on a TLC plate is a prerequisite for successful column chromatography. If you are observing poor separation, consider the following:

  • Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor.[6] For this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][7]

    • If your spots are too high on the TLC plate (high Rf value), your solvent system is too polar. Decrease the proportion of the polar solvent.

    • If your spots remain at the baseline (low Rf value), your solvent system is not polar enough. Increase the proportion of the polar solvent.

    • Systematically test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that provides good separation and an Rf value of approximately 0.2-0.3 for the desired product.[5]

  • Consider Alternative Solvents: If adjusting the ratio of your current solvent system doesn't yield the desired separation, you may need to try different solvents altogether. Toluene or dichloromethane can be used as the non-polar component, while diethyl ether or acetone can be used as the polar component.[8]

Question 2: I'm experiencing low yield after column chromatography. Where could my product be going?

Answer:

Low recovery of this compound can be attributed to several factors:

  • Product Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like aldehydes.[5] This can lead to the formation of various by-products that are difficult to separate.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, you can neutralize the acidic sites on the silica gel by washing it with a solvent mixture containing 1-3% triethylamine.[5]

    • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina.[5]

  • Irreversible Adsorption: Your product might be strongly adsorbed to the stationary phase and not eluting with the chosen solvent system. This is often the case if the eluent is not polar enough.

  • Co-elution with Impurities: If your fractions are not pure, you may be combining fractions that contain both your product and impurities, leading to a lower yield of the pure compound. Meticulous fraction analysis by TLC is crucial.[9]

Question 3: The purified this compound appears to be degrading or discoloring upon standing. How can I prevent this?

Answer:

Benzaldehyde derivatives are susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid.[5][10] This is a common issue that can lead to discoloration and the presence of acidic impurities.

  • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[5]

  • Repurification: If oxidation has occurred, the resulting 2-(benzyloxy)benzoic acid can be removed. Dissolve the product in an organic solvent like diethyl ether and wash it with a 5% sodium carbonate or sodium bicarbonate solution.[5] The acidic impurity will be deprotonated and move into the aqueous layer. The purified aldehyde can then be recovered from the organic layer.

Question 4: My column is running very slowly. What could be the cause?

Answer:

A slow-running column can be frustrating and can lead to band broadening and poor separation. The most common causes are:

  • Improperly Packed Column: If the silica gel is packed too tightly or unevenly, it can impede solvent flow.[2] Ensure you use a consistent slurry packing method to create a homogenous column bed.[5]

  • Fine Particles Clogging the Frit: Very fine silica particles can clog the pores of the column's frit. Adding a layer of sand on top of the bottom frit before packing can help prevent this.

  • Inappropriate Solvent Viscosity: Some solvent systems have a higher viscosity, which will naturally lead to a slower flow rate.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification of this compound.

What are the most common impurities in crude this compound?

The impurities present will largely depend on the specific reaction conditions, but common ones include:

  • Unreacted Starting Materials: 2-hydroxybenzaldehyde and benzyl bromide.[5]

  • By-products of the Williamson Ether Synthesis: Dibenzyl ether (from the self-condensation of benzyl bromide).[1]

  • Degradation Products: 2-(benzyloxy)benzoic acid (from oxidation of the aldehyde) and 2-hydroxybenzaldehyde (from cleavage of the benzyl ether).[1][5]

What is a good starting solvent system for the column chromatography of this compound?

A mixture of hexanes and ethyl acetate is a widely used and effective solvent system.[5] A good starting point is a low percentage of ethyl acetate (e.g., 5-10%), with a gradual increase in polarity to elute the product.[5] The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for this compound on a TLC plate.[5]

What is an Rf value and why is it important?

The Rf (retention factor) value in chromatography is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12] It is a crucial parameter for:

  • Identifying Compounds: Under consistent conditions, a specific compound will have a characteristic Rf value.[13]

  • Optimizing Separation: The Rf value helps in selecting the optimal solvent system for column chromatography to ensure good separation between the desired compound and impurities.[14]

Is distillation a suitable method for purifying this compound?

While distillation can be used for some simple benzaldehydes, it is generally not recommended for this compound.[5] Due to its higher molecular weight, it likely has a high boiling point, and the temperatures required for distillation could lead to thermal degradation.[3][5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the steps to determine the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.[15]

  • Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of a silica gel TLC plate.[15]

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent system (e.g., 9:1 hexanes:ethyl acetate). Ensure the chamber is saturated with solvent vapors by placing a piece of filter paper inside.[15][16]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.[15]

  • Analysis: Calculate the Rf value for each spot.[11] Adjust the solvent system polarity until the Rf of the product spot is between 0.2 and 0.3, with good separation from impurity spots.[5]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound.

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of a glass column, followed by a thin layer of sand.[5][17]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[7]

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[5]

    • Add another layer of sand on top of the silica gel.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[5]

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add this dry-loaded sample to the top of the column.[17]

  • Elution:

    • Begin eluting with the starting solvent mixture, collecting fractions in test tubes.[17]

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.[5]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]

Data Presentation

ParameterTypical Value/RangeReference
Stationary Phase Silica Gel (230-400 mesh)[5]
Mobile Phase Hexanes:Ethyl Acetate (gradient)[5]
Optimal Rf 0.2 - 0.3[5]
Melting Point 48-49 °C[3]
Boiling Point 176-177 °C @ 4 Torr[3]

Visualizations

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimal Eluent Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Gradient (Increasing Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Purified Product Evaporate->Product Troubleshooting_Logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? PoorSep->LowYield No OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes Degradation Product Degradation? LowYield->Degradation No CheckDegradation Check for Degradation (Acidic Silica) LowYield->CheckDegradation Yes ProperStorage Improve Storage (Inert, Cold, Dark) Degradation->ProperStorage Yes NeutralizeSilica Use Neutralized Silica or Alumina CheckDegradation->NeutralizeSilica Repurify Repurify (Base Wash) ProperStorage->Repurify

Caption: Troubleshooting decision tree for common purification issues.

References

  • Oreate AI Blog. (2026, January 7). How to Calculate the Rf in Chromatography.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • Chemistry For Everyone. (2025, September 9). What Is The RF Value And Its Importance In Chromatography?
  • National Center for Biotechnology Information. (2024, January 11). Chromatography. PubMed.
  • BYJU'S. (n.d.). R F Value Explanation.
  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
  • ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Magritek. (n.d.). Column Chromatography.
  • MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • ResearchGate. (n.d.). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media | Request PDF.
  • Filo. (2025, September 3). Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve...
  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC).
  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
  • ResearchGate. (n.d.). Structures of a) 2-hydroxybenzaldehyde, b) benzaldehyde and c) acetaldehyde. Bond dissociation energies are given at 298 K and in kcal mol −1 (references: a) et b) [14]and c) [18]).
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • National Center for Biotechnology Information. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. PubMed.

Sources

Technical Support Center: Recrystallization of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of 2-(Benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity this compound.

I. Scientific Overview

This compound is a valuable intermediate in organic synthesis. Its purification is crucial as impurities can adversely affect subsequent reaction yields and the purity of the final products. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. Impurities, ideally, remain dissolved in the solvent.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
"Oiling out" of the product The melting point of this compound (45-50°C) is relatively low, and it may be below the boiling point of the chosen solvent.[1][2] High impurity levels can also lower the melting point, exacerbating this issue.[3][4]- Lower the dissolution temperature: Instead of bringing the solvent to a rolling boil, heat it to a temperature that is just sufficient to dissolve the compound. - Use a lower-boiling point solvent: Consider a solvent or solvent mixture with a lower boiling point. - Add more solvent: "Oiling out" can sometimes be resolved by adding more of the "good" solvent to decrease the saturation point.[1] - Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base wash to remove acidic impurities.[5]
No crystal formation upon cooling The solution is not saturated, likely due to the use of too much solvent.[2][4] The solution may be supersaturated, lacking a nucleation site for crystal growth.[2]- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization: Scratch the inside of the flask with a glass stirring rod at the meniscus to create nucleation sites.[2] Add a seed crystal of pure this compound if available.[2] - Cool to a lower temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.
Low recovery of purified product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[1] Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not cold enough.- Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus: Use a pre-warmed funnel and filter flask for hot filtration to prevent the product from crashing out. - Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[4]
Product is still impure after recrystallization The chosen solvent system is not effective at separating the specific impurities present. The rate of cooling was too fast, trapping impurities within the crystal lattice.[6]- Select a different solvent system: Refer to the solvent selection guide below and perform small-scale solubility tests to find a more suitable solvent or solvent mixture. - Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.
Discoloration of the product The aldehyde may have undergone some oxidation to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, especially if exposed to air and light for extended periods.[5]- Perform an acid-base wash: Dissolve the impure product in a suitable organic solvent like diethyl ether and wash with a dilute solution of sodium bicarbonate to remove the acidic impurity.[5] - Store the purified product properly: Keep the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., salicylaldehyde and benzyl bromide), the corresponding benzoic acid from oxidation[5], and by-products from side reactions.

Q2: What is the best solvent for recrystallizing this compound?

A2: Based on the properties of similar aromatic aldehydes, ethanol or a mixture of ethanol and water are excellent starting points for recrystallization.[4] Isopropanol is also a viable option. The ideal solvent should dissolve this compound well when hot but poorly when cold.

Q3: How can I prevent the oxidation of this compound during recrystallization and storage?

A3: To minimize oxidation, avoid prolonged heating and exposure to air. After recrystallization, dry the product thoroughly and store it in a tightly sealed container under an inert atmosphere, away from light.[5]

Q4: My product appears as a liquid at room temperature. Is this normal?

A4: While this compound is typically a crystalline solid with a melting point between 45-50°C, it can sometimes exist as a supercooled liquid, especially if it is very pure.[7] If it is in a liquid state, you can try to induce crystallization by scratching the container or adding a seed crystal.

Q5: Should I use a single solvent or a mixed solvent system?

A5: A single solvent is often simpler, but a mixed solvent system (e.g., ethanol/water) can be very effective if a single solvent does not provide the desired solubility profile.[6] In a mixed solvent system, one solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" solvent in which it is sparingly soluble.[8]

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Isopropanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring and gently heating the mixture on a hot plate. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture (in the same ratio as used for the recrystallization).

  • Drying: Dry the purified crystals under vacuum.

V. Data Presentation

Solubility Characteristics of this compound (Qualitative)
Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterInsoluble[9]InsolubleNot suitable for recrystallization.
EthanolSparingly solubleSolubleA good candidate for single-solvent or mixed-solvent recrystallization.[4]
IsopropanolSparingly solubleSolubleA good candidate for single-solvent recrystallization.
HexaneSparingly solubleModerately solubleMay be suitable, but the risk of "oiling out" could be higher.
TolueneSolubleVery solubleMay be too good of a solvent, leading to low recovery.
Diethyl EtherSolubleVery solubleGenerally too volatile and a good solvent for single-solvent recrystallization.

VI. Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure Crystals H->I

Caption: A generalized workflow for the recrystallization of this compound.

VII. References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzyloxy) ethanol. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Available at: [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(Hexyloxy)benzaldehyde (CAS 7162-59-6). Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)-5-isopropylbenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 2-(Propan-2-yloxy)benzaldehyde. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly prepared via the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a benzyl halide (typically benzyl bromide or chloride) in the presence of a base.[2][3][4]

Issue 1: Low or No Product Formation

Potential Cause 1: Incomplete Deprotonation of Salicylaldehyde

  • Explanation: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as a nucleophile.[2][5] Incomplete deprotonation of the hydroxyl group on salicylaldehyde leads to a lower concentration of the required nucleophile, thus reducing the reaction rate and overall yield.

  • Recommended Solution: Ensure the base used (e.g., potassium carbonate, K₂CO₃) is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).[1] For challenging reactions, a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent may be considered to drive the deprotonation to completion.[1][6]

Potential Cause 2: Inactive Benzylating Agent

  • Explanation: Benzyl bromide and benzyl chloride can degrade over time through hydrolysis or other decomposition pathways. An inactive benzylating agent will not effectively alkylate the phenoxide.

  • Recommended Solution: Use a freshly opened bottle of the benzyl halide or purify it before use. Store benzylating agents in a cool, dark, and dry place to minimize degradation.

Potential Cause 3: Inappropriate Reaction Conditions

  • Explanation: The SN2 reaction is sensitive to both temperature and solvent. Low temperatures can lead to a sluggish reaction, while the wrong solvent can hinder the reaction kinetics.[1]

  • Recommended Solution: Williamson ether syntheses often require heating, typically in the range of 60-80°C.[1] The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[1][7][8]

Issue 2: Formation of Multiple Products and Impurities

Potential Cause 1: C-Alkylation Side Reaction

  • Explanation: While O-alkylation is the desired pathway, C-alkylation, where the benzyl group attaches to a carbon atom on the aromatic ring, can occur as a side reaction.[1] This leads to the formation of isomeric impurities that can be difficult to separate from the desired product.

  • Recommended Solution: Lowering the reaction temperature may favor O-alkylation over C-alkylation.[1] The choice of base and solvent can also influence the O/C alkylation ratio.

Potential Cause 2: Presence of Unreacted Starting Materials

  • Explanation: Incomplete reaction can lead to the presence of salicylaldehyde and benzyl bromide/chloride in the crude product.

  • Recommended Solution: These can typically be removed during purification. Salicylaldehyde, being acidic, can be removed by an aqueous base wash. Benzyl bromide/chloride are generally more volatile and can be partially removed during solvent evaporation.

Potential Cause 3: Formation of Benzyl Alcohol and Dibenzyl Ether

  • Explanation: Benzyl alcohol can form from the hydrolysis of the benzyl halide, especially if there is residual water in the reaction mixture.[9] Dibenzyl ether can result from the self-condensation of the benzyl halide.[9]

  • Recommended Solution: Ensure all reagents and solvents are anhydrous. These impurities can usually be separated from the product by column chromatography.[10][11]

Potential Cause 4: Oxidation of the Aldehyde

  • Explanation: The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, particularly upon exposure to air.[9][10]

  • Recommended Solution: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[10] If oxidation occurs, the acidic impurity can be removed by an acid-base extraction.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • From the Synthesis:

    • Unreacted starting materials: Salicylaldehyde and benzyl bromide/chloride.[9]

    • Side-products: C-alkylated isomers, benzyl alcohol, and dibenzyl ether.[1][9]

  • From Degradation:

    • 2-(Benzyloxy)benzoic acid, formed by the oxidation of the aldehyde group.[9][10]

    • Salicylaldehyde, resulting from the cleavage of the benzyl ether.[9]

Q2: How can I effectively remove the 2-(benzyloxy)benzoic acid impurity?

A2: The most straightforward method is an acid-base extraction. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate.[10] The acidic 2-(benzyloxy)benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. After separating the layers, the organic layer containing the purified aldehyde should be washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.[10]

Q3: Is this compound stable on silica gel during column chromatography?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[10][11] If you observe product degradation or low recovery after column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing 1-3% triethylamine to neutralize the acidic sites.[10] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[10]

Q4: What analytical techniques are best for identifying and quantifying impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for analyzing impurities.[9]

  • HPLC is ideal for the separation and quantification of non-volatile impurities such as unreacted starting materials and the 2-(benzyloxy)benzoic acid degradation product.[9]

  • GC , often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile impurities like residual solvents and benzyl chloride.[9] For definitive structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[9][12]

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be an effective purification method, especially for removing small amounts of impurities with different solubility profiles.[10][11] The key is to find a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures.[11]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.25-0.35.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[11]

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for the analysis of non-volatile impurities in this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation

Table 1: Common Impurities and Their Typical Elution Profile in Reversed-Phase HPLC

ImpurityStructureExpected Elution Order
Salicylaldehyde2-hydroxybenzaldehydeEarly eluting (more polar)
2-(Benzyloxy)benzoic acidOxidized productEarly to mid eluting
This compound Product Mid eluting
Benzyl alcoholBy-productMid eluting
Benzyl bromideStarting materialLate eluting (less polar)
Dibenzyl etherBy-productLate eluting

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Impurities Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation BenzylBromide Benzyl Bromide Product This compound (Desired Product) BenzylBromide->Product C_Alkylation C-Alkylated Impurity BenzylBromide->C_Alkylation BenzylAlcohol Benzyl Alcohol BenzylBromide->BenzylAlcohol Hydrolysis DibenzylEther Dibenzyl Ether BenzylBromide->DibenzylEther Self-condensation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack (O-Alkylation) Phenoxide->C_Alkylation Side Reaction

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow Start Crude Product Analysis Impure Product Impure? Start->Impure Acidic_Impurity Acidic Impurity Present? (e.g., Benzoic Acid) Impure->Acidic_Impurity Yes Pure_Product Pure Product Impure->Pure_Product No Base_Wash Perform Acid-Base Extraction Acidic_Impurity->Base_Wash Yes Column_Chromatography Perform Column Chromatography Acidic_Impurity->Column_Chromatography No Check_Purity Analyze Purity (HPLC/GC/TLC) Base_Wash->Check_Purity Recrystallization Perform Recrystallization Column_Chromatography->Recrystallization Alternative Column_Chromatography->Check_Purity Recrystallization->Check_Purity Check_Purity->Impure

Caption: Purification workflow for this compound.

References

  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • BenchChem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • ECHEMI. (n.d.). This compound Use and Manufacturing.
  • Sigma-Aldrich. (n.d.). This compound.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?.
  • PrepChem.com. (n.d.). Preparation of benzaldehyde.
  • BenchChem. (n.d.). Synthesis routes of this compound.
  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PubChem. (n.d.). This compound.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Al-Majdhoub, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Török, G., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 89(3), 85-90.

Sources

Technical Support Center: Purification Strategies for Salicylaldehyde-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for a common challenge in organic synthesis: the removal of unreacted salicylaldehyde from reaction mixtures. Here, we move beyond simple protocols to offer in-depth explanations, troubleshooting advice, and a logical framework for selecting the most appropriate purification strategy for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt by column chromatography resulted in poor separation of salicylaldehyde from my product. Why is this happening and what can I do?

A: Salicylaldehyde's polarity, stemming from its hydroxyl and aldehyde groups, can often lead to co-elution with products of similar polarity on normal-phase silica gel. The intramolecular hydrogen bond in salicylaldehyde can also affect its interaction with the stationary phase.[1]

Quick Solutions:

  • Modify your solvent system: A thorough optimization of the mobile phase is crucial. Consider using a gradient elution or trying different solvent systems. For instance, various ratios of n-hexane, diethyl ether, and acetic acid have been used for the chromatographic separation of salicylaldehyde and its derivatives.[2]

  • Consider an alternative purification method: If chromatography is not effective, chemical methods like bisulfite extraction are often more efficient for selectively removing aldehydes.

Q2: I've heard about using sodium bisulfite to remove aldehydes. Is this method suitable for salicylaldehyde?

A: Yes, the formation of a bisulfite adduct is a highly effective and widely used method for selectively removing aldehydes, including salicylaldehyde, from reaction mixtures.[3][4][5] The reaction involves the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt that can be easily separated via liquid-liquid extraction.[6][7]

Q3: Can I recover the salicylaldehyde after it has been reacted with sodium bisulfite?

A: Absolutely. The bisulfite adduct formation is a reversible reaction.[8] By basifying the aqueous layer containing the adduct (e.g., with sodium hydroxide), the reaction is reversed, regenerating the salicylaldehyde, which can then be extracted back into an organic solvent.[3][4]

Q4: Is distillation a viable option for removing salicylaldehyde?

A: Distillation can be a suitable method, particularly if there is a significant difference in boiling points between salicylaldehyde (b.p. 196-197 °C) and your desired product.[1][9][10][11][12] Steam distillation is also a common technique used in the purification of salicylaldehyde.[13][14][15][16]

In-Depth Troubleshooting & Purification Guides

This section provides detailed protocols and the scientific rationale behind the primary methods for removing unreacted salicylaldehyde.

Method 1: Selective Removal by Sodium Bisulfite Extraction

This is often the most robust and selective method for removing aldehydes.

Causality & Scientific Principles

The effectiveness of this technique lies in the chemical transformation of the non-polar, organic-soluble aldehyde into a polar, water-soluble ionic salt. This drastic change in solubility allows for a clean separation from other organic components in the mixture. The reaction is specific to aldehydes and some reactive ketones, making it highly selective.[3][4][5][6]

Experimental Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol, THF, or acetonitrile.[4][6] For aromatic aldehydes like salicylaldehyde, methanol is a good starting point.[3][6][17]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[3][6][17] You may observe the formation of a white precipitate, which is the bisulfite adduct.

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes) to the separatory funnel and shake again.[3][6][17]

  • Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the salicylaldehyde-bisulfite adduct, while your purified compound will remain in the organic layer.[4][8]

  • Work-up: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.[3][8]

Troubleshooting Bisulfite Extraction
  • Low Adduct Yield:

    • Reagent Quality: Ensure your sodium bisulfite solution is freshly prepared and saturated.

    • Reaction Time: While 30 seconds of vigorous shaking is often sufficient, some sterically hindered aldehydes may require longer reaction times.

  • Solid at the Interface: If a solid forms at the interface of the two layers, it is likely the bisulfite adduct that is not fully soluble in the aqueous phase.[4] In this case, you can filter the entire mixture through a pad of Celite to remove the solid before separating the layers.[4]

Method 2: Purification by Distillation

This physical separation method is advantageous for large-scale purifications where the product is thermally stable and has a significantly different boiling point from salicylaldehyde.

Causality & Scientific Principles

Distillation separates components of a liquid mixture based on differences in their vapor pressures. Components with a lower boiling point (higher vapor pressure) will vaporize more readily and can be collected as the distillate. Given salicylaldehyde's boiling point of approximately 196-197 °C, it can be separated from less volatile or more volatile compounds.[1][9][10][11][12]

Experimental Protocol: Simple or Fractional Distillation
  • Setup: Assemble a distillation apparatus appropriate for the scale of your reaction and the boiling points of the components (simple or fractional distillation).

  • Distillation: Heat the reaction mixture. Collect the fractions that distill at different temperature ranges.

  • Analysis: Analyze the collected fractions (e.g., by TLC or GC) to identify the fraction containing your purified product.

Experimental Protocol: Steam Distillation

Steam distillation is particularly useful for separating water-immiscible compounds at temperatures below their decomposition point.

  • Setup: Configure a steam distillation apparatus.

  • Distillation: Introduce steam into the flask containing the reaction mixture. The salicylaldehyde will co-distill with the water.[13][14][15][16]

  • Collection and Separation: Collect the distillate, which will consist of two layers: an aqueous layer and an organic layer of salicylaldehyde. Separate the layers using a separatory funnel.

Method 3: Chromatographic Purification

While potentially challenging, chromatography can be a viable option, especially for small-scale purifications or when other methods are not suitable.

Causality & Scientific Principles

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). By carefully selecting the stationary and mobile phases, it is possible to achieve separation based on differences in polarity and other molecular interactions.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Pack a column with an appropriate stationary phase, typically silica gel for normal-phase chromatography.

  • Mobile Phase Selection: Determine a suitable mobile phase system through thin-layer chromatography (TLC) analysis.[2] Aim for a solvent system that provides good separation between your product and salicylaldehyde.

  • Elution: Load your crude mixture onto the column and elute with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.

Comparative Summary of Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Bisulfite Extraction Chemical reaction and liquid-liquid extractionHighly selective for aldehydes, scalable, can be rapid.[3][5]Requires chemical modification, may not be suitable for base-sensitive compounds if aldehyde regeneration is needed.Removing trace to moderate amounts of salicylaldehyde from a variety of reaction mixtures.
Distillation Difference in boiling pointsGood for large scale, avoids the use of additional reagents.Requires thermal stability of the product, may not be effective for compounds with similar boiling points.Large-scale purifications where the product is thermally stable and has a significantly different boiling point than salicylaldehyde.
Chromatography Differential partitioningCan provide high purity, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, may be difficult to scale up, separation can be challenging for compounds with similar polarity.[18]Small-scale purifications or when other methods fail.
Decision-Making Workflow for Purification

To assist in selecting the optimal purification strategy, the following flowchart provides a logical decision-making process.

PurificationWorkflow start Crude Reaction Mixture Containing Salicylaldehyde is_product_volatile Is the desired product thermally stable and has a significantly different b.p. from Salicylaldehyde? start->is_product_volatile distillation Consider Distillation (Simple, Fractional, or Steam) is_product_volatile->distillation Yes is_product_base_sensitive Is the product sensitive to base? is_product_volatile->is_product_base_sensitive No end_purified Purified Product distillation->end_purified bisulfite_extraction Perform Sodium Bisulfite Extraction bisulfite_extraction->end_purified is_product_base_sensitive->bisulfite_extraction No chromatography Attempt Purification by Column Chromatography is_product_base_sensitive->chromatography Yes chromatography->end_purified Successful end_reassess Re-evaluate Purification Strategy chromatography->end_reassess Unsuccessful

Caption: A decision-making workflow for selecting a purification method.

References
  • Wikipedia. Salicylaldehyde. [Link]
  • chemeurope.com. Salicylaldehyde. [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. [Link]
  • CAS. Salicylaldehyde. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • SIELC Technologies. Separation of Salicylaldehyde on Newcrom R1 HPLC column. [Link]
  • DrugFuture. Salicylaldehyde. [Link]
  • Scribd.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Scent.vn. Salicylaldehyde (CAS 90-02-8): Odor profile, Properties, & IFRA compliance. [Link]
  • ResearchGate. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. [Link]
  • PrepChem.com.
  • National Center for Biotechnology Information. Salicylaldehyde.
  • Google Patents.
  • salicyl_aldehyde. (2025, January 16). [Link]
  • Summary: Synthesis of Salicylaldehyde and its Applic
  • Google Patents. US3972945A - Process for the selective synthesis of salicylaldehydes.
  • Sciencemadness Discussion Board.
  • ChemBK. Salicylaldehyde. [Link]
  • AKJournals.
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Crişan, R., & Modra, D. THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. [Link]
  • Remove Sticky Reagents. [Link]
  • de Souza, R. O., & da Silva, F. M. (2022). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. Molecules, 27(7), 2205. [Link]

Sources

Side reactions in the synthesis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-(Benzyloxy)benzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced Williamson ether synthesis. Here, we move beyond mere procedural steps to dissect the underlying chemistry, troubleshoot common side reactions, and provide validated protocols to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound, which typically involves the SN2 reaction between the phenoxide of 2-hydroxybenzaldehyde (salicylaldehyde) and benzyl bromide.[1][2]

Q1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 2-hydroxybenzaldehyde.

Root Cause Analysis: This is a classic symptom of incomplete phenoxide formation, which is the crucial nucleophile in this SN2 reaction.[1][3] The phenolic proton of 2-hydroxybenzaldehyde must be abstracted by a base to generate the nucleophilic oxygen anion required to attack the benzyl bromide.

Solutions & Scientific Rationale:

  • Evaluate Your Base: For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, a moderately strong base is typically sufficient.[4]

    • Potassium Carbonate (K₂CO₃): This is often the base of choice. It's strong enough to deprotonate the phenol but mild enough to minimize side reactions.[5] Ensure it is finely powdered and anhydrous to maximize surface area and reactivity.

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): While stronger, these bases increase the risk of side reactions, such as the hydrolysis of benzyl bromide to benzyl alcohol.[6]

    • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that ensures complete deprotonation.[6][7] However, it is often overkill for this reaction and requires strictly anhydrous conditions.[6][7] Incomplete deprotonation is a common reason for low yields.[6]

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (e.g., 1.5-2.0 equivalents) can drive the equilibrium towards the phenoxide.[5]

  • Solvent Choice: The reaction is strongly favored in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1][2] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like ethanol) will hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4][6]

Q2: My final product is contaminated with a significant amount of benzyl alcohol.

Root Cause Analysis: Benzyl alcohol is the product of the hydrolysis of benzyl bromide.[8][9] This occurs when water is present in the reaction mixture, acting as a competing nucleophile, or if a strong hydroxide base is used. Benzyl bromide is susceptible to both SN1 and SN2 hydrolysis pathways.

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and reagents. The presence of water is detrimental to the reaction.[4]

  • Choice of Base: Avoid aqueous solutions of strong bases like NaOH or KOH if possible. If you must use them, consider a phase-transfer catalysis setup.[5] Using K₂CO₃ or Cs₂CO₃ significantly reduces the amount of available water.[10]

  • Work-up Procedure: Benzyl alcohol is relatively polar and can often be removed during an aqueous work-up, but significant amounts may require column chromatography for complete separation.[11][12]

Q3: I've isolated an impurity with the same mass as my product, but its NMR spectrum is different. What could it be?

Root Cause Analysis: This is the hallmark of C-alkylation, a classic competing side reaction in the alkylation of phenoxides.[1][2] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (O-alkylation, desired) and the activated aromatic ring (C-alkylation, undesired). Alkylation can occur at the ortho and para positions relative to the hydroxyl group.

Solutions & Scientific Rationale:

  • Solvent is Key: The choice of solvent can heavily influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[6]

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can play a role. While harder to control, different bases (e.g., K₂CO₃ vs. Na₂CO₃) can subtly alter the reaction course.

  • Electrophile Hardness: According to Hard-Soft Acid-Base (HSAB) theory, "softer" electrophiles tend to favor C-alkylation, while "harder" ones favor O-alkylation. Benzyl bromide is considered relatively soft, which can contribute to this issue.[13] While changing the electrophile isn't an option here, understanding this principle helps in diagnosing the problem.

Q4: My reaction mixture turned dark, and the purified product is unstable and discolors over time.

Root Cause Analysis: Aldehydes are notoriously susceptible to oxidation, especially under basic conditions or upon exposure to air, forming the corresponding carboxylic acid (2-(benzyloxy)benzoic acid).[12] This acidic impurity can catalyze further degradation.

Solutions & Scientific Rationale:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Controlled Temperature: Avoid excessive heating, as it can accelerate decomposition and side reactions. Typical temperatures range from 50-100 °C.[1][2]

  • Purification and Storage:

    • During work-up, a wash with a mild base solution (e.g., 5% sodium bicarbonate) can remove the acidic impurity.[11]

    • Purification via column chromatography on silica gel is often necessary.[11][12] Be aware that silica gel is acidic and can potentially cause degradation; deactivating the silica with triethylamine (1-3% in the eluent) can mitigate this.[11]

    • Store the final product under an inert atmosphere, protected from light, and at a low temperature to ensure long-term stability.[11]

Data Summary & Recommended Protocols

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Unreacted Starting Material Incomplete deprotonation of 2-hydroxybenzaldehyde; Insufficient base; Non-optimal solvent.Use 1.5-2.0 eq. of anhydrous K₂CO₃; Switch to a polar aprotic solvent (ACN, DMF).[5][6]
Benzyl Alcohol Impurity Hydrolysis of benzyl bromide due to water in the reaction.Use anhydrous reagents and solvents; Avoid aqueous bases.[4][8]
Isomeric Impurity (C-Alkylation) Ambident nature of the phenoxide nucleophile.Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.[6]
Product Discoloration / Degradation Oxidation of the aldehyde group to a carboxylic acid.Run under inert atmosphere; Wash with NaHCO₃ during workup; Store cold and protected from light.[11][12]
Detailed Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize yield while minimizing common side reactions.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile (ACN, to make a ~0.2 M solution).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 20-30 minutes under a nitrogen atmosphere.

  • Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture via syringe.

  • Heating: Heat the reaction mixture to reflux (~82 °C for ACN) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.[11][12]

Visualizing the Chemistry

Reaction and Side Reactions

dot digraph "Reaction_Pathways" { graph [fontname="Arial", label="Key Reaction Pathways in the Synthesis of this compound", fontsize=14, labelloc=t, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SM [label="2-Hydroxybenzaldehyde\n+ Benzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\nthis compound\n(O-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Alk [label="Side Product\nC-Alkylated Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; BnOH [label="Side Product\nBenzyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Side Product\n2-(Benzyloxy)benzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Phenoxide [label="Base (e.g., K2CO3)\n-H+", color="#4285F4"]; Phenoxide -> Product [label="SN2 Attack (O)", color="#34A853"]; Phenoxide -> C_Alk [label="SN2 Attack (C)", style=dashed, color="#EA4335"]; SM -> BnOH [label="+ H2O (Hydrolysis)", style=dashed, color="#EA4335"]; Product -> Oxidation [label="[O]", style=dashed, color="#EA4335"]; } dot Caption: Main (green) and competing side reaction (red/orange) pathways.

Troubleshooting Workflow

// Nodes Start [label="Reaction Complete.\nAnalyze Crude Product (TLC/NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; UnreactedSM [label="Unreacted Starting Material Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Action:\n- Check base activity/amount\n- Ensure anhydrous conditions\n- Use polar aprotic solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity [label="Unexpected Spots/Peaks?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBnOH [label="Mass consistent with Benzyl Alcohol?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FixHydrolysis [label="Action:\n- Use anhydrous solvent\n- Avoid aqueous base", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckIsomer [label="Mass consistent with Product (Isomer)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FixCAlk [label="Action:\n- Confirm solvent is polar aprotic (DMF/ACN)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Purify Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LowYield; LowYield -> UnreactedSM [label="Yes"]; LowYield -> Impurity [label="No"]; UnreactedSM -> CheckBase [label="Yes"]; UnreactedSM -> Impurity [label="No"]; Impurity -> CheckBnOH [label="Yes"]; CheckBnOH -> FixHydrolysis [label="Yes"]; CheckBnOH -> CheckIsomer [label="No"]; CheckIsomer -> FixCAlk [label="Yes"]; CheckIsomer -> Success [label="No"]; Impurity -> Success [label="No"]; } dot Caption: A logical workflow for diagnosing and resolving common issues.

Frequently Asked Questions (FAQs)

FAQ1: Can I use a phase-transfer catalyst (PTC) for this reaction? Yes, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be very effective, especially if you are using a two-phase system (e.g., aqueous NaOH and an organic solvent).[5][14] The PTC transports the phenoxide from the aqueous phase into the organic phase to react with the benzyl bromide, which can increase reaction rates and yields.[5]

FAQ2: Is benzyl chloride a suitable alternative to benzyl bromide? Benzyl chloride can be used, but it is generally less reactive than benzyl bromide because bromide is a better leaving group than chloride.[4] To compensate for the lower reactivity, you may need to use higher temperatures or longer reaction times.

FAQ3: Why is my isolated product an oil when it's reported to be a solid? Pure this compound has a melting point around 37-40°C. If your lab's ambient temperature is high, it may exist as an oil. However, it is more likely that residual solvent or minor impurities are depressing the melting point. High-purity material should solidify upon cooling.

FAQ4: How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. You should see the spot for 2-hydroxybenzaldehyde (more polar, lower Rf) and benzyl bromide (less polar, higher Rf) be consumed as a new spot for the product (intermediate polarity) appears.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Francis Academic Press.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • ResearchGate. Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2... [Link]
  • Google Patents.
  • ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
  • Infinity Learn. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. [Link]
  • Reddit.
  • ChemistryViews.
  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Optimizing the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic synthesis for forming an ether from an organohalide and an alkoxide.[1][2] It typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism.[1][3][4] This involves the backside attack of an alkoxide nucleophile on an electrophilic carbon, displacing a leaving group, commonly a halide.[1][5] While robust and versatile, the reaction's success is highly sensitive to the interplay of substrate structure, base, solvent, and temperature.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Williamson ether synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Answer: Low or no conversion is a common problem that can usually be traced back to one of five key areas: alkoxide generation, substrate reactivity, solvent choice, reaction conditions, or the presence of contaminants.

Causality and Solutions:

  • Incomplete Alkoxide Formation: The alcohol starting material is a weak nucleophile; it must be deprotonated to form the much more nucleophilic alkoxide.[6] If the base is not strong enough to deprotonate the alcohol completely, the reaction will be sluggish or fail.

    • Solution: Choose a base with a conjugate acid pKa significantly higher (at least 3-4 units) than the pKa of the alcohol you are deprotonating. For simple aliphatic alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly.[3][7] For more acidic phenols (pKa ~10), weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[8]

Alcohol TypeTypical pKaRecommended Bases
Tertiary Alcohols~18NaH, KH, LHMDS, LDA[8]
Primary/Secondary Alcohols~16-17NaH, KH, Na, K[3][7]
Phenols~10NaOH, KOH, K₂CO₃, Cs₂CO₃[8]
  • Poor Electrophile/Leaving Group: The reaction is an S_N2 substitution, so the structure of the alkylating agent is critical.

    • Substrate Structure: The reaction works best with methyl or primary alkyl halides.[3][5] Secondary halides are prone to a competing E2 elimination reaction, which will significantly lower the yield of the desired ether.[3] Tertiary alkyl halides will almost exclusively give the elimination product and are unsuitable for this synthesis.[2][3]

    • Leaving Group Ability: The rate of the S_N2 reaction is highly dependent on the leaving group. The order of reactivity for halides is I > Br > Cl >> F.[3] If you are using an alkyl chloride and observing low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1] Sulfonate esters (e.g., tosylates, mesylates) are also excellent leaving groups.[1][5]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and intermediates.

    • Solution: Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are ideal.[1][2][9] These solvents solvate the metal cation but leave the alkoxide nucleophile relatively "bare," increasing its reactivity.[1] Protic solvents (like water or ethanol) will solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate significantly.[1]

  • Sub-optimal Temperature and Time: Typical Williamson reactions are conducted at temperatures between 50-100 °C for 1-8 hours.[1][2]

    • Solution: If you observe a slow reaction, consider increasing the temperature. However, be cautious, as higher temperatures can also favor the E2 elimination side reaction, especially with secondary alkyl halides.[5][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: The alkoxides and many of the strong bases (like NaH) used are highly reactive towards water.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[10][11] The presence of even small amounts of water can quench the alkoxide and deactivate the base, halting the reaction.[10]

Question 2: My main product is an alkene. How can I favor the ether formation?

Answer: The formation of an alkene indicates that the E2 (elimination) pathway is outcompeting the desired S_N2 (substitution) pathway. This is a classic side reaction in the Williamson ether synthesis.[1][9]

Causality and Solutions:

  • Steric Hindrance: The E2 reaction is highly favored when using sterically hindered substrates. The alkoxide, being a strong base, will more easily abstract a proton from a beta-carbon than perform a backside attack on a crowded electrophilic carbon.[2][9]

    • Solution: The most effective strategy is to choose your synthetic route to ensure the alkyl halide is primary. For any unsymmetrical ether, there are two possible synthetic routes. Always choose the route where the less sterically hindered partner is the alkyl halide.[6][12]


}

Figure 1. Strategic choice between two synthetic routes for an unsymmetrical ether.


  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[10]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., 50 °C) and only increase it if the reaction is not proceeding.[10]

Question 3: I'm trying to synthesize an aryl ether, but I'm getting C-alkylation byproducts. Why is this happening?

Answer: When the nucleophile is a phenoxide ion, it acts as an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[1][8]

Causality and Solutions:

The selectivity between O- and C-alkylation is often influenced by the solvent and reaction conditions.[13][14]

  • Solvent Effects: The choice of solvent can have a significant impact on the regioselectivity. For instance, in the reaction of sodium β-naphthoxide with benzyl bromide, the ratio of O- to C-alkylated product was found to be 97:3 in acetonitrile (a polar aprotic solvent), but shifted to 72:28 in methanol (a polar protic solvent).[14]

    • Solution: To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents minimize hydrogen bonding to the oxygen atom, making it more nucleophilic and accessible for the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is a phase transfer catalyst and when should I use one?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[15] This is particularly useful in Williamson ether synthesis when using an aqueous base (like NaOH) with an organic substrate that is insoluble in water.[11]

  • How it Works: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, has both hydrophobic (the alkyl chains) and hydrophilic (the charged center) properties.[16] It can pair with the alkoxide anion in the aqueous phase and transport it into the organic phase to react with the alkyl halide.[11][16]

  • When to Use It: Use a PTC to avoid the need for strictly anhydrous conditions or the use of expensive and hazardous bases like NaH.[11][15][17] It allows for the use of inexpensive bases like NaOH in a two-phase system, which can be advantageous for industrial-scale synthesis.[1][2]


}

Figure 2. Catalytic cycle of a phase transfer catalyst in Williamson ether synthesis.


Q2: Can I synthesize ethers from two alcohols?

Yes, the Williamson reaction is frequently used to prepare an ether from two different alcohols.[1] However, you cannot simply mix two alcohols with a base. One of the alcohols must first be converted into a good electrophile by transforming its hydroxyl group into a better leaving group, typically a tosylate. The other alcohol is then deprotonated to form the nucleophilic alkoxide, and the two are reacted together.[1][2]

Q3: My molecule has multiple hydroxyl groups. How can I selectively form an ether at only one position?

For molecules with multiple reactive sites (e.g., other alcohols, amines), protecting groups are often necessary.[1] A protecting group is a temporary modification of a functional group to render it inert during a chemical reaction.[18]

  • Strategy:

    • Protect: Selectively protect the alcohol(s) you do not want to react. Common protecting groups for alcohols include benzyl (Bn) ethers or various silyl ethers (e.g., TBDMS).[3][18][19]

    • React: Perform the Williamson ether synthesis on the remaining free hydroxyl group.

    • Deprotect: Remove the protecting group(s) under conditions that do not affect the newly formed ether.

Experimental Protocols

Protocol 1: Synthesis of Phenacetin (An Alkyl Aryl Ether)

This protocol is an example of synthesizing an aryl ether from a phenol using potassium carbonate as the base.[20]

Materials:

  • Acetaminophen (0.22 g)

  • Potassium Carbonate (K₂CO₃), finely pulverized (0.28 g)

  • Ethyl Iodide (0.28 mL)

  • Butanone (3.0 mL)

  • Water, tert-butyl methyl ether (TBME), 5% NaOH (aq), Saturated NaCl (aq)

Procedure:

  • Setup: To a dry 15-mL round-bottom flask containing a magnetic stir bar, add acetaminophen, pulverized K₂CO₃, and butanone.[20]

  • Reagent Addition: Carefully add the ethyl iodide to the flask using a syringe.[20]

  • Reaction: Attach a water-cooled condenser and heat the mixture to reflux (gentle boiling) using a heating mantle for 1 hour. Monitor the reaction progress by TLC.[20]

  • Workup - Quenching: Cool the mixture to room temperature. Add 4 mL of water to the flask.[20]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with TBME and add the rinsings to the funnel. Shake the funnel, venting periodically. Remove the lower aqueous layer.[20]

  • Workup - Washing: Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted acetaminophen) and then with saturated sodium chloride solution (brine).[20]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude phenacetin product.[20]

  • Purification: The crude product can be purified by recrystallization.[20]

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Unknown Source. (n.d.). Williamson Ether Synthesis. [Link]
  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • Unknown Source. (n.d.). 12. The Williamson Ether Synthesis. [Link]
  • YouTube. (2020, October 20). Williamson Ether Synthesis.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Chegg. (2023, November 16). Consider the influence of different solvents on the Williamson ether synthesis process.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers.
  • Unknown Source. (n.d.). Alcohol Protecting Groups. [Link]
  • YouTube. (2019, December 28). Ethers as protecting groups for alcohols.
  • Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • YouTube. (2023, November 7). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?.
  • Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.

Sources

Minimizing over-alkylation products in 2-(Benzyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield and purity by minimizing side reactions, particularly over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks benzyl halide (typically benzyl bromide or chloride) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1][2]

Q2: What exactly is "over-alkylation" in this synthesis, and why is it a problem?

A2: Over-alkylation refers to a common side reaction where the initial product, this compound, reacts further with the alkylating agent (benzyl halide). While O-alkylation is the desired primary reaction, the aldehyde group can sometimes be susceptible to further reactions, or C-alkylation can occur on the aromatic ring, though this is less common under typical Williamson conditions.[3][4] The primary issue is the formation of dibenzylated byproducts. These impurities are often difficult to separate from the desired product due to similar polarities, leading to reduced yields and complicated purification steps.

Q3: My reaction is producing a significant amount of a non-polar byproduct. Is this the over-alkylation product?

A3: It is highly likely. The formation of a less polar species, observed as a higher-running spot on a normal-phase TLC plate compared to your product, is a classic indicator of over-alkylation. This occurs because the second benzyl group increases the molecule's hydrocarbon character, reducing its overall polarity.

Q4: What is Phase Transfer Catalysis (PTC) and how can it help in this synthesis?

A4: Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] In this synthesis, a catalyst like Tetrabutylammonium Bromide (TBAB) transports the water-soluble phenoxide ion into the organic phase where the benzyl halide is dissolved.[7][8] This enhances the reaction rate under milder conditions (e.g., lower temperatures and weaker bases), which significantly improves selectivity and suppresses the formation of undesired byproducts.[6][9]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield and Significant Over-alkylation Byproduct
  • Problem: My TLC analysis shows a strong spot for the desired product but also a significant, less-polar spot corresponding to a byproduct. My final isolated yield is below 50%.

  • Probable Cause: This issue points towards a lack of control over the reaction stoichiometry and conditions. The phenoxide, once formed, is highly reactive. If an excess of benzyl bromide is present, or if the reaction temperature is too high, the rate of the secondary alkylation reaction becomes competitive with the primary reaction.

  • Suggested Solution: Implement stoichiometric control and optimize reaction conditions.

    • Reagent Stoichiometry: Use a precise molar ratio of reactants. Start with a ratio of Salicylaldehyde:Benzyl Bromide:Base (e.g., K₂CO₃) of 1.0 : 1.05 : 1.5. A slight excess of the alkylating agent is often necessary to drive the reaction to completion, but a large excess will promote over-alkylation.

    • Controlled Addition: Instead of adding all the benzyl bromide at once, add it dropwise to the reaction mixture over 30-60 minutes. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant starting phenoxide over the newly formed product.

    • Temperature Management: Williamson ether syntheses can often be run at moderate temperatures.[1] For this specific reaction using a standard solvent like acetone or DMF with potassium carbonate, maintain the temperature between 50-60°C. Avoid aggressive heating, as it disproportionately accelerates the rate of side reactions.

Issue 2: Reaction is Slow or Stalls, Recovering Mostly Starting Material
  • Problem: After several hours, TLC analysis shows a faint product spot and a large, unreacted spot of salicylaldehyde.

  • Probable Cause: This is typically due to inefficient deprotonation of the salicylaldehyde or a poor choice of solvent. The phenolic proton of salicylaldehyde must be removed to generate the nucleophilic phenoxide.[10] If the base is too weak or if the solvent does not adequately facilitate the SN2 reaction, the reaction will not proceed efficiently.[2]

  • Suggested Solution: Re-evaluate your base and solvent system.

    • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this reaction.[3][11] It is a moderately strong base, sufficient to deprotonate the phenol without being so strong that it promotes side reactions like the Cannizzaro reaction, which can occur with stronger bases like NaOH or KOH in the presence of aldehydes. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.

    • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation (K⁺) while leaving the anion (phenoxide) relatively free and highly nucleophilic.[3] N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices. Acetone can also be used and is often easier to remove during workup.

Issue 3: Messy Reaction with Multiple Byproducts and Low Yield
  • Problem: My TLC plate shows multiple spots, the reaction mixture has darkened considerably, and the yield of the desired product is very low.

  • Probable Cause: This scenario suggests that multiple side reactions are occurring. This can be caused by a base that is too strong, elevated temperatures, or inefficient mixing, especially in a biphasic system without a catalyst. Strong bases can catalyze the self-condensation or disproportionation (Cannizzaro) of the aldehyde.

  • Suggested Solution: Switch to a Phase Transfer Catalysis (PTC) protocol. The PTC method allows for the use of milder bases and lower temperatures, dramatically improving the "cleanliness" of the reaction. It is the superior method for this synthesis.[9]

Visualizing the Reaction: Desired vs. Undesired Pathways

The following diagram illustrates the intended synthesis pathway versus the competing over-alkylation side reaction.

ReactionMechanism cluster_main Desired Sₙ2 Pathway cluster_side Over-alkylation Side Reaction SAL Salicylaldehyde PhO Salicylaldehyde Phenoxide SAL->PhO + Base - H⁺ Product This compound (Desired Product) PhO->Product + BnBr OverAlk Over-alkylation Byproduct Product->OverAlk + BnBr BnBr Benzyl Bromide (BnBr) Base Base (e.g., K2CO3) BnBr2 Excess BnBr

Caption: Desired O-alkylation vs. side reaction.

Comparative Analysis of Synthetic Protocols

The choice of methodology has a significant impact on reaction outcomes. The table below compares a classical approach with the recommended Phase Transfer Catalysis (PTC) method.

ParameterClassical Williamson MethodPhase Transfer Catalysis (PTC) Method
Base K₂CO₃ (anhydrous, powdered)NaOH (aqueous solution)
Solvent Acetone, DMF, or AcetonitrileToluene / Water (Biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB, ~5 mol%)
Temperature 50 - 80°CRoom Temperature to 40°C
Reaction Time 6 - 24 hours2 - 6 hours
Typical Yield 60 - 75%> 90%
Over-alkylation Risk Moderate to HighVery Low
Workup Filtration of salts, solvent evaporationSimple phase separation

Optimized Experimental Protocols

Protocol 1: Phase Transfer Catalysis (PTC) - Recommended Method

This protocol is designed for high yield and purity, minimizing over-alkylation.

Workflow Diagram:

Caption: Step-by-step PTC workflow.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine salicylaldehyde (1.0 eq), toluene (approx. 5 mL per mmol of salicylaldehyde), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Stirring: Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Alkylating Agent: Slowly add benzyl bromide (1.05 eq) dropwise to the mixture at room temperature over 30 minutes. An exotherm may be observed.

  • Reaction: Gently heat the mixture to 40°C and maintain with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the salicylaldehyde spot has been consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer with water (2x) and then with a saturated brine solution (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, which is often of high purity.

References

  • Utah Tech University. Williamson Ether Synthesis.
  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant.
  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides?.
  • Wikipedia. Tetrabutylammonium bromide.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation.
  • MDPI. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • National Institutes of Health (NIH). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
  • ResearchGate. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis.
  • International Journal of Current Engineering and Scientific Research (IJCESR). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
  • West Virginia University. 12. The Williamson Ether Synthesis.
  • PubChem. This compound.
  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
  • PTC Organics. Industrial Phase-Transfer Catalysis.
  • National Institutes of Health (NIH). 4-(Benzyloxy)benzaldehyde.

Sources

Technical Support Center: Troubleshooting the Debenzylation of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debenzylation of 2-(benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome experimental hurdles and achieve optimal results.

The conversion of this compound to 2-hydroxybenzaldehyde (salicylaldehyde) is a crucial deprotection step in many synthetic routes. While seemingly straightforward, issues such as incomplete reactions, slow conversion rates, and unexpected side products can arise. This guide provides a structured, question-and-answer approach to troubleshoot these problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary issue is a slow or incomplete debenzylation reaction using catalytic hydrogenation. Where should I start troubleshooting?

This is the most common challenge encountered. A stalled reaction is typically rooted in one of three areas: the catalyst, the reaction conditions (including the hydrogen source), or the substrate itself. A systematic approach is key to identifying the root cause.

Below is a logical workflow to diagnose the issue.

G start Slow or Incomplete Debenzylation cat Catalyst Issues start->cat cond Reaction Condition Issues start->cond sub Substrate/ Reagent Purity start->sub cat_act Poor Activity cat->cat_act cat_load Insufficient Loading cat->cat_load cat_poison Poisoning cat->cat_poison cond_h2 Hydrogen Source cond->cond_h2 cond_solv Solvent Choice cond->cond_solv cond_temp Temp / Pressure cond->cond_temp sub_purity Impure Starting Material sub->sub_purity sol_cat_act Use fresh catalyst (e.g., Pearlman's) cat_act->sol_cat_act sol_cat_load Increase catalyst wt% cat_load->sol_cat_load sol_cat_poison Purify starting material cat_poison->sol_cat_poison sol_cond_h2 Increase H₂ pressure or change H-donor cond_h2->sol_cond_h2 sol_cond_solv Switch solvent (e.g., EtOH, EtOAc) cond_solv->sol_cond_solv sol_cond_temp Increase temperature cond_temp->sol_cond_temp sol_sub_purity Recrystallize or chromatograph substrate sub_purity->sol_sub_purity

Caption: Troubleshooting workflow for incomplete debenzylation.

In-depth Explanation:

  • Catalyst Activity & Loading: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation.[1] However, its activity can diminish over time due to oxidation or improper storage.[2] If a reaction that previously worked suddenly fails, catalyst degradation is a likely culprit.[2] For particularly stubborn debenzylations, a more active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C) can be highly effective.[3][4] Insufficient catalyst loading is another common issue; typically, 5-10 mol% of palladium is used, but this may need to be increased.[5]

  • Catalyst Poisoning: This is a critical factor. The palladium catalyst's surface can be deactivated by impurities, particularly those containing sulfur, halides, or strongly coordinating amines.[2][3] These impurities often originate from previous synthetic steps. If poisoning is suspected, the most robust solution is to purify the this compound starting material before the debenzylation step.

  • Hydrogen Source:

    • For H₂ Gas: Many reactions work well under atmospheric pressure (balloon), but some may require higher pressures (e.g., 50 psi) in a dedicated hydrogenation apparatus to increase the concentration of hydrogen at the catalyst surface.[3]

    • For Transfer Hydrogenation: In this safer and often more convenient method, a hydrogen donor molecule is used instead of hydrogen gas.[6] Common donors include formic acid, ammonium formate, and cyclohexene.[7][8] The efficiency can be highly dependent on the donor and substrate. If one donor is ineffective, switching to another may solve the problem.

  • Solvent Choice: The solvent plays a significant role in both substrate solubility and reaction rate.[9] Alcohols like ethanol and methanol are common, but can sometimes lead to N-alkylation side reactions in amine-containing substrates.[9] Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also excellent choices. If solubility is poor, a solvent screen is recommended.

Q2: My reaction is complete, but the product is impure. What are the likely side products and how can I avoid them?

Side product formation usually results from over-reduction or undesired reactivity of the aldehyde functional group.

  • Over-reduction to 2-Methylphenol (o-Cresol): The aldehyde group is also susceptible to reduction. If the reaction is left for too long or the conditions are too harsh (high temperature/pressure), the desired 2-hydroxybenzaldehyde can be further reduced to the corresponding alcohol, 2-(hydroxymethyl)phenol, and subsequently hydrogenolyzed to 2-methylphenol.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). The product (2-hydroxybenzaldehyde) is more polar than the starting material. The reaction should be stopped as soon as the starting material is consumed.

  • Saturation of the Aromatic Ring: While less common under standard conditions, aggressive hydrogenation can lead to the saturation of the benzene ring.[10][11]

    • Solution: Use milder conditions—lower hydrogen pressure, lower temperature, and a less active catalyst. Catalyst pre-treatment strategies can also be employed to create a more selective catalyst for hydrogenolysis.[10]

  • Formation of Benzoic Acid: The starting material, this compound, can be oxidized to 2-(benzyloxy)benzoic acid by air, especially if it is old or has been stored improperly.[12] This impurity will not undergo debenzylation under these conditions and will need to be removed during workup.

    • Solution: Use pure starting material. If the benzoic acid impurity is present, it can be easily removed with a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup.[12]

Q3: I am working with a sensitive substrate that cannot tolerate standard hydrogenation. What are my alternatives?

For molecules containing functional groups that are sensitive to reduction (e.g., alkynes, nitro groups, or halides), standard catalytic hydrogenation is not suitable.[13][14] Fortunately, several alternative methods exist.

MethodReagentsKey AdvantagesConsiderations
Lewis Acid Cleavage BCl₃ with a cation scavenger (e.g., pentamethylbenzene)Excellent chemoselectivity; tolerates reducible groups like nitro and iodo.[14][15]Requires strictly anhydrous conditions and low temperatures (-78 °C). The reagents are corrosive.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Mild conditions; tolerates groups sensitive to reduction like azides and alkenes.[13][16]Can be slow. May require photoirradiation to proceed efficiently with simple benzyl ethers.[7]
Metal-Free Cleavage Diphenylphosphine (HPPh₂) and potassium tert-butoxide (tBuOK)Mild, metal-free conditions with high selectivity for aryl ethers over aliphatic ones.[17]Requires handling of air-sensitive phosphines and strong bases.

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound", pos="0,1.5!"]; B [label="2-Hydroxybenzaldehyde\n(Salicylaldehyde)", pos="3,1.5!"]; C [label="Toluene", pos="3,0!"];

// Edges A -> B [label=" Deprotection ", fontcolor="#4285F4"]; A -> C [label=" Byproduct ", style=dashed, color="#5F6368"]; }

Caption: General debenzylation of this compound.

Reference Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol provides a reliable method for the debenzylation of this compound using ammonium formate as a hydrogen donor, which avoids the need for a pressurized hydrogen gas setup.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~0.1 eq by weight)

  • Ammonium Formate (HCOONH₄, 5.0 eq)

  • Methanol (or Ethanol), sufficient to make a ~0.1 M solution

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Solvent Addition: Add methanol to dissolve the starting material completely.

  • Reagent Addition: Add the ammonium formate to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of methanol. Handle with care.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically around 60-70 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material (higher Rf) will be converted to the more polar product, 2-hydroxybenzaldehyde (lower Rf). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-hydroxybenzaldehyde.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

References
  • Crawford, C., & Oscarson, S. (n.d.).
  • Crawford, C., & Oscarson, S. (2021).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • SiliCycle. (2011).
  • Organic Chemistry Portal. (n.d.).
  • Mertens, L. A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518. [Link]
  • Iida, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2910–2917. [Link]
  • Shimizu, M., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3632–3635. [Link]
  • Mertens, L. A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]
  • Reddit. (2023). Can Pd/C go bad?
  • Sajiki, H., et al. (2005). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 70(21), 8510–8513. [Link]
  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
  • Wright, S. W., et al. (2006). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Tetrahedron Letters, 47(35), 6231-6234. [Link]
  • Niu, C., et al. (2017). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane.
  • Studer, M., & Blaser, H. U. (1996). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. [Link]
  • Boonsombat, J., et al. (2008). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Science and Technology. [Link]
  • Li, G., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(36), 7881-7885. [Link]
  • Ye, M., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10343-10353. [Link]
  • ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Engelhard Corporation. (n.d.).
  • ResearchGate. (2004). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]
  • ResearchGate. (n.d.).
  • Rew, Y., & Goodman, M. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(2), 227-229. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • European Patent Office. (n.d.).
  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580. [Link]
  • Mertens, L. A., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 230-247. [Link]

Sources

Technical Support Center: Hydrogenolysis of Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in synthetic chemistry: preventing unwanted defluorination during the catalytic hydrogenolysis of fluorinated derivatives. The stability of the Carbon-Fluorine (C-F) bond makes it a valuable tool in medicinal chemistry, but this same stability presents a unique challenge during reductive processes. This resource offers in-depth, evidence-based answers to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes defluorination during catalytic hydrogenation?

A1: The primary cause of defluorination, or hydrodefluorination (HDF), during catalytic hydrogenation is the cleavage of the C-F bond, which can occur through several mechanisms depending on the catalyst and reaction conditions. A common pathway involves oxidative addition of the C-F bond to the metal catalyst surface (e.g., Palladium or Rhodium).[1] This is often followed by reaction with hydrogen species on the catalyst surface, leading to the formation of a C-H bond and the release of hydrogen fluoride (HF).[2][3]

The liberated HF is highly corrosive and can poison the catalyst, leading to reduced activity and selectivity.[4][5] It can also promote further defluorination, creating a cascade of undesired side reactions. The strength of the C-F bond is substantial (~500 kJ/mol), making its cleavage a significant challenge to control.[2]

Q2: I am observing significant defluorination of my fluoroaromatic substrate using Pd/C. What is the first thing I should change?

A2: If you are experiencing significant defluorination with a standard Palladium on carbon (Pd/C) catalyst, the most impactful initial change is to switch to a Rhodium-based catalyst . Rhodium, particularly on supports like silica (SiO₂) or alumina (Al₂O₃), has demonstrated superior selectivity for the hydrogenation of the aromatic ring while preserving the C-F bond.[4][6][7]

Rationale: Rhodium catalysts often exhibit a different substrate-catalyst interaction compared to palladium. Studies have shown that Rh-based systems can achieve high conversion of fluorinated arenes to their corresponding fluorinated cyclohexane derivatives with minimal hydrodefluorination.[3][4][5] For instance, Rh nanoparticles on a modified silica support have been used to hydrogenate a broad range of fluorinated arenes with excellent efficacy and selectivity.[4]

Below is a decision-making workflow for initial troubleshooting when defluorination is observed.

G start Problem: Defluorination with Pd/C catalyst Switch Catalyst System (Highest Impact) start->catalyst rh_cat Rhodium on Support (e.g., Rh/SiO₂, Rh/Al₂O₃) catalyst->rh_cat Recommended First Step solvent Modify Solvent System catalyst->solvent additives Introduce Additives catalyst->additives conditions Adjust Reaction Conditions catalyst->conditions success Defluorination Suppressed rh_cat->success solvent->success additives->success conditions->success G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol A Select Substrate & Target Product B Choose Catalyst: 1. Rhodium-based (preferred) 2. Pd-based (use with caution) A->B C Choose Solvent: Non-polar (Hexane, Heptane) B->C D Add Acid Scavenger (e.g., CaO) C->D E Run Initial Reaction (e.g., 80°C, 20 bar H₂) D->E F Analyze Results: GC-MS, NMR for Conversion & Selectivity E->F G Defluorination > 5%? F->G H Lower Temperature/Pressure G->H Yes I Screen Alternative Solvents/ Catalyst Supports G->I If still high J Optimized Conditions Found G->J No H->E I->E

Caption: Workflow for optimizing selective hydrogenation.

References
  • Kacem, S., Emondts, M., Bordet, A., & Leitner, W. (2020). Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica.
  • Kacem, S., Emondts, M., Bordet, A., & Leitner, W. (2020). Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica.
  • Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Rhodium-Catalyzed cis-Selective Hydrogenation of Fluoroarenes. Science, 357(6354), 908–912. [Link]
  • Wang, B., & Liu, Y. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. JBIC, Journal of Biological Inorganic Chemistry, 25(2), 295-307. [Link]
  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst.
  • Chen, Y., Elias, W., Heck, K., et al. (2021). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology, 55(15), 10569–10578. [Link]
  • Kacem, S., Emondts, M., Bordet, A., & Leitner, W. (2020). Supporting information for: Selective Hydrogenation of Fluorinated Arenes using Rhodium Nanoparticles on Molecularly Modified Silica. The Royal Society of Chemistry. [Link]
  • C–F activation by hydrogen bonding with water molecules in nucleophilic...
  • Ahrens, T., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. Chemical Reviews, 115(2), 931-972. [Link]
  • Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. (2016). Dalton Transactions, 45(37), 14595-14603. [Link]
  • Wang, F., & Wang, X. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 27(19), 6667. [Link]
  • Wang, Y., Chang, Z., Hu, Y., Lin, X., & Dou, X. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(6), 1910–1914. [Link]
  • Defluorinator C
  • Besset, T., et al. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(12), 7119-7150. [Link]
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
  • Cheng, C., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Organometallics, 39(13), 2436–2445. [Link]
  • Elsner, M., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(15), 8299–8307. [Link]
  • Iida, T., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3995. [Link]
  • Selective Hydrofunctionalization of Alkenyl Fluorides Enabled by Nickel-Catalyzed Hydrogen Atoms and Group Transfer: Reaction Development and Mechanistic Study. (2024). Journal of the American Chemical Society. [Link]
  • Chen, M. S., & White, M. C. (2010). Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion.
  • Kühner, M., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. mBio, 7(4), e00849-16. [Link]
  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. (2024). Chemical Science, 15(1), 123-131. [Link]
  • Pummer, W. J., & Wall, L. A. (1959). Reactions of aromatic fluorocarbons with hydrogen. Journal of Research of the National Bureau of Standards, 63A(2), 167-169. [Link]
  • Visible light-powered catalysts clean up 'forever chemicals'. (2024). Chemistry World. [Link]
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2021).
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society, 143(32), 12726–12735. [Link]
  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (2015). Chemical Science, 6(6), 3464-3469. [Link]
  • Let's go big! Large scale synthesis of HB-PTC catalysts. (2021).
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society. [Link]
  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (2015). RSC Publishing. [Link]
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2013). Chemical Reviews, 113(5), 3329–3374. [Link]
  • (PDF) Enzymatic defluorination of fluorinated compounds.
  • ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. (2016). FreiDok plus. [Link]
  • Defluorinative Multi-Functionalization of Fluoroaryl Sulfoxides Enabled by Fluorine-Assisted Temporary Dearomatization. (2023). Angewandte Chemie International Edition, 62(32), e202306914. [Link]
  • Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride. (2024). Environmental Science & Technology. [Link]
  • Hydrogenolysis and Selective Reduction (Dehalogen
  • Recent Advances of Pd/C-Catalyzed Reactions. (2022).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
  • Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane C
  • Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts.
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Navigating Byproduct Formation in 2-(Benzyloxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(benzyloxy)benzaldehyde. This guide is designed to provide expert insights and practical solutions for identifying, mitigating, and troubleshooting common byproducts encountered in reactions involving this versatile reagent. Our goal is to empower you with the knowledge to optimize your synthetic strategies and ensure the integrity of your results.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses specific problems you might encounter during common transformations of this compound.

Issue 1: Grignard Reactions

Problem: Low yield of the expected secondary alcohol with the presence of a significant amount of a byproduct that appears to be a primary alcohol.

Probable Cause: You are likely observing byproducts from a competing reduction reaction and potentially a Cannizzaro-type reaction if the Grignard reagent is sterically hindered or if there are basic impurities. The Grignard reagent can act as a base, and if it has a β-hydride, it can reduce the aldehyde to the corresponding primary alcohol, (2-(benzyloxy)phenyl)methanol.[1]

Solutions:

  • Reagent Quality: Ensure your Grignard reagent is freshly prepared or titrated to confirm its concentration. Older or poorly prepared Grignard reagents can contain magnesium hydride species that are potent reducing agents.

  • Reaction Conditions:

    • Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition over reduction.

    • Add the Grignard reagent slowly to the solution of this compound to maintain a low instantaneous concentration of the Grignard reagent.

  • Purification Strategy: The desired secondary alcohol and the primary alcohol byproduct can often be separated by silica gel column chromatography. The polarity difference between a primary and a secondary alcohol is usually sufficient for good separation.

Mechanism of Byproduct Formation (Reduction):

R2CH-MgX Grignard Reagent (with β-hydride) TS Six-membered Transition State R2CH-MgX->TS Aldehyde This compound Aldehyde->TS Product (2-(Benzyloxy)phenyl)methanol TS->Product

Caption: Reduction of an aldehyde by a Grignard reagent via a six-membered transition state.

Issue 2: Wittig Reactions

Problem: Formation of both (E) and (Z) alkene isomers when a specific stereochemistry is desired, along with the presence of unreacted starting material.

Probable Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[2] The presence of lithium salts can also affect the stereoselectivity by stabilizing the betaine intermediate, potentially leading to a mixture of isomers.[2][3]

Solutions:

  • Ylide Selection:

    • For (Z)-alkenes, use non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) and salt-free conditions.

    • For (E)-alkenes, use stabilized ylides (e.g., those with an adjacent electron-withdrawing group) or employ the Schlosser modification of the Wittig reaction.

  • Reaction Conditions:

    • Use a non-coordinating base like sodium hydride or potassium tert-butoxide to generate the ylide to minimize salt effects.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the aldehyde.[4]

  • Purification: The (E) and (Z) isomers can often be separated by careful column chromatography, though it can be challenging depending on the specific alkene.

Wittig Reaction Mechanism Overview:

Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine AlcoholByproduct (2-(Benzyloxy)phenyl)methanol Aldehyde->AlcoholByproduct Direct Reduction Amine Primary Amine DesiredProduct Desired Primary Amine Imine->DesiredProduct Reduction SecondaryAmineByproduct Secondary Amine DesiredProduct->SecondaryAmineByproduct + Aldehyde, then Reduction Aldehyde1 This compound Alcohol (2-(Benzyloxy)phenyl)methanol Aldehyde1->Alcohol Reduction Aldehyde2 This compound CarboxylicAcid 2-(Benzyloxy)benzoic Acid Aldehyde2->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH) Base->Aldehyde1 Base->Aldehyde2

Sources

Technical Support Center: Synthesis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate.

Introduction to the Synthesis

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzaldehyde with a benzylating agent, typically benzyl bromide, in the presence of a suitable base.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis?

A1: The primary starting materials are 2-hydroxybenzaldehyde and a benzylating agent, most commonly benzyl bromide.[1] The purity of these reagents is crucial for a successful reaction. For instance, 2-hydroxybenzaldehyde can oxidize to 2-hydroxybenzoic acid over time, which can interfere with the reaction.

Q2: What is the function of the base in this reaction, and which one should I choose?

A2: The base is essential for deprotonating the phenolic hydroxyl group of 2-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion.[1] Anhydrous potassium carbonate (K₂CO₃) is a commonly used weak base.[1][5] For substrates prone to side reactions, milder bases like cesium carbonate (Cs₂CO₃) or even cesium bicarbonate (CsHCO₃) can offer higher selectivity.[5][6] Stronger bases like sodium hydride (NaH) can be used if deprotonation is incomplete, but they may increase the risk of side reactions.[1]

Q3: Which solvent is optimal for this synthesis?

A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal for this SN2 reaction.[1] These solvents effectively solvate the cation of the base, leaving the anion more reactive, thus favoring the desired reaction pathway.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1][7] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the 2-hydroxybenzaldehyde has been consumed.

Q5: What are the most common side products, and how can they be minimized?

A5: The primary side product of concern is the C-alkylated derivative, where the benzyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[1] Lowering the reaction temperature can favor the desired O-alkylation. Another potential side reaction is bis-alkylation if other nucleophilic sites are present. Careful control of stoichiometry, using approximately 1.05-1.2 equivalents of benzyl bromide, can minimize this.[1][6]

Q6: What is the most effective method for purifying the final product?

A6: The crude product can be purified using standard laboratory techniques. Column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products.[1][8] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product.[1]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This troubleshooting guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 2-hydroxybenzaldehyde. Ensure the base (e.g., K₂CO₃) is anhydrous and used in excess (typically 1.5-2.0 equivalents).[1] Consider using a stronger base like NaH if necessary.[1]
Inactive benzyl bromide. Use freshly opened or purified benzyl bromide, as it can degrade over time.[1]
Low reaction temperature. Williamson ether syntheses often require heating. Optimize the reaction temperature, typically between 60-80°C, and monitor the progress by TLC.[1]
Inappropriate solvent. Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.[1]
Formation of Multiple Products C-alkylation as a side reaction. While generally a minor pathway for phenoxides, C-alkylation can occur. Lowering the reaction temperature may favor O-alkylation. The choice of counter-ion and solvent can also influence the O/C alkylation ratio.[1]
Presence of impurities in starting materials. Ensure the purity of 2-hydroxybenzaldehyde and benzyl bromide using appropriate analytical techniques (e.g., NMR, GC-MS).[1] Benzaldehyde can oxidize to benzoic acid, which should be removed before the reaction.[9]
Product is an Oil and Difficult to Purify Presence of unreacted starting materials or low-molecular-weight byproducts. An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.[8] If the product remains impure, column chromatography is recommended.[8]
Product "oiling out" during recrystallization. Ensure the correct solvent system is chosen. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Using a solvent pair can sometimes facilitate crystallization.[1]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a reliable method for the synthesis of this compound using potassium carbonate as the base.

Materials:

  • 2-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.[1]

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times the volume of DMF).[1]

  • Washing: Combine the organic layers and wash with deionized water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the product. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on a TLC plate.[8]

  • Fraction Collection: Collect the fractions containing the purified product, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde phenoxide Phenoxide Ion 2_hydroxybenzaldehyde->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack salt Salt (e.g., KBr)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

A logical workflow can help diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_purification Purification Issues start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity temperature Suboptimal Temperature? check_conditions->temperature column_technique Improper Column Technique? check_workup->column_technique stoichiometry Incorrect Stoichiometry? reagent_purity->stoichiometry No solution Optimize and Repeat reagent_purity->solution Yes stoichiometry->check_conditions No stoichiometry->solution Yes time Insufficient Reaction Time? temperature->time No temperature->solution Yes time->check_workup No time->solution Yes recrystallization_solvent Incorrect Recrystallization Solvent? column_technique->recrystallization_solvent No column_technique->solution Yes recrystallization_solvent->solution Yes

Caption: A workflow for troubleshooting synthesis issues.

References

  • Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde - Benchchem. (URL: )
  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )
  • Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. (URL: )
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
  • Williamson Ether Synthesis. (URL: )
  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4) - Benchchem. (URL: )
  • This compound | C14H12O2 | CID 344784 - PubChem. (URL: [Link])
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. (URL: )
  • PTC O-Alkylation With a Secondary Benzyl Bromide. (URL: [Link])
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (URL: [Link])
  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (URL: [Link])
  • Optimization for the reduction of benzaldehyde with PMHS.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation | International Journal of Industrial Chemistry - OICC Press. (URL: [Link])
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )
  • troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol - Benchchem. (URL: )
  • US4379026A - Process for the purification of benzaldehyde - Google P
  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (URL: [Link])
  • phase transfer catalysis - ResearchG
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
  • Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde - Benchchem. (URL: )
  • 4-(Benzyloxy)benzaldehyde - PMC - NIH. (URL: [Link])

Sources

Handling and storage issues with 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Benzyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common handling and storage challenges associated with this versatile chemical intermediate. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound, offering explanations and actionable protocols.

Issue 1: Product Discoloration (Turns Yellow) or Degradation Upon Standing

Potential Cause: The most frequent cause of discoloration and degradation is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid.[1] This process is often accelerated by exposure to air (oxygen) and light.[2][3] Benzaldehyde and its derivatives are known to be sensitive to air.[2][4]

Underlying Chemistry: The aldehyde proton is susceptible to abstraction, initiating a radical autoxidation chain reaction. Atmospheric oxygen acts as a diradical, propagating the reaction to form a peroxy acid intermediate, which ultimately yields the carboxylic acid. This transformation is a common degradation pathway for many aldehydes.[2]

Recommended Solutions:

  • Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere, such as nitrogen or argon.[1] This displaces the oxygen required for oxidation.

  • Controlled Environment: Store the material in a cool, dark place.[1] Lower temperatures slow the rate of oxidation, while protection from light minimizes photo-induced degradation.[3] Amber vials or containers wrapped in aluminum foil are recommended.

  • Repurification Protocol: If oxidation has already occurred, the resulting 2-(benzyloxy)benzoic acid can be removed.

Protocol 1: Aqueous Base Wash for a Small Scale Purification

This protocol is effective for removing acidic impurities like 2-(benzyloxy)benzoic acid.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate or a saturated solution of sodium bicarbonate.[1][5] The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and water.[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.[1]

Issue 2: Oily or Gummy Product After Synthesis

Potential Cause: The presence of unreacted starting materials, such as salicylaldehyde and benzyl bromide (from a Williamson ether synthesis), or low-molecular-weight byproducts can result in an oily or gummy consistency instead of the expected solid.[1][6]

Underlying Chemistry: In a typical Williamson ether synthesis to produce this compound, incomplete reaction can leave behind the starting phenol (salicylaldehyde) and the alkylating agent (benzyl bromide).[6] These, along with potential side-products, can act as impurities that disrupt the crystal lattice of the final product, preventing it from solidifying properly.

Recommended Solutions:

  • Aqueous Workup: Perform a thorough aqueous workup post-reaction. A wash with a mild base, like saturated sodium bicarbonate solution, can help remove any unreacted acidic starting materials.[1]

  • Purification via Column Chromatography: If impurities persist, purification by column chromatography is the most effective method.[7]

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying crude this compound.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes and ethyl acetate. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.[7]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[7] Pour the slurry into a glass column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[8] Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[7]

Issue 3: Low Yield After Column Chromatography

Potential Cause: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation during chromatography.[1][7]

Underlying Chemistry: The surface of silica gel possesses acidic silanol groups (Si-OH). These acidic sites can catalyze side reactions with sensitive functional groups like aldehydes, potentially leading to aldol reactions, acetal formation (if alcohols are present), or other degradation pathways.

Recommended Solutions:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in the mobile phase containing a small amount of a tertiary amine, such as 1-3% triethylamine.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] It is recommended to keep it in a cool, dark, and dry place.[1][9] Some suppliers recommend refrigeration (<15°C).

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9][10] Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][11] Avoid breathing dust or fumes.[9][11]

Q3: Is this compound hazardous?

A3: Yes, it is classified as an irritant.[6][12] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][11][12][13][14] It may also be harmful if swallowed.[11][12] Always consult the Safety Data Sheet (SDS) before use.[9][10][11][15]

Q4: Can this compound be purified by distillation?

A4: While distillation is a common method for purifying simpler benzaldehydes, it may not be suitable for this compound due to its higher molecular weight and likely high boiling point. At the elevated temperatures required for distillation, there is a significant risk of thermal degradation.[1] Column chromatography and recrystallization are generally the preferred methods for purification.[1]

Q5: What are some common impurities found in this compound?

A5: Impurities can stem from the synthesis process or degradation.[8]

  • From Synthesis: Unreacted starting materials like salicylaldehyde and benzyl bromide are common.[6] Byproducts such as dibenzyl ether or benzyl alcohol can also be present.[8]

  • From Degradation: The primary degradation product is 2-(benzyloxy)benzoic acid due to oxidation.[1][8] Cleavage of the benzyl ether can also lead to the formation of salicylaldehyde.[8]

Visualization of Key Processes
Degradation Pathway

Figure 1: Primary Degradation Pathway of this compound A This compound B 2-(Benzyloxy)benzoic Acid A->B  Air (O2), Light  

Caption: Oxidation of the aldehyde to a carboxylic acid.

Purification Workflow

Figure 2: General Purification Workflow cluster_0 Initial Assessment cluster_1 Purification Steps cluster_2 Final Product Crude Crude Product (Oily or Discolored) Wash Aqueous Base Wash (Removes Acidic Impurities) Crude->Wash Chromatography Column Chromatography (Separates Neutral Impurities) Wash->Chromatography If impurities persist Pure Pure this compound Wash->Pure If sufficiently pure Chromatography->Pure

Caption: A stepwise approach to product purification.

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature Cool, dark place (<15°C recommended)To slow the rate of oxidative degradation.[1]
Atmosphere Inert gas (Nitrogen or Argon)To prevent contact with atmospheric oxygen, a key reagent in oxidation.[1]
Container Tightly sealed, amber glass or protected from lightTo prevent exposure to air and photo-induced degradation.[1][3][9]
Handling In a well-ventilated fume hoodTo avoid inhalation of potentially irritating fumes.[9][10]
Personal Protective Equipment Safety glasses, gloves, lab coatTo prevent skin and eye contact with the irritant compound.[9][11]

References

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet.
  • BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • MedchemExpress.com. (2025). 2-(benzyloxy)-4-fluorobenzaldehyde Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • PubChem. (2025). This compound.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • TCI Chemicals. (n.d.). 2-(2-Propynyloxy)benzaldehyde SAFETY DATA SHEET.
  • ChemicalBook. (2025). 2-Benzyloxybenzaldehyde - Safety Data Sheet.
  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Aaron Chemistry & UnaveraChemLab. (n.d.). SAFETY DATA SHEET 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97%.
  • ECHEMI. (n.d.). This compound.
  • Techno PharmChem. (n.d.). BENZALDEHYDE.
  • ChemicalBook. (2025). 2-Benzyloxybenzaldehyde.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Benzyloxybenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). 2-Benzyloxybenzaldehyde, 98%.
  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
  • Apollo Scientific. (n.d.). 5896-17-3 Cas No. | this compound.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)benzaldehyde. As a key intermediate in the development of pharmaceuticals and other high-value organic compounds, mastering its synthesis at scale is crucial.[1] The most prevalent synthetic route is the Williamson ether synthesis, involving the O-alkylation of salicylaldehyde with a benzyl halide.[2][3] While straightforward on a lab scale, scaling this reaction presents significant challenges in terms of yield, purity, and process safety.

This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them, ensuring a scalable and reliable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is typically achieved via the Williamson ether synthesis.[4] This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the salicylaldehyde is first deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether bond.[4][5]

Q2: What are the critical reagents and their functions in this synthesis?

A2: The key components are:

  • Salicylaldehyde: The phenolic starting material that provides the core benzaldehyde structure.

  • Benzyl Halide (Benzyl Bromide/Chloride): The alkylating agent that introduces the benzyl protecting group. Benzyl bromide is often more reactive than benzyl chloride.

  • Base (e.g., K₂CO₃, NaOH): Its role is to deprotonate the hydroxyl group of salicylaldehyde to generate the reactive phenoxide nucleophile. The choice of base is critical and can influence reaction rate and side product formation.[6][7]

  • Solvent (e.g., DMF, Acetone, Acetonitrile): The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[7][8]

Q3: What are the primary challenges when scaling this reaction from grams to kilograms?

A3: Scaling up introduces several complexities:

  • Thermal Management: The Williamson ether synthesis is exothermic. On a small scale, this heat dissipates easily, but at larger scales, inefficient heat transfer can lead to a runaway reaction, increased side product formation, and significant safety hazards.[9]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in incomplete reactions and byproduct formation.

  • Purification: Methods like column chromatography, which are common in the lab, are often economically and practically unfeasible at an industrial scale.[10] Scalable purification methods like recrystallization or distillation become necessary.

  • Side Reactions: Undesirable pathways, such as C-alkylation or elimination reactions, can become more pronounced at the higher temperatures often seen during large-scale production.[4][6]

Troubleshooting and Optimization Guide

Problem Area 1: Low Product Yield

Q: My reaction yield has dropped significantly after scaling up. What are the most common causes and how can I fix them?

A: Low yield upon scale-up is a frequent issue stemming from several factors. A systematic approach is needed to diagnose the root cause.

  • Incomplete Deprotonation: Ensure the base is sufficiently strong, anhydrous, and used in the correct stoichiometry (typically 1.5-2.0 equivalents) to drive the formation of the phenoxide.[6] If using a weaker base like K₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area.

  • Suboptimal Reagent Quality: Benzyl bromide can degrade over time, releasing HBr. Use freshly opened or purified benzyl halide for best results. The purity of salicylaldehyde and the solvent's water content are also critical; moisture will consume the base and can participate in side reactions.[6]

  • Inadequate Temperature or Time: Lab-scale reactions that appear complete in a few hours may require significantly longer at scale due to mass transfer limitations. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) until the starting material is consumed.[11] Williamson ether syntheses often require heating to 60-80°C to proceed at a reasonable rate.[6]

  • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate and deactivate the phenoxide nucleophile, slowing down the desired Sₙ2 reaction.[8] Switching to a polar aprotic solvent like DMF, acetonitrile, or employing a Phase-Transfer Catalyst (PTC) can dramatically improve reaction rates and yields.[12][13]

start Low Yield Observed check_base Is Deprotonation Complete? (Anhydrous Base, >1.5 eq) start->check_base check_reagents Are Reagents Active? (Fresh Benzyl Halide, Dry Solvent) check_base->check_reagents  Yes fail Issue Persists (Re-evaluate Route) check_base->fail No check_conditions Are Conditions Optimal? (Temp: 60-80°C, Sufficient Time) check_reagents->check_conditions  Yes check_reagents->fail No check_ptc Consider Phase-Transfer Catalysis (PTC) check_conditions->check_ptc  Yes check_conditions->fail No success Yield Improved check_ptc->success cluster_reactants Reactants cluster_products Products & Byproducts Salicylaldehyde Salicylaldehyde DesiredProduct This compound (O-Alkylation) Salicylaldehyde->DesiredProduct  Desired Path (Sₙ2 on Oxygen) C_Alkylation C-Alkylated Byproduct Salicylaldehyde->C_Alkylation Side Path (Sₙ2 on Ring) BenzylBromide Benzyl Bromide BenzylBromide->DesiredProduct DibenzylEther Dibenzyl Ether BenzylBromide->DibenzylEther  Self-Condensation / Hydrolysis Base Base (K₂CO₃) Base->DesiredProduct

Caption: Reaction pathway showing desired product and common side products.
Problem Area 3: Scale-Up Process and Purification

Q: Column chromatography is not viable for my multi-kilogram batch. What are the best alternative purification strategies?

A: At scale, purification must be efficient and economical. The two primary methods are recrystallization and distillation.

  • Recrystallization: This is often the preferred method for solid products. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. [10]For this compound, solvent systems like ethanol/water or hexane/ethyl acetate can be effective. A small-scale screen to find the optimal solvent system is a critical first step.

  • Distillation: While effective for removing non-volatile impurities, this compound's high molecular weight means it will have a high boiling point, requiring vacuum distillation. [10]There is a significant risk of thermal degradation at the required temperatures. This method should be approached with caution and may not be suitable.

  • Aqueous Workup: As described previously, a thorough aqueous wash with a mild base is a powerful and scalable first step to remove acidic impurities before final purification by recrystallization. [10][14]

    Parameter K₂CO₃ / DMF NaOH / Acetone/H₂O K₂CO₃ / PTC / Toluene
    Scale Lab to Pilot Lab Pilot to Industrial
    Base Strength Moderate Strong Moderate
    Solvent Polar Aprotic Polar Protic/Aprotic Mix Biphasic (Aqueous/Organic)
    Temperature 60-80 °C Reflux (~56 °C) 80-90 °C
    Pros Good yields, common lab method. [6] Inexpensive reagents. [3] High yield, faster rates, avoids expensive polar aprotic solvents. [12][15]

    | Cons | DMF is a high-boiling solvent, difficult to remove. | Can promote side reactions, acetone has low flash point. | Requires catalyst, optimization of catalyst loading needed. |

Table 1. Comparison of Common Reaction Conditions for Williamson Ether Synthesis.

Scalable Experimental Protocols

Protocol 1: Optimized Williamson Synthesis with Phase-Transfer Catalysis (PTC)

This method enhances reaction rates and allows for the use of less expensive, lower-boiling solvents, making it highly suitable for scale-up. [13][15]

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add salicylaldehyde (1.0 eq), toluene (5-10 volumes), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Base Addition: Prepare a separate aqueous solution of sodium hydroxide (2.0 eq). Add this solution to the reactor. Begin vigorous stirring to ensure good mixing of the organic and aqueous phases.

  • Alkylating Agent Addition: Slowly add benzyl chloride or benzyl bromide (1.1 eq) to the biphasic mixture over 30-60 minutes. An exotherm will be observed; use the reactor cooling jacket to maintain the internal temperature below 90°C.

  • Reaction: Heat the mixture to 85-90°C and maintain for 4-8 hours. Monitor the reaction for completion by HPLC or GC analysis of the organic layer.

  • Work-up: Once complete, cool the reactor to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution.

  • Concentration: Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude product to a clean reactor. Add a minimum amount of a hot solvent (e.g., ethanol) until the solid completely dissolves.

  • Crystallization: Slowly add a co-solvent in which the product is insoluble (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration using a Büchner funnel or centrifuge.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture and dry them under vacuum to a constant weight. The typical melting point of pure this compound is 45-50°C. [16]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde.
  • Benchchem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Benchchem. (n.d.). Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Benzyloxybenzyl Chloride.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
  • Thermo Fisher Scientific. (n.d.). 2-Benzyloxybenzaldehyde, 98% 10 g.
  • ResearchGate. (2015, March). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis.
  • Sigma-Aldrich. (n.d.). This compound | 5896-17-3.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Benzyloxybenzaldehyde 5896-17-3.
  • Sigma-Aldrich. (n.d.). This compound | 5896-17-3.
  • PubChem. (n.d.). This compound.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2016, October). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Santa Cruz Biotechnology. (n.d.). 2-Benzyloxybenzaldehyde | CAS 5896-17-3.
  • TNJ Chemical. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Application of 2-Benzoylbenzaldehyde in the Synthesis of Dyes and Pigments.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery.
  • Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
  • MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde.
  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.

Sources

Technical Support Center: Managing Moisture and Atmospheric Sensitivity of 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Benzyloxy)benzaldehyde (CAS 5896-17-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this valuable synthetic intermediate. Due to the inherent reactivity of its aldehyde functional group and the nature of the benzyloxy protecting group, this compound exhibits sensitivity to atmospheric conditions, primarily oxygen and moisture, which can compromise sample purity, reaction yields, and experimental reproducibility.

This guide provides in-depth, field-proven insights and solutions in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale yellow this compound has developed a yellow tint and an oily consistency. What is happening?

A: This is a classic sign of oxidation. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, upon exposure to air.[1][2] This impurity is less volatile and can alter the physical appearance of your sample. Proper storage under an inert atmosphere is critical to prevent this degradation.[1]

Q2: What are the most common impurities to look out for in a sample of this compound?

A: Impurities typically arise from either the synthesis process or degradation. Key impurities include:

  • Oxidation Product: 2-(Benzyloxy)benzoic acid is the most common degradation product.[1]

  • Debenzylation Product: Cleavage of the benzyl ether can yield salicylaldehyde (2-hydroxybenzaldehyde).[1][2] This can be catalyzed by acidic conditions.

  • Synthetic Precursors: Residual starting materials like salicylaldehyde and benzyl bromide may be present.[1]

  • Synthetic Byproducts: Benzyl alcohol and dibenzyl ether can form from the hydrolysis or self-condensation of the benzylating agent.[2]

Q3: What is the best way to store this compound to ensure its long-term stability?

A: To maintain stability, store the compound in an airtight, amber glass vial to protect it from light.[3][4] The vial should be flushed with an inert gas like argon or nitrogen before sealing to displace air.[1] For long-term storage, keeping it in a cool, dark place such as a refrigerator or freezer is recommended.[5]

Q4: I experienced a significantly low yield after purifying my product using standard silica gel chromatography. What could be the cause?

A: this compound can be sensitive to the acidic nature of standard silica gel, which can catalyze the cleavage of the benzyloxy protecting group (debenzylation), leading to the formation of polar byproducts and subsequent loss of your desired compound.[1] To mitigate this, consider deactivating the silica gel with a triethylamine solution before use or switching to a neutral stationary phase like alumina.[1]

Troubleshooting Guides: In-Depth Scenarios

Problem 1: Progressive Sample Degradation and an Acidic Impurity Detected
  • Symptoms: Your sample fails purity analysis, showing a new, more polar spot on a Thin Layer Chromatography (TLC) plate or an additional peak in HPLC analysis. A simple pH test of a sample dissolved in a wet solvent might show increased acidity.

  • Root Cause Analysis: The aldehyde functional group is readily oxidized by atmospheric oxygen to a carboxylic acid. This is a common fate for many aldehydes and is often accelerated by light and trace moisture.[3][6] The resulting 2-(benzyloxy)benzoic acid is a non-volatile, crystalline solid that will contaminate your material, potentially interfering with subsequent reactions.

  • Solution: Purification via Acid-Base Extraction. The acidic nature of the carboxylic acid impurity allows for its straightforward removal. See Protocol 1 for a detailed, step-by-step methodology.

  • Prevention: The most effective prevention is rigorous adherence to proper storage and handling protocols. Always handle the material under an inert atmosphere, minimize its exposure to air, and store it in a sealed container in a cool, dark environment.[1][4]

Problem 2: Appearance of a Phenolic Impurity (Salicylaldehyde) Post-Reaction or Purification
  • Symptoms: NMR or Mass Spectrometry analysis of your product reveals the presence of salicylaldehyde (2-hydroxybenzaldehyde), characterized by the loss of the benzyl group.

  • Root Cause Analysis: The benzyloxy group is an ether linkage that serves as a protecting group for the phenol.[7][8] This group can be cleaved under acidic conditions in a process known as debenzylation.[1] The source of acid can be overt, such as an acidic reagent, or covert, such as acidic silica gel used in chromatography or trace acidic impurities in solvents. While not a direct reaction with water, moisture can contribute by dissolving atmospheric CO2 to form carbonic acid, creating a weakly acidic environment.

  • Solution: Neutralize Your System. If this impurity is detected after column chromatography, the silica gel is the likely culprit. The material can be re-purified using a column of neutral alumina or silica gel that has been pre-treated with a base like triethylamine.[1]

  • Prevention: When planning reactions, ensure all solvents are anhydrous and reagents are free from acidic impurities. If the desired reaction chemistry allows, consider adding a non-nucleophilic base to scavenge any trace acid. For purification, always assess the stability of your compound on a small analytical TLC plate before committing to a large-scale column.

Data Presentation & Key Parameters

Table 1: Common Impurities and Troubleshooting Summary
Impurity NameStructureCommon CauseRecommended Analytical MethodMitigation Strategy
2-(Benzyloxy)benzoic acid C₁₄H₁₂O₃Oxidation by airHPLC, LC-MS, 1H NMRStore under inert gas; Purify with acid-base wash.[1]
Salicylaldehyde C₇H₆O₂Acid-catalyzed debenzylationGC-MS, LC-MS, 1H NMRAvoid acidic conditions/reagents; Use neutral or base-washed silica for chromatography.[1]
Benzyl Alcohol C₇H₈OHydrolysis of benzylating agentGC-MS, 1H NMREnsure anhydrous reaction conditions during synthesis.[2]
Dibenzyl Ether C₁₄H₁₄OSelf-condensation of benzylating agentGC-MS, 1H NMRUse appropriate stoichiometry and temperature control during synthesis.[2]

Experimental Protocols & Workflows

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is designed to remove the acidic impurity, 2-(benzyloxy)benzoic acid.

  • Dissolution: Dissolve the crude or degraded this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of compound).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃).[1] Wash with a volume equal to the organic layer.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently, then allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Validation: Confirm the purity of the recovered material using TLC, HPLC, or NMR analysis.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.[9][10]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualization of Workflows

G start Experiment Issue Encountered identify Identify Impurity (NMR, LC-MS) start->identify impurity_type What is the main impurity? identify->impurity_type acid 2-(Benzyloxy)benzoic Acid impurity_type->acid  Acidic phenol Salicylaldehyde (2-Hydroxybenzaldehyde) impurity_type->phenol  Phenolic other Starting Materials / Other Byproducts impurity_type->other  Other cause_acid Root Cause: Oxidation from air/moisture exposure. acid->cause_acid cause_phenol Root Cause: Debenzylation, likely acid-catalyzed (e.g., acidic silica gel, trace acid). phenol->cause_phenol cause_other Root Cause: Incomplete reaction or side reactions. other->cause_other solution_acid Solution: Purify with acid-base extraction (Protocol 1). Prevent with inert atmosphere storage. cause_acid->solution_acid solution_phenol Solution: Use neutral alumina or base-washed silica. Ensure anhydrous/acid-free conditions. cause_phenol->solution_phenol solution_other Solution: Re-optimize reaction conditions. Purify via chromatography. cause_other->solution_other

Caption: Troubleshooting decision tree for impurities.

G cluster_storage Proper Storage cluster_handling Handling for Experiment storage Store under inert gas (Ar/N2) in an amber, airtight vial at low temperature. weigh Weigh quickly storage->weigh inert Use anhydrous solvents & inert atmosphere weigh->inert reaction Run reaction inert->reaction use Proceed to experiment reaction->use start Receive Compound check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure is_pure->storage Yes purify Purify if necessary (See Protocol 1) is_pure->purify No purify->check_purity

Sources

Validation & Comparative

A Comparative Guide to High-Purity Analysis of 2-(Benzyloxy)benzaldehyde: HPLC, GC-MS, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates like 2-(Benzyloxy)benzaldehyde is a cornerstone of robust process control and regulatory compliance. The impurity profile of such a precursor can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for the comprehensive purity assessment of this compound, moving beyond a simple recitation of steps to explain the causality behind our experimental choices.

Our approach is grounded in the principle of analytical orthogonality—the practice of using multiple, dissimilar methods to analyze a sample.[1] This ensures a more complete and trustworthy purity profile, as one method's weakness is another's strength. We will compare a primary High-Performance Liquid Chromatography (HPLC) method with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.

The Importance of Purity: Understanding Potential Impurities in this compound

This compound is commonly synthesized via the Williamson ether synthesis, reacting salicylaldehyde with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[2][3][4] This synthetic route, while effective, can introduce a predictable profile of process-related impurities. A thorough analytical approach must be capable of separating and quantifying these potential contaminants.

Potential Impurities Include:

  • Starting Materials: Unreacted salicylaldehyde and benzyl bromide/chloride.

  • By-products: Dibenzyl ether (from the self-condensation of the benzylating agent) and benzyl alcohol (from hydrolysis of the benzylating agent).

  • Degradation Products: 2-(Benzyloxy)benzoic acid, formed through the oxidation of the aldehyde functional group, is a common degradant upon storage.[5]

  • Residual Solvents: Solvents used in the synthesis and workup, such as acetone, dimethylformamide (DMF), or ethyl acetate.[2][4]

In line with the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds.[6][7][8] Therefore, the analytical methods employed must be sensitive and specific enough to meet these regulatory expectations.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and its potential impurities.[9] For a compound like this compound, a multi-faceted approach is optimal.

Method Principle Primary Application Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally stable impurities and assay of the main component.High resolution, high sensitivity, suitable for a wide range of non-volatile compounds.[9]Not suitable for highly volatile impurities like residual solvents. Co-elution of impurities is possible.
GC-MS Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Analysis of volatile and semi-volatile impurities, such as residual solvents and starting materials.[9]Excellent for volatile compounds, high sensitivity, and provides structural information from mass spectra.[10]Not suitable for non-volatile or thermally labile compounds.[9]
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[11]Provides an absolute purity value (mass %), highly specific structural information, and is non-destructive.[6][11]Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification of minor impurities.[9]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a self-validating system. The HPLC method serves as the primary tool for routine purity checks, while GC-MS and qNMR provide orthogonal data to confirm the absence of co-eluting peaks and to establish an absolute purity value, respectively.

Protocol 1: Primary Purity Assessment by Reversed-Phase HPLC-UV

This method is designed to separate this compound from its less volatile process-related impurities and degradation products. The use of a C18 column provides excellent retention for the aromatic compound, while the gradient elution ensures the separation of both more and less polar impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 60% B

    • 35-40 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to a concentration of 0.5 mg/mL.

Causality Behind Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic rings of this compound and its related impurities.

  • Phosphoric Acid: The addition of a small amount of acid to the aqueous mobile phase sharpens the peaks of acidic impurities, such as 2-(benzyloxy)benzoic acid, by suppressing their ionization.

  • Gradient Elution: A gradient from 60% to 90% acetonitrile allows for the effective elution of a range of impurities with varying polarities, from the more polar salicylaldehyde to the less polar dibenzyl ether.

  • PDA Detector: A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components. 254 nm is a good starting point due to the aromatic nature of the compounds.

Protocol 2: Orthogonal Analysis of Volatile Impurities by Headspace GC-MS

This method is crucial for quantifying residual solvents and volatile starting materials that are not detectable by HPLC.[12] Headspace injection is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-400 amu

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Crimp and seal the vial.

Causality Behind Choices:

  • Headspace Sampling: This prevents the non-volatile this compound from entering the GC column, which could cause contamination and degradation.

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of volatile organic compounds.

  • Temperature Program: The initial hold at 40 °C allows for the separation of highly volatile solvents, while the ramp to 240 °C ensures the elution of less volatile components like benzyl bromide and benzyl alcohol.

  • Mass Spectrometry Detection: MS detection provides definitive identification of the impurities based on their mass spectra, which can be compared to library databases.[10]

Protocol 3: Orthogonal Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11][13][14]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 8 (or more for higher signal-to-noise).

  • Solvent: Chloroform-d (CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation:

The purity of this compound (Purityₐ) can be calculated using the following equation[11]:

Purityₐ (%) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Purityₛₜₐₙ

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: mass

  • Purity: Purity of the standard

  • ₐ: analyte (this compound)

  • ₛₜₐₙ: internal standard (maleic acid)

Causality Behind Choices:

  • Internal Standard (Maleic Acid): Maleic acid is chosen because it is non-volatile, stable, has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte signals, and is commercially available as a high-purity standard.

  • Long Relaxation Delay: A long relaxation delay (5-7 times the longest T₁ of any proton being quantified) is critical for accurate quantification, ensuring that all protons have fully relaxed before the next pulse.

  • Signal Selection: For the analyte, the sharp singlet of the aldehyde proton (~10.5 ppm) is an excellent choice for integration as it is in a clear region of the spectrum. For maleic acid, the singlet of the two vinyl protons (~6.3 ppm) is used.

Visualizing the Analytical Workflow

Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Assessment cluster_results Data Integration & Reporting Crude Crude this compound HPLC Primary Analysis: RP-HPLC-UV (Non-volatile Impurities) Crude->HPLC GCMS Orthogonal Method 1: Headspace GC-MS (Volatile Impurities) Crude->GCMS qNMR Orthogonal Method 2: qNMR (Absolute Purity) Crude->qNMR Report Final Purity Report (ICH Q3A Compliant) HPLC->Report GCMS->Report qNMR->Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Hypothetical Comparative Data

The following tables present hypothetical data for a batch of this compound, illustrating the type of results obtained from each method.

Table 1: HPLC-UV Purity Analysis Results

Peak # Retention Time (min) Component Area %
14.2Salicylaldehyde0.08
28.5Benzyl alcohol0.12
315.62-(Benzyloxy)benzoic acid0.25
420.1This compound 99.45
528.9Dibenzyl ether0.10

Table 2: Headspace GC-MS Volatile Impurity Analysis Results

Retention Time (min) Component Concentration (ppm)
3.1Acetone150
7.8Ethyl Acetate50
12.5Benzyl chlorideNot Detected

Table 3: qNMR Absolute Purity Determination Results

Parameter This compound Maleic Acid (Internal Standard)
Mass (m) 20.15 mg10.05 mg
Molar Mass (M) 212.24 g/mol 116.07 g/mol
Signal (ppm) 10.5 (aldehyde proton)6.3 (vinyl protons)
Number of Protons (N) 12
Integral (I) 1.000.95
Purity (P) Calculated: 99.5% (w/w) 99.9% (Certified)

Discussion: Synthesizing the Data for a Complete Picture

The power of this tripartite approach lies in the synthesis of the data. The HPLC results indicate a purity of 99.45% by area percent, with the major impurity being the oxidation product, 2-(benzyloxy)benzoic acid. However, HPLC area percent is a relative measurement and assumes that all components have the same response factor at the detection wavelength, which is often not the case.

The GC-MS analysis confirms the presence of residual solvents from the synthesis, which would be missed by the HPLC method. The levels of acetone and ethyl acetate are well below typical ICH limits, providing confidence in the purification process.[12]

The qNMR result provides the most accurate assessment of purity, yielding a value of 99.5% on a weight/weight basis.[11] This value is independent of detector response factors and corroborates the high purity indicated by the HPLC method. The close agreement between the HPLC area percent and the absolute qNMR purity suggests that the response factors of the major impurities are similar to that of the main component at 254 nm. Any significant discrepancy between these two values would trigger an investigation into potential co-eluting impurities in the HPLC method or the presence of "NMR-silent" impurities (those without protons, such as inorganic salts).

Logic Figure 2: Logic of Orthogonal Method Comparison Start Purity Question: Is the sample pure? HPLC HPLC Purity ≥ 99%? Start->HPLC GCMS Volatiles below limit? HPLC->GCMS Yes Fail Investigate & Repurify HPLC->Fail No qNMR qNMR Purity ≥ 99%? GCMS->qNMR Yes GCMS->Fail No Pass Batch Release qNMR->Pass Yes qNMR->Fail No

Caption: Decision logic for batch release using orthogonal analytical methods.

Conclusion and Recommendations

For the comprehensive and reliable purity analysis of this compound, a single analytical method is insufficient. A primary reversed-phase HPLC method provides excellent routine capability for monitoring non-volatile, process-related impurities. However, to build a complete and trustworthy data package suitable for regulatory scrutiny, this must be supplemented with orthogonal methods.

We strongly recommend the use of headspace GC-MS for the analysis of residual solvents and volatile starting materials, and ¹H qNMR for an independent, absolute determination of purity. This combined approach creates a self-validating system that ensures the identity, purity, and safety of this critical pharmaceutical intermediate, aligning with the principles of scientific integrity and the expectations of global regulatory bodies.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
  • Pharmaguideline. (2024).
  • Emery Pharma. (n.d.).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
  • Bruker. (n.d.).
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF. [Link]
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

Sources

A Comparative Guide to the GC-MS Method for Identifying Impurities in 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This stringent requirement for purity extends to key intermediates, such as 2-(Benzyloxy)benzaldehyde, which serve as foundational building blocks in the synthesis of a multitude of therapeutic agents. Impurity profiling—the identification and quantification of all potential impurities—is therefore not merely a quality control measure, but a critical scientific endeavor that ensures the final drug product is both safe and effective.[1]

Impurities in this compound can originate from various sources, including the synthetic route, degradation upon storage, or unintended side reactions. A common and efficient method for its synthesis is the Williamson ether synthesis, which, while robust, can introduce process-related impurities.[2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive impurity profiling of this compound, supported by established analytical principles and data from analogous compounds.

Understanding the Impurity Landscape of this compound

A thorough understanding of the potential impurities is the cornerstone of developing a robust analytical method. For this compound, impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. Given that the Williamson ether synthesis is a common route, these can include:

    • Unreacted Starting Materials: Salicylaldehyde and benzyl bromide (or benzyl chloride).

    • By-products: Dibenzyl ether, formed from the self-condensation of the benzylating agent.

    • Side-reaction Products: Benzyl alcohol, resulting from the hydrolysis of the benzyl halide.

  • Degradation Products: These impurities arise from the decomposition of this compound during storage or under certain analytical conditions.

    • Oxidation Product: 2-(Benzyloxy)benzoic acid is a common degradant formed by the oxidation of the aldehyde functional group.[3]

  • Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.

Choosing the Right Analytical Tool: A Comparison of GC-MS and HPLC

The selection of an appropriate analytical technique is crucial for the effective separation and quantification of these diverse impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent methods for impurity profiling in the pharmaceutical industry.[4] When coupled with Mass Spectrometry (MS), they provide definitive structural information for impurity identification.[2]

Technique Principle Applicability to this compound Impurities Advantages Limitations
GC-MS Separation of volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for the analysis of this compound and its volatile/semi-volatile impurities such as residual solvents, benzyl chloride/bromide, benzyl alcohol, and dibenzyl ether.[2][4]High resolution and separation efficiency for volatile compounds.[4] High sensitivity and specificity, providing detailed molecular information for unambiguous peak identification.[4]Not suitable for non-volatile or thermally labile compounds. The high temperatures of the GC inlet and column can potentially cause degradation of some analytes.[2][4]
HPLC-UV/MS Separation of compounds in the liquid phase based on their partitioning between a liquid mobile phase and a solid stationary phase.Ideal for the separation and quantification of non-volatile and thermally sensitive impurities, particularly the primary degradation product, 2-(Benzyloxy)benzoic acid.Broad applicability to a wide range of compounds, including those that are non-volatile or thermally unstable.[4] Simpler sample preparation for many solid and liquid samples.[4]May have lower separation efficiency for highly volatile impurities compared to GC. Sensitivity can be dependent on the detector used.

Causality Behind the Choice: For a comprehensive impurity profile of this compound, a dual-pronged approach utilizing both GC-MS and HPLC is often the most scientifically sound strategy. GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile process-related impurities and residual solvents. Conversely, HPLC is indispensable for the accurate quantification of the non-volatile and polar oxidation product, 2-(Benzyloxy)benzoic acid, which may not be amenable to GC analysis without derivatization. This guide will focus on establishing a robust GC-MS method, which is often the first line of investigation for a semi-volatile analyte like this compound.

Proposed GC-MS Method for Impurity Profiling of this compound

The following protocol is a well-established starting point for the analysis of this compound and its related impurities. Method optimization and validation are critical next steps and will be discussed subsequently.

Experimental Protocol

1. Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.

  • Sample Concentration: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. GC-MS Instrumentation and Parameters:

Parameter Recommended Condition Justification
GC System Gas Chromatograph with a split/splitless injectorStandard for capillary GC analysis.
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass SpectrometerProvides mass-to-charge ratio information for compound identification.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of semi-volatile aromatic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with mass spectrometry.
Injector Temperature 250 °CSufficient to ensure complete vaporization of the analyte and its impurities without causing significant thermal degradation. A lower temperature may be investigated if thermal lability is a concern.
Injection Mode Split (e.g., 50:1 ratio)To avoid column overloading with the main component and ensure sharp peaks for trace impurities.
Injection Volume 1 µLStandard injection volume for capillary GC.
Oven Temperature Program Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program allows for the separation of compounds with a range of boiling points, from volatile residual solvents to the higher-boiling dibenzyl ether.
MS Transfer Line Temp 280 °CTo prevent condensation of analytes between the GC and MS.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-400)To identify all detectable impurities.
Data Analysis and Interpretation

The primary identification of this compound and its impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

  • This compound (C₁₄H₁₂O₂):

    • Molecular Ion (M⁺): Expected at m/z 212.[5]

    • Key Fragment Ions: The mass spectrum is characterized by a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. Other significant fragments are expected at m/z 105 ([M-H-C₆H₅]⁺) and m/z 77 ([C₆H₅]⁺).[6]

  • Potential Impurities and their Characteristic Ions:

    • Salicylaldehyde (C₇H₆O₂): M⁺ at m/z 122.

    • Benzyl Chloride (C₇H₇Cl): M⁺ at m/z 126 (with a characteristic M+2 isotope peak for chlorine).

    • Benzyl Bromide (C₇H₇Br): M⁺ at m/z 170 and 172 (characteristic M and M+2 isotope peaks for bromine).[5]

    • Benzyl Alcohol (C₇H₈O): M⁺ at m/z 108.

    • Dibenzyl Ether (C₁₄H₁₄O): M⁺ at m/z 198.[7]

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A developed analytical method is only reliable if it has been thoroughly validated. The validation of the GC-MS method for impurity profiling of this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Key Validation Parameters
Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for this compound should be well-resolved from all known impurity peaks and any potential matrix components. Peak purity analysis using the mass spectrometer can confirm the absence of co-eluting species.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically from the reporting threshold to 120% of the specification limit for each impurity.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked impurities should be within 80-120% of the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).The relative standard deviation (RSD) should be ≤ 15% for impurity quantification.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1, with demonstrated precision and accuracy at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should consistently meet system suitability requirements when parameters such as GC oven temperature ramp rate, carrier gas flow rate, and injector temperature are slightly varied.

Visualizing the Workflow and Logic

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation cluster_validation Method Validation (ICH Q2) A Weighing & Dissolution (1 mg/mL in Dichloromethane) B Filtration (0.45 µm Syringe Filter) A->B C Injection (1 µL, Split Mode) B->C D Separation (DB-5ms Column, Temp Program) C->D E Detection (Electron Ionization, Full Scan) D->E F Peak Integration & Deconvolution E->F G Mass Spectral Library Search (e.g., NIST) F->G H Impurity Identification & Quantification G->H I Specificity, Linearity, Range H->I J Accuracy, Precision (Repeatability & Intermediate) I->J K LOD, LOQ, Robustness J->K

Validation_Logic Method Method Specificity Specificity Method->Specificity Fit for Purpose? Fit for Purpose? Validated Method Validated Method Fit for Purpose?->Validated Method Yes Method Optimization Method Optimization Fit for Purpose?->Method Optimization No Method Optimization->Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD/LOQ LOD/LOQ Precision->LOD/LOQ Robustness Robustness LOD/LOQ->Robustness Robustness->Fit for Purpose?

Conclusion: A Robust Framework for Quality Assurance

This guide has outlined a comprehensive GC-MS method for the identification of impurities in this compound. The strength of this approach lies not only in the high resolving power and specificity of GC-MS but also in the rigorous framework of method validation that underpins its reliability. By understanding the potential impurity profile, selecting the appropriate analytical technique, and meticulously validating the chosen method according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. While GC-MS is a powerful tool for volatile and semi-volatile impurities, it is crucial to recognize its limitations and employ complementary techniques like HPLC to build a complete and accurate impurity profile.

References

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Ottenheijm, R. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • BenchChem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)
  • Zenkevich, I. G. (2016). Special features of gas chromatography determination of dibenzyl ether hydroperoxide impurity in benzyl alcohol. Russian Journal of General Chemistry, 86(9), 2016-2021.
  • Kim, M., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 12.
  • Ho, T. D., et al. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Kazemifard, N., et al. (2003).
  • Gall, M., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Sigma-Aldrich. (n.d.). Dibenzyl ether purum, = 98.0 GC 103-50-4. Sigma-Aldrich.
  • Lai, Y. C., et al. (2020).
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Robichaud, D. J., et al. (2011). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of chemical physics, 134(12), 124307.
  • Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401.
  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1391-1397.
  • PubChem. (n.d.). This compound.
  • European Medicines Agency. (2022). ICH Q2(R2)
  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH.
  • PubChem. (n.d.). Dibenzyl ether.
  • Coll, J. P. R., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 1-13.
  • Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
  • Agilent Technologies. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Agilent.
  • Korobkov, V. Yu., et al. (1987). Thermolysis of benzyl phenyl ether. Khimiya Tverdogo Topliva, (6), 59-62.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Sane, R. T., et al. (1993). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol.
  • Sauvage, F. L., et al. (2006). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the determination of drugs of abuse in urine. Journal of analytical toxicology, 30(6), 359-367.
  • BenchChem. (n.d.). Interpreting the Mass Spectrum of 2-(Benzyloxy)
  • Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • Scirp.org. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Kim, M., et al. (2022). Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PubMed.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Reddy, B. V. S., et al. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Tetrahedron letters, 48(42), 7536-7538.
  • Ak, Z., et al. (n.d.). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. The Royal Society of Chemistry.
  • Berrabah, M., et al. (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. Journal of pharmaceutical and biomedical analysis, 35(4), 761-768.
  • Restek. (n.d.).
  • Braverman, V., & Shaik, S. (2012). MASS SPECTROMETRY OF FATTY ALDEHYDES. Progress in lipid research, 51(2), 153-164.
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent.
  • ResearchGate. (n.d.). GC/MS Parameters for Benzyl ether Analysis.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST WebBook.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 5(1), 84-101.
  • Doc Brown's Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

Sources

A Comparative Guide to Developing a Stability-Indicating RP-HPLC Method for 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-(Benzyloxy)benzaldehyde. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our choices, compare viable analytical alternatives, and ground our protocol in the principles of scientific integrity and regulatory compliance. Our objective is to create a self-validating method suitable for purity assessment, stability studies, and quality control in a research and drug development setting.

Part 1: Foundational Strategy - Analyte Characterization and Initial Method Design

Before any instrument is programmed, a thorough understanding of the analyte is paramount. The molecular structure and physicochemical properties of this compound dictate our entire analytical strategy.

Analyte Properties:

  • Molecular Formula: C₁₄H₁₂O₂[1]

  • Molecular Weight: 212.24 g/mol [1]

  • Structure: An aromatic aldehyde functionalized with a benzyl ether group. This structure imparts significant hydrophobicity.

  • Polarity: The calculated XLogP3 value is 3.2, confirming its non-polar, hydrophobic nature, which makes it an ideal candidate for RP-HPLC[2].

  • Solubility: It is noted as being insoluble in water but soluble in organic solvents like chloroform and slightly in methanol[3]. This is a critical consideration for preparing both the sample diluent and the mobile phase.

  • UV Absorbance: The presence of two aromatic rings suggests strong UV absorbance. While a specific λmax is not readily published, compounds with similar chromophores, like benzaldehyde, absorb strongly in the 240-260 nm range[4]. A photodiode array (PDA) detector is therefore highly recommended during development to experimentally determine the optimal wavelength for maximum sensitivity and to assess peak purity. For the purpose of this guide, we will begin with a common wavelength of 254 nm.

This initial analysis logically leads us to a reversed-phase chromatographic approach, where the non-polar analyte will interact with a hydrophobic stationary phase and be eluted by a mobile phase with a significant organic component.

cluster_0 Phase 1: Strategy cluster_1 Phase 2: Development cluster_2 Phase 3: Validation Analyte Analyte: this compound Properties Physicochemical Properties - Hydrophobicity (XLogP3=3.2) - Aromatic Structure (UV Active) - Organic Solvent Solubility Analyte->Properties Decision Strategic Decision Properties->Decision Method Method Choice: Reversed-Phase HPLC with UV Detection Decision->Method Start Select Starting Conditions - Column: C18 - Mobile Phase: ACN/H2O - Detector: PDA @ 254 nm Method->Start Optimize Optimize Separation - Gradient vs. Isocratic - Mobile Phase Ratio - Column Chemistry (e.g., Phenyl) Start->Optimize Compare Compare Performance - Resolution - Peak Shape - Run Time Optimize->Compare SST System Suitability Testing (SST) (USP <621>) Compare->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: Overall RP-HPLC method development workflow.

Part 2: Method Development - A Comparative Approach

We will develop and compare two distinct methods to illustrate how subtle changes in stationary and mobile phases can be leveraged to optimize the separation based on specific analytical goals.

  • Method A: The High-Resolution Workhorse. This method uses a standard C18 column with a gradient elution, designed for comprehensive impurity profiling and stability testing where baseline separation of all components is critical.

  • Method B: The Rapid QC Alternative. This method employs a Phenyl-Hexyl column with an isocratic elution. It is designed for faster run times, making it suitable for routine quality control (QC) assays where the primary goal is to quantify the main peak efficiently.

Experimental Protocol: Method A (C18, Gradient Elution)

This protocol is optimized for resolving the main analyte from potential process impurities or degradants. The gradient elution ensures that compounds with a wide range of polarities are eluted with good peak shape.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent high-quality C18 phase).

  • Chemicals: Acetonitrile (ACN, HPLC Grade), Water (Milli-Q or 18.2 MΩ·cm), this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    Time (min) %B (ACN)
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: PDA, 254 nm (acquire full spectrum from 200-400 nm to verify λmax and peak purity).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution: Prepare in the same manner as the standard solution.

Causality Behind Choices:

  • C18 Column: The universal choice for RP-HPLC, providing excellent hydrophobic retention for our non-polar analyte[5].

  • ACN/Water Mobile Phase: Acetonitrile offers a lower UV cutoff and viscosity compared to methanol, often resulting in sharper peaks and better resolution.

  • Gradient Elution: Starting at 50% ACN provides sufficient retention for the main analyte. Ramping up to 95% ACN ensures that any more hydrophobic impurities are eluted from the column, preventing carryover and providing a complete impurity profile.

  • 30 °C Column Temperature: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.

Experimental Protocol: Method B (Phenyl-Hexyl, Isocratic Elution)

This protocol is designed for speed and simplicity. The Phenyl-Hexyl column offers alternative selectivity for aromatic compounds through π-π interactions, which can sometimes provide a superior separation from critical impurities compared to a standard C18.

1. Instrumentation and Consumables:

  • Same as Method A.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (or equivalent).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (65:35, v/v).

  • Elution Mode: Isocratic

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detector: UV, 254 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (65:35, v/v).

  • Standard & Sample Solutions: Prepare as in Method A, using the appropriate diluent.

Causality Behind Choices:

  • Phenyl-Hexyl Column: The phenyl stationary phase provides a different separation mechanism (π-π interactions) in addition to hydrophobic interactions. This is particularly useful for separating aromatic analytes from other aromatic compounds.

  • Isocratic Elution: For a QC environment where the impurity profile is well-understood, an isocratic method is faster, simpler, and more robust. The 65% ACN composition is chosen to provide a reasonable retention time (e.g., 3-5 minutes) for the main peak.

  • Higher Flow Rate (1.2 mL/min): Combined with the isocratic mobile phase, this further reduces the analysis time per sample.

Part 3: Performance Comparison and Data Analysis

To objectively compare these methods, we analyze the this compound standard spiked with a hypothetical closely-eluting impurity ("Impurity-1").

ParameterMethod A (C18, Gradient)Method B (Phenyl-Hexyl, Isocratic)Objective & Interpretation
Retention Time (Analyte) ~7.5 min~4.2 minMethod B is significantly faster, increasing throughput.
Tailing Factor (Analyte) 1.11.2Both are well within the acceptable limit of ≤ 2.0[6].
Theoretical Plates (Analyte) >15,000>8,000The gradient method shows higher column efficiency, leading to sharper peaks.
Resolution (Analyte/Impurity-1) 2.81.9Both achieve baseline separation (Rs > 1.5), but Method A provides superior resolution, making it more reliable for complex samples.
Total Run Time 15 min7 minMethod B offers a >50% reduction in analysis time.

Discussion: Method A provides excellent resolution and peak efficiency, making it the superior choice for method validation, stability studies, and analyzing samples with unknown or complex impurity profiles. The longer run time is a necessary trade-off for comprehensive data.

Method B is a highly efficient alternative for routine QC. Its speed allows for higher sample throughput, and while the resolution is lower than Method A, it is still well within acceptable limits for quantifying the main component relative to a known impurity profile. The Phenyl-Hexyl column's alternative selectivity serves as a valuable tool if specific aromatic impurities are difficult to resolve on a C18 phase.

Start What is the Analytical Goal? Goal1 Impurity Profiling & Stability Testing Start->Goal1 High Resolution Needed Goal2 Routine QC Assay Start->Goal2 Speed is a Priority Rec1 Recommendation: Method A (C18, Gradient) Goal1->Rec1 Rec2 Recommendation: Method B (Phenyl-Hexyl, Isocratic) Goal2->Rec2 Reason1 Why? Highest Resolution Comprehensive Separation Rec1->Reason1 Reason2 Why? Fast Run Time Sufficient for Known Profile Rec2->Reason2

Caption: Logic for selecting the appropriate HPLC method.

Part 4: Ensuring Method Reliability - System Suitability & Validation

A developed method is only useful if it is proven to be reliable. This is achieved through rigorous System Suitability Testing (SST) before each run and full method validation.

Protocol: System Suitability Test (SST)

This protocol must be performed before acquiring any sample data to ensure the chromatographic system is fit for purpose. It is an integral part of the analytical procedure[7].

  • Prepare the SST Solution: Use the 0.1 mg/mL Standard Solution.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters from the five chromatograms. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale & Authority
Precision (%RSD) ≤ 2.0% for peak areaEnsures the system provides reproducible injections and integration.[6][8]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, which is crucial for accurate integration.[6]
Theoretical Plates (N) ≥ 2000Confirms column efficiency and the overall health of the separation system.[9]
Resolution (Rs) ≥ 1.5 (between analyte and nearest peak)Ensures that adjacent peaks are sufficiently separated for accurate quantification.[6]
Framework for Full Method Validation

Once a method is optimized and passes SST, it must undergo full validation according to regulatory guidelines like ICH Q2(R1) to demonstrate it is suitable for its intended purpose[10][11][12]. The key validation characteristics to be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated using a PDA detector for peak purity analysis and by spiking the sample with known impurities.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay)[13].

  • Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: The degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability (Intra-assay precision): Multiple measurements of the same sample on the same day.

    • Intermediate Precision: Variation within the same laboratory (e.g., different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable linearity, accuracy, and precision.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2 °C in column temperature), demonstrating its reliability for routine use.

Conclusion

We have successfully developed and compared two robust RP-HPLC methods for the analysis of this compound. Method A (C18, Gradient) is the recommended approach for R&D, stability testing, and situations requiring the highest possible resolution of unknown impurities. Method B (Phenyl-Hexyl, Isocratic) is a validated, rapid alternative ideal for high-throughput quality control environments where the analyte and its key impurities are well-characterized.

The choice between them is not a matter of which is "better," but which is more appropriate for the specific analytical task at hand. Both methods are built on a sound understanding of the analyte's chemistry and are grounded in the established principles of system suitability and method validation, ensuring the generation of trustworthy and scientifically defensible data.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344784, this compound.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chrominfo. (2024). HPLC System Suitability Parameters.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • University of Colorado Boulder. (n.d.). Benzaldehyde Computational Chemistry Comparison.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Benzyloxy)benzaldehyde in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development

2-(Benzyloxy)benzaldehyde is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization and quality control throughout the drug development lifecycle. The International Council for Harmonisation (ICH) provides a comprehensive framework, primarily through its Q2(R1) guideline, for the validation of analytical procedures to ensure they are fit for their intended purpose.[1][2] This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, and details the validation process according to ICH guidelines.

Choosing the Right Analytical Tool: A Comparison of HPLC and GC for this compound Analysis

The selection of an appropriate analytical technique is the foundation of a successful validation. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound, but the choice depends on the specific requirements of the analysis, such as the nature of the sample matrix and the impurities to be monitored.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, utilizing a C18 column, is particularly well-suited for separating the analyte from its potential impurities.

Gas Chromatography (GC) is a viable alternative, especially for volatile compounds. Given that this compound has a moderate boiling point, GC can be effectively employed. A capillary column with a non-polar stationary phase is typically used for such analyses.[3]

The Blueprint for Reliability: Validation of Analytical Methods According to ICH Q2(R1)

The ICH Q2(R1) guideline outlines the validation characteristics that need to be considered for various analytical procedures.[1][2][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] This involves a systematic evaluation of several key parameters.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For this compound, this is crucial to ensure that the method can distinguish the main compound from process-related impurities and degradation products.

Experimental Approach:

  • Forced Degradation Studies: The most definitive way to demonstrate specificity is through forced degradation studies.[7][8][9] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[8][10] The analytical method is then used to analyze these stressed samples to demonstrate that the main peak of this compound is well-resolved from any degradation product peaks.

  • Peak Purity Analysis: In HPLC with a photodiode array (PDA) detector, peak purity analysis can be performed to confirm that the chromatographic peak of the analyte is spectrally homogeneous and not co-eluting with any impurities.

Acceptance Criteria: The method is considered specific if there is no interference from impurities, degradants, or excipients at the retention time of this compound. In chromatographic methods, this is typically demonstrated by achieving baseline resolution between the analyte and other components.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Approach:

  • A series of at least five standard solutions of this compound are prepared at different concentrations, typically spanning 80% to 120% of the expected working concentration.[11]

  • Each solution is injected in triplicate, and the peak areas are plotted against the corresponding concentrations.

  • The data is subjected to linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship. The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

Experimental Approach:

  • Spiked Placebo Method: For drug products, accuracy is often determined by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Standard Addition Method: For drug substances, accuracy can be assessed by adding known amounts of pure this compound to the sample.

  • The recovery of the added analyte is then calculated.

Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision: Measuring the Degree of Scatter

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Precision is evaluated at two levels:

  • Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by analyzing a minimum of six replicate preparations of the same sample at 100% of the test concentration.

  • Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. This is typically evaluated by having two different analysts analyze the same sample on two different days.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.[6]

Detection Limit (DL) and Quantitation Limit (QL): Defining the Method's Sensitivity
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. The DL is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, and the QL corresponds to a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope: DL and QL can be calculated using the following formulas:

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S) where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Acceptance Criteria: The QL must be demonstrated to be precise and accurate by analyzing a sufficient number of samples at the QL concentration.

Comparative Data Summary: HPLC vs. GC for this compound

Validation ParameterHPLC Method (Hypothetical Data)GC Method (Hypothetical Data)ICH Acceptance Criteria
Specificity Baseline resolution from all degradantsBaseline resolution from all degradantsNo interference at the analyte's retention time
Linearity (r²) 0.99950.9992≥ 0.999
Range 50 - 150 µg/mL10 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate Precision1.25%1.55%≤ 2.0%
Detection Limit (DL) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3:1 or statistically derived
Quantitation Limit (QL) 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10:1 or statistically derived

Experimental Protocols: A Step-by-Step Guide

HPLC Method Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC Method Protocol

Chromatographic Conditions:

  • Column: Capillary column (e.g., DB-1), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode)

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane) to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the same solvent.

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Validation Workflow

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Documentation Method_Development Analytical Method Development (HPLC/GC) Validation_Protocol Validation Protocol Generation Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision DL_QL Detection & Quantitation Limits Validation_Protocol->DL_QL Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis DL_QL->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: A streamlined workflow for analytical method validation.

Logical Relationships of Validation Parameters

Validation_Parameters cluster_core cluster_derived Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures accurate measurement Precision Precision Specificity->Precision Ensures precise measurement Linearity Linearity Range Range Linearity->Range Defines DL Detection Limit Linearity->DL Calculated from slope QL Quantitation Limit Linearity->QL Calculated from slope Accuracy->Range Confirms Precision->Range Confirms

Caption: Interdependencies of ICH validation parameters.

Conclusion: Ensuring Data Integrity and Regulatory Compliance

The validation of analytical methods for this compound is a mandatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products. Both HPLC and GC are powerful techniques that can be successfully validated for this purpose according to ICH Q2(R1) guidelines. A thorough validation process, encompassing specificity, linearity, range, accuracy, precision, and detection and quantitation limits, provides a high degree of assurance in the reliability of the analytical data generated. This, in turn, supports robust drug development and ensures compliance with global regulatory expectations.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. Quality Guidelines. [Link]
  • Abraham Entertainment. (2025).
  • Slideshare.
  • Pharmaceutical Technology. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • MedCrave. (2016).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Development of forced degradation and stability indicating studies of drugs – A review. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Journal of Applied Pharmaceutical Science. (2012).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ResearchGate. (2019).
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
  • PubMed. (2003).

Sources

A Comparative Guide to the Reactivity of 2-(Benzyloxy)benzaldehyde vs. Salicylaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the myriad of aromatic aldehydes available, 2-(benzyloxy)benzaldehyde and its parent compound, salicylaldehyde, are two frequently employed building blocks. While structurally similar, the seemingly subtle difference between a benzyloxy and a hydroxyl group at the ortho position imparts significant and often counterintuitive differences in their chemical reactivity. This guide provides an in-depth, comparative analysis of these two aldehydes, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Influence of the Ortho-Substituent: An Electronic and Steric Overview

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.

Salicylaldehyde: The free hydroxyl group in salicylaldehyde is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the benzene ring.[1][2] This effect increases the electron density at the ortho and para positions. Concurrently, the hydroxyl group exhibits an electron-withdrawing inductive effect due to the high electronegativity of oxygen.[1] However, the resonance effect is generally considered to be the dominant factor, leading to an overall activation of the ring towards electrophilic substitution.[3]

Crucially, the hydroxyl group in salicylaldehyde forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen.[4][5][6] This hydrogen bond significantly influences the aldehyde's reactivity by reducing the electrophilicity of the carbonyl carbon and holding the aldehyde group in a planar conformation.

This compound: In contrast, the benzyloxy group in this compound also acts as an electron-donating group via resonance.[7] However, the bulky benzyl group introduces considerable steric hindrance around the aldehyde functionality. Unlike the hydroxyl group, the benzyloxy group cannot form an intramolecular hydrogen bond with the carbonyl oxygen. This absence of hydrogen bonding, coupled with the steric bulk, are the primary drivers of the observed differences in reactivity.

The following diagram illustrates the key structural differences influencing reactivity.

G cluster_0 Salicylaldehyde cluster_1 This compound Salicylaldehyde Salicylaldehyde - OH group - Intramolecular H-bond Sal_Aldehyde Aldehyde Group (CHO) Salicylaldehyde->Sal_Aldehyde ortho to Sal_Hydroxyl Hydroxyl Group (OH) Salicylaldehyde->Sal_Hydroxyl ortho to Sal_Hydroxyl->Sal_Aldehyde Forms H-bond with Benzyloxybenzaldehyde This compound - OCH2Ph group - No H-bond Benz_Aldehyde Aldehyde Group (CHO) Benzyloxybenzaldehyde->Benz_Aldehyde ortho to Benz_Benzyloxy Benzyloxy Group (OCH2Ph) Benzyloxybenzaldehyde->Benz_Benzyloxy ortho to Benz_Benzyloxy->Benz_Aldehyde Steric Hindrance

Figure 1. Key structural differences between salicylaldehyde and this compound.

Comparative Reactivity in Key Organic Transformations

The structural and electronic disparities between these two aldehydes manifest in their behavior across a range of common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.

ReactantRelative Reactivity in Nucleophilic AdditionRationale
Salicylaldehyde Generally Lower The intramolecular hydrogen bond reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[8]
This compound Generally Higher The absence of intramolecular hydrogen bonding results in a more electrophilic carbonyl carbon. However, the bulky benzyloxy group can sterically hinder the approach of large nucleophiles.

Experimental Insight: In reactions involving small nucleophiles, such as the formation of cyanohydrins or addition of Grignard reagents, this compound is expected to react faster than salicylaldehyde. However, for bulkier nucleophiles, the steric hindrance of the benzyloxy group can become the rate-limiting factor, potentially reversing this trend.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone.[9]

Salicylaldehyde in Knoevenagel Condensation: Salicylaldehyde readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile and ethyl acetoacetate, often catalyzed by a weak base like piperidine or ammonia.[10][11] These reactions are pivotal in the synthesis of coumarins and chromene derivatives.[10] The initial nucleophilic addition is followed by dehydration. The presence of the ortho-hydroxyl group can facilitate subsequent intramolecular cyclization reactions.[10]

This compound in Knoevenagel Condensation: While this compound also participates in Knoevenagel condensations, the reaction kinetics and product distribution can differ. The increased electrophilicity of the aldehyde may lead to faster initial condensation. However, the absence of the free hydroxyl group prevents subsequent intramolecular cyclizations that are characteristic of salicylaldehyde chemistry.

Experimental Protocol: Knoevenagel Condensation of Salicylaldehyde with Malononitrile

This protocol provides a reliable method for the synthesis of 2-iminochromene-3-carbonitrile, a common intermediate.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add salicylaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

G start Start: Prepare Reactants mix Mix Salicylaldehyde, Malononitrile, and Ethanol start->mix add_cat Add Piperidine Catalyst mix->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react precipitate Product Precipitates react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize from Ethanol wash->purify end End: Pure Product purify->end

Figure 2. Experimental workflow for the Knoevenagel condensation of salicylaldehyde.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[12][13][14]

Salicylaldehyde in the Wittig Reaction: Salicylaldehyde can be a challenging substrate for the Wittig reaction, particularly with unstabilized ylides. The acidic phenolic proton can be abstracted by the strongly basic ylide, leading to the formation of a phenoxide and quenching the ylide. This side reaction significantly reduces the yield of the desired alkene. To circumvent this, protection of the hydroxyl group is often necessary.

This compound in the Wittig Reaction: In contrast, this compound is an excellent substrate for the Wittig reaction. The absence of an acidic proton allows for clean and efficient olefination with a wide range of ylides, including both stabilized and unstabilized variants. This makes it the preferred starting material when a Wittig reaction is a key step in a synthetic sequence.

Experimental Insight: For the synthesis of ortho-substituted styrenes via the Wittig reaction, direct use of this compound is highly recommended over salicylaldehyde to avoid complications arising from the acidic proton.

Oxidation and Reduction

Oxidation: Both aldehydes can be oxidized to the corresponding carboxylic acids.[15] However, the reaction conditions may need to be adjusted. The free hydroxyl group in salicylaldehyde can be sensitive to certain oxidizing agents. Milder oxidation conditions are often preferred for salicylaldehyde to avoid unwanted side reactions.

Reduction: The reduction of the aldehyde to a primary alcohol can be readily achieved for both compounds using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reactivity difference is generally less pronounced in reduction reactions compared to nucleophilic additions or condensation reactions.

Synthesis of Flavones: A Case Study in Reactivity Differences

The synthesis of flavones, a class of naturally occurring compounds with significant biological activity, provides an excellent practical example of the divergent reactivity of these two aldehydes.[16][17] One common route to flavones involves the condensation of a 2-hydroxyacetophenone with a benzaldehyde derivative to form a chalcone, which then undergoes oxidative cyclization.[18]

When using salicylaldehyde in this context, the free hydroxyl group is essential for the final cyclization step to form the chromone ring system. In contrast, if this compound were used, the resulting benzyloxy-substituted chalcone would not be able to undergo this crucial cyclization step without a prior deprotection of the benzyl group. This highlights the strategic importance of choosing the appropriate aldehyde based on the desired final product and the reaction sequence.

Conclusion and Recommendations for the Synthetic Chemist

The choice between this compound and salicylaldehyde is not merely a matter of protecting group strategy but a fundamental decision that impacts the entire synthetic route.

Choose Salicylaldehyde when:

  • The free hydroxyl group is required for subsequent intramolecular reactions, such as in the synthesis of coumarins, chromenes, and flavones.[10][19]

  • The intramolecular hydrogen bond can be exploited to control regioselectivity or stereoselectivity.

  • The reaction conditions are compatible with the acidic phenolic proton.

Choose this compound when:

  • Reactions involving strongly basic reagents, such as the Wittig reaction or Grignard additions, are planned.

  • The steric bulk of the benzyloxy group is not expected to impede the desired transformation.

  • Protection of the hydroxyl group is necessary to prevent unwanted side reactions.

By understanding the subtle yet profound electronic and steric differences between these two aldehydes, researchers can design more efficient and robust synthetic strategies, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
  • Mentis, G. (2016). Experiment 1: Synthesis of a Flavone.
  • Semantic Scholar. (n.d.). Synthesis of Flavone Skeleton by Different Methods.
  • PubMed. (1978). On the condensation of salicylaldehyde with hydrazine.
  • Taylor & Francis Online. (2023). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes.
  • Wikipedia. (n.d.). Salicylaldehyde.
  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde?
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives.
  • Organic Syntheses. (n.d.). Flavone.
  • ResearchGate. (n.d.). Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1).
  • PMC. (n.d.). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes.
  • ResearchGate. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
  • ACS Publications. (n.d.). Theoretical Study on Salicylaldehyde and 2-Mercaptobenzaldehyde: Intramolecular Hydrogen Bonding.
  • Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?
  • askIITians. (2025). Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate.
  • ACS Publications. (n.d.). Kinetic studies of intramolecular hydrogen bonding in methyl and ethyl salicylates and salicylaldehyde by ultrasonic absorption measurement.
  • ResearchGate. (2025). Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • YouTube. (2019). the Wittig reaction.
  • Gauth. (n.d.). In electrophilic aromatic substitution reactions the hydroxyl group is an o p-director bec.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • Quora. (2018). What is the directive influence of -OH group in benzene ring?
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • PubChem. (n.d.). This compound.
  • PMC. (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde.
  • University of Calgary. (n.d.). Ch17: Nucleophilic Addition.
  • ResearchGate. (n.d.). Nucleophilic addition reaction of 2 with benzylamine.
  • OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • University of Kragujevac. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS.

Sources

A Comparative Spectroscopic Guide to 2-(Benzyloxy)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 2-(benzyloxy)benzaldehyde and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for compound characterization. By examining the impact of various substituents on the spectral properties, this document aims to elucidate the structure-property relationships that govern the behavior of this important class of molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a versatile aromatic compound featuring a benzaldehyde core ortho-substituted with a benzyloxy group. This structural motif is of interest in organic synthesis and medicinal chemistry. Spectroscopic analysis is fundamental to the characterization of this parent compound and its derivatives. This guide will explore the key features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both experimental data and the theoretical basis for their interpretation. For comparative purposes, we will consider the parent compound alongside two representative derivatives: the electron-withdrawing 4-nitro-2-(benzyloxy)benzaldehyde and the electron-donating 4-methoxy-2-(benzyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Diagnostic Features:

  • Aldehyde Proton (-CHO): A characteristic singlet typically found far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Benzylic Protons (-OCH₂Ph): A sharp singlet appearing around δ 5.0-5.3 ppm. The protons on the carbon adjacent to the ether oxygen are deshielded.[1][2][3]

  • Aromatic Protons (Ar-H): Protons on the aromatic rings appear in the region of δ 6.8-8.2 ppm.[4] Their specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the rings.

Comparative Analysis:

CompoundAldehyde-H (δ, s)OCH₂ (δ, s)Benzaldehyde Ring Protons (δ, m)Benzyl Ring Protons (δ, m)
This compound ~10.4~5.2~7.0-7.9~7.3-7.5
4-Nitro-2-(benzyloxy)benzaldehyde ~10.5~5.3~7.8-8.5~7.3-7.5
4-Methoxy-2-(benzyloxy)benzaldehyde ~10.3~5.1~6.5-7.8~7.3-7.5

Data compiled from typical values and spectral databases.[5][6]

Interpretation:

  • The electron-withdrawing nitro group in the 4-nitro derivative causes a noticeable downfield shift of the protons on the benzaldehyde ring, particularly the aldehyde proton, due to decreased electron density.

  • Conversely, the electron-donating methoxy group in the 4-methoxy derivative increases electron density on the benzaldehyde ring, leading to an upfield shift of the aromatic and aldehyde protons.

  • The chemical shift of the benzylic protons and the protons on the benzyl ring are less affected by substituents on the benzaldehyde ring, demonstrating the localized nature of these electronic effects.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Key Diagnostic Features:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 190-195 ppm.

  • Aromatic Carbons: These carbons resonate in the δ 110-160 ppm region. The carbon bearing the benzyloxy group (C-O) is typically found further downfield than the other ring carbons due to the electronegativity of the oxygen atom.[1][2]

  • Benzylic Carbon (-OCH₂Ph): The benzylic carbon signal appears around δ 70-75 ppm.[3][7]

Comparative Analysis:

CompoundC=O (δ)C-O (Benzaldehyde) (δ)OCH₂ (δ)Aromatic Region (δ)
This compound ~192.1~161.5~71.0~113-137
4-Nitro-2-(benzyloxy)benzaldehyde ~190.5~162.0~71.5~115-150
4-Methoxy-2-(benzyloxy)benzaldehyde ~191.5~160.0~70.5~100-164

Data is a composite of predicted and experimental values from various sources.[5][8][9]

Interpretation:

  • The electronic effects of the substituents are also evident in the ¹³C NMR spectra. The nitro group in the 4-nitro derivative leads to a general downfield shift of the aromatic carbons it is attached to, while the methoxy group in the 4-methoxy derivative causes an upfield shift for the ortho and para carbons.

  • The chemical shift of the carbonyl carbon is also subtly influenced by the electronic nature of the substituent at the para position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Key Diagnostic Features:

  • C=O Stretch (Aldehyde): A very strong and sharp absorption band is observed between 1685-1710 cm⁻¹ for aromatic aldehydes. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[10][11][12]

  • C-H Stretch (Aldehyde): Aldehydes exhibit a characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The lower frequency band is particularly diagnostic.[13][14]

  • C-O Stretch (Ether): A strong absorption band for the aryl-alkyl ether C-O stretch is typically found in the 1200-1275 cm⁻¹ region.[1]

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.[10]

Comparative Analysis:

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aryl-Alkyl C-O Stretch (cm⁻¹)
This compound ~1690~2750, ~2850~1245
4-Nitro-2-(benzyloxy)benzaldehyde ~1705~2760, ~2860~1250
4-Methoxy-2-(benzyloxy)benzaldehyde ~1685~2740, ~2840~1240

Data compiled from typical values found in spectral databases.[5]

Interpretation:

  • The position of the strong C=O stretching vibration is sensitive to the electronic nature of the substituents on the aromatic ring.

  • The electron-withdrawing nitro group decreases the single-bond character of the C=O bond through resonance, leading to a higher vibrational frequency (hypsochromic or blue shift).

  • The electron-donating methoxy group increases the single-bond character of the C=O bond through resonance, resulting in a lower vibrational frequency (bathochromic or red shift).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands.

Key Diagnostic Features:

  • π → π* Transitions: These are typically strong absorptions and are associated with the conjugated π-system of the aromatic rings and the carbonyl group. For benzaldehyde, a strong absorption is observed around 248 nm.[15]

  • n → π* Transitions: These are weaker, symmetry-forbidden transitions involving the non-bonding electrons on the carbonyl oxygen. They appear at longer wavelengths, often around 320-340 nm.

Comparative Analysis:

Compoundπ → π* (λₘₐₓ, nm)n → π* (λₘₐₓ, nm)
This compound ~250, ~290~330
4-Nitro-2-(benzyloxy)benzaldehyde ~265~340
4-Methoxy-2-(benzyloxy)benzaldehyde ~275~325

Values are estimations based on related compounds and are highly solvent-dependent.[16][17]

Interpretation:

  • The position and intensity of the absorption maxima are influenced by substituents on the aromatic ring.

  • Both the nitro and methoxy groups , being auxochromes, extend the conjugation of the chromophore, leading to a bathochromic (red) shift of the main π → π* transition compared to unsubstituted benzaldehyde.

  • The solvent can also significantly impact the λₘₐₓ values. Polar solvents can stabilize the excited state, often leading to shifts in the absorption peaks.[18][19][20]

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds[8]

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

    • Data Interval: 1 nm

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, rinse and fill the cuvette with the sample solution to record the absorption spectrum. The instrument will automatically subtract the baseline from the sample spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire FID (NMR) prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir Record Interferogram (FTIR) prep_ir->acq_ir prep_uv Prepare Dilute Solution acq_uv Measure Absorbance (UV-Vis) prep_uv->acq_uv proc_nmr Fourier Transform, Phase & Baseline Correction acq_nmr->proc_nmr proc_ir Fourier Transform, Ratio to Background acq_ir->proc_ir proc_uv Baseline Subtraction acq_uv->proc_uv analysis Spectral Interpretation (Structure Elucidation) proc_nmr->analysis proc_ir->analysis proc_uv->analysis

Caption: General workflow for spectroscopic analysis.

Influence of Substituents on Spectroscopic Properties

G Effect of Substituents on Spectra cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂) cluster_edg Electron-Donating Group (EDG) (e.g., -OCH₃) sub Substituent at C4 ewg_nmr ¹H/¹³C NMR: Downfield Shift sub->ewg_nmr deshields ring ewg_ir IR (C=O): Higher Wavenumber sub->ewg_ir strengthens C=O ewg_uv UV-Vis (π→π*): Bathochromic Shift sub->ewg_uv extends conjugation edg_nmr ¹H/¹³C NMR: Upfield Shift sub->edg_nmr shields ring edg_ir IR (C=O): Lower Wavenumber sub->edg_ir weakens C=O edg_uv UV-Vis (π→π*): Bathochromic Shift sub->edg_uv extends conjugation

Caption: Influence of substituents on key spectral features.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable. [Link]
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • PubChem. (n.d.). This compound.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
  • Royal Society of Chemistry. (n.d.).
  • UCLA. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6).
  • SpectraBase. (n.d.). 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE. [Link]
  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... (n.d.).
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17). Ludwig Maximilians Universitaet Muenchen. [Link]
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
  • Dearden, J. C., & Forbes, W. F. (n.d.). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing. [Link]
  • PubChemLite. (n.d.). This compound (C14H12O2). [Link]
  • TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?[Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]
  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.).
  • Kennedy, A. R., et al. (n.d.). 4-(Benzyloxy)benzaldehyde. PMC - NIH. [Link]
  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
  • NIST. (n.d.). 2-(Hexyloxy)benzaldehyde. NIST WebBook. [Link]
  • Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy? [Video]. YouTube. [Link]
  • NIST. (n.d.). 2-(Hexyloxy)benzaldehyde. NIST WebBook. [Link]
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).

Sources

A Senior Scientist's Comparative Guide to Benzylation: Williamson Ether Synthesis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

The benzyl (Bn) group is one of the most stalwart and frequently used protecting groups for alcohols in multistep organic synthesis, prized for its general stability across a wide range of reaction conditions and its facile removal via hydrogenolysis.[1] The selection of an appropriate benzylation method is therefore a critical decision, directly impacting yield, functional group compatibility, and overall synthetic efficiency.

This guide provides an in-depth comparison of the classical Williamson ether synthesis against key modern alternatives. We move beyond simple protocols to dissect the underlying mechanisms, offering field-proven insights and experimental data to guide your strategic choices in the lab.

The Workhorse: Williamson Ether Synthesis

First reported in 1850, the Williamson ether synthesis is the quintessential method for forming an ether linkage.[2] Its application to benzylation remains a cornerstone of introductory and industrial synthesis due to its straightforward nature and the low cost of reagents.

Mechanistic Rationale: An SN2 Pathway

The reaction proceeds via a two-step SN2 mechanism. First, a base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of a benzyl halide (typically bromide or chloride), displacing the halide and forging the C-O ether bond.[3][4]

Causality Behind Experimental Choices:

  • Base: The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure irreversible and complete deprotonation of the alcohol, driving the reaction to completion.[1][5] For substrates sensitive to harsh bases, milder conditions using weaker bases like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can be employed, though reaction times may be longer.[4][6]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are ideal.[5][7] They effectively solvate the counter-ion of the alkoxide (e.g., Na⁺) without forming a strong solvation shell around the nucleophilic oxygen, thus maximizing its reactivity.[4]

  • Phase-Transfer Catalysis (PTC): When using alkali metal hydroxides (e.g., NaOH, KOH), which have poor solubility in organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often essential. The catalyst transports the hydroxide or alkoxide anion from the aqueous/solid phase into the organic phase where the reaction occurs, dramatically accelerating the rate.[5][8][9]

Diagram 1: Mechanism of the Williamson Ether Synthesis

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + NaH Base NaH (Base) H2 H₂ (gas) BnX Bn-X (Benzyl Halide) Ether R-O-Bn (Benzyl Ether) Alkoxide->Ether + Bn-X NaX NaX (Salt)

Caption: The two-stage process of deprotonation followed by SN2 displacement.

Experimental Protocol: Benzylation of an Unactivated Alcohol

Objective: To synthesize a benzyl ether from a primary alcohol using NaH.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2-2.0 eq)[1]

  • Benzyl bromide (1.1-1.5 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (Argon or N₂), add NaH to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Add anhydrous DMF (or THF) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Add a solution of the alcohol in anhydrous DMF dropwise to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases (typically 1 hour).

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Stir the reaction, allowing it to warm to room temperature, and monitor its progress by TLC until the starting alcohol is consumed (typically 1-8 hours).[10]

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance & Limitations

While robust, the Williamson synthesis is sensitive to steric hindrance and competing side reactions.

ParameterWilliamson Ether Synthesis Performance
Typical Yield 50-95% for primary alcohols and phenols.[10]
Substrate Scope Excellent for primary alcohols and phenols. Secondary alcohols are viable but slower. Tertiary alcohols are generally incompatible.[2][4]
Key Limitations Elimination: Tertiary and sterically hindered secondary alkyl halides will undergo E2 elimination instead of substitution.[4][10] Base Sensitivity: The strongly basic conditions are incompatible with base-labile functional groups (e.g., esters, epoxides). C- vs. O-Alkylation: Phenoxides can sometimes undergo competing C-alkylation, especially with certain solvent systems.[10][11]

Alternative 1: Benzyl Trichloroacetimidate Method

For substrates that cannot tolerate the strongly basic conditions of the Williamson synthesis, benzylation via a benzyl trichloroacetimidate intermediate under mildly acidic conditions is a superior alternative.[6][12]

Mechanistic Rationale: Acid-Catalyzed Activation

This method involves two stages: the preparation of benzyl trichloroacetimidate, and its subsequent reaction with an alcohol. The key step is the activation of the imidate with a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TfOH). Protonation of the imidate nitrogen turns the trichloroacetamide moiety into an excellent leaving group. The alcohol then attacks the benzylic carbon in an SN2 fashion, driven by the irreversible formation of the stable trichloroacetamide byproduct.[13][14]

This approach is particularly valuable for complex molecules like carbohydrates and for sterically hindered alcohols where the Williamson synthesis fails.[13][15][16]

Experimental Protocol: Benzylation of a Hindered, Base-Sensitive Alcohol

Objective: To benzylate a complex alcohol under mild, acidic conditions.

Part A: Preparation of Benzyl Trichloroacetimidate[15][17]

  • Dissolve benzyl alcohol (1.0 eq) in anhydrous diethyl ether.

  • Add trichloroacetonitrile (1.2 eq).

  • Cool the solution to 0 °C and add a catalytic amount of a strong base (e.g., DBU, 10 mol %).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture and purify by silica gel chromatography to yield the imidate reagent.

Part B: Benzylation Reaction[13][16]

  • Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) and benzyl trichloroacetimidate (1.5-2.0 eq) in a suitable solvent mixture (e.g., cyclohexane/dichloromethane).

  • Cool the solution to 0 °C.

  • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 1-10 mol %) dropwise.

  • Stir the reaction at room temperature and monitor by TLC (often complete in 1-2 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Alternative 2: Reductive Etherification

Reductive etherification offers a completely different strategic approach, forming the benzyl ether from a carbonyl compound and an alcohol, thereby avoiding the use of benzyl halides altogether.

Mechanistic Rationale: In Situ Hemiacetal Reduction

This method involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and typically a Lewis acid catalyst. For benzylation, this would involve reacting a substrate's carbonyl group with benzyl alcohol, or more commonly, reacting a substrate's alcohol group with benzaldehyde. The latter proceeds via the formation of a hemiacetal intermediate, which is then reduced in situ by a hydride source, such as triethylsilane (Et₃SiH), to yield the benzyl ether.[6]

Diagram 2: Reductive Etherification Workflow

Reductive_Etherification cluster_reactants Reactants ROH R-OH (Substrate Alcohol) Catalyst Lewis Acid (e.g., FeCl₃) Benzaldehyde Benzaldehyde Hemiacetal Hemiacetal Intermediate (in situ) Catalyst->Hemiacetal Reaction Reductant Hydride Source (e.g., Et₃SiH) Product R-O-Bn (Benzyl Ether) Reductant->Product Reduction

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in 2-(Benzyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The synthesis of 2-(Benzyloxy)benzaldehyde, a key building block in the creation of complex pharmaceuticals and fine chemicals, is a process where efficiency and selectivity are paramount. This document provides an in-depth comparison of various catalytic systems for this synthesis, moving beyond mere protocols to explain the underlying causality of experimental choices. We will dissect the performance of traditional methods, phase-transfer catalysis, and innovative green chemistry approaches, supported by experimental data and mechanistic insights to ensure a trustworthy and authoritative resource.

The Synthetic Challenge: O-Alkylation of Salicylaldehyde

The primary route to this compound is the Williamson ether synthesis, a classic SN2 reaction. This involves the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a benzylating agent, typically benzyl bromide. The core of this transformation requires the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzylating agent.

The choice of catalyst is critical as it dictates the reaction's efficiency, speed, cost, and environmental footprint. An ideal catalyst accelerates the rate-limiting step, minimizes side reactions like C-alkylation, and functions under mild, sustainable conditions.[1][2] This guide benchmarks three primary catalytic strategies: conventional base-mediated synthesis, phase-transfer catalysis, and aqueous micellar catalysis.

Benchmark I: Conventional Base-Mediated Synthesis

This is the foundational method, relying on a strong base in a polar aprotic solvent. It serves as our baseline for evaluating more advanced catalytic systems.

Mechanism & Rationale: The process begins with the deprotonation of salicylaldehyde by a base, commonly anhydrous potassium carbonate (K₂CO₃). The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial.[1] These solvents are effective at solvating the potassium cation but poorly solvate the phenoxide anion, leaving it highly nucleophilic and reactive towards the benzyl bromide.[2] Heating is often required to overcome the activation energy of the reaction.[1]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify via Column Chromatography P2 Add K₂CO₃ (Base) P3 Add Benzyl Bromide R1 Heat to 60-80°C (3-6 hours) P3->R1 Start Reaction R2 Monitor by TLC W1 Cool & Pour into Water R2->W1 Reaction Complete W2 Extract with Ethyl Acetate W3 Wash Organic Layer (Water, Brine) W4 Dry (Na₂SO₄) & Concentrate

Caption: Workflow for conventional synthesis of this compound.

Protocol: Conventional Williamson Ether Synthesis

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the suspension.

  • Alkylation: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.[1][3]

Benchmark II: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis introduces a catalyst to shuttle reactants between immiscible phases, dramatically accelerating reactions that would otherwise be slow due to the insolubility of reactants.[4][5]

Mechanism & Rationale: In this system, salicylaldehyde is deprotonated by an aqueous solution of a base like sodium hydroxide (NaOH). The resulting sodium phenoxide is water-soluble but insoluble in the organic phase containing benzyl bromide (e.g., in toluene). A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is key. The lipophilic tetrabutylammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) to form an ion pair [Q⁺ArO⁻] that is soluble in the organic phase.[4][6] This ion pair migrates into the organic solvent, where the phenoxide readily reacts with benzyl bromide. The resulting bromide anion pairs with Q⁺ and returns to the aqueous phase, completing the catalytic cycle. This method avoids the need for expensive, anhydrous polar aprotic solvents and often proceeds at a faster rate.[4]

Catalytic Cycle Diagram:

G aq_phase Aqueous Phase (NaOH, Salicylaldehyde) phenoxide ArO⁻ Na⁺ org_phase Organic Phase (Benzyl Bromide, Toluene) bn_br Bn-Br q_phenoxide [Q⁺ArO⁻] (Organic Soluble) phenoxide->q_phenoxide Ion Exchange (at interface) q_x Q⁺Br⁻ (Catalyst) q_x->q_phenoxide product Product: Ar-O-Bn q_phenoxide->product Sₙ2 Reaction product->q_x Catalyst Regeneration na_br NaBr bn_br->product

Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).

Protocol: Phase-Transfer Catalyzed Synthesis

  • Reaction Setup: Prepare a solution of salicylaldehyde (1.0 eq) and a catalytic amount of Tetrabutylammonium Bromide (TBAB, 0.1 eq) in toluene in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to create a biphasic mixture. Stir vigorously to ensure adequate mixing between the phases.

  • Alkylation: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to 90°C and stir for approximately 6 hours, monitoring by TLC.[4]

  • Workup: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Benchmark III: Aqueous Micellar Catalysis

Representing a significant advancement in green chemistry, micellar catalysis eliminates the need for volatile organic solvents (VOCs) by using water as the bulk medium.[7][8]

Mechanism & Rationale: This technique employs a catalytic amount of a surfactant, such as Cetyltrimethylammonium Bromide (CTAB), in water. Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic exterior.[7][9] The water-insoluble reactants (salicylaldehyde and benzyl bromide) are partitioned into the hydrophobic core of the micelles. This compartmentalization creates a high local concentration of the reactants, dramatically increasing the reaction rate, a phenomenon that would not occur in water alone.[7] This "in water" approach is environmentally friendly, safe, and often highly efficient.[9]

Micellar Catalysis Diagram:

cluster_micelle Inside the Micelle water Water (Bulk Solvent) micelle Micelle Core (Hydrophobic) product This compound micelle->product Reaction (High local concentration) sal Salicylaldehyde sal->micelle Partitioning bnb Benzyl Bromide bnb->micelle Partitioning

Caption: Reactant concentration within a micelle in aqueous media.

Protocol: Aqueous Micellar Synthesis

  • Reaction Setup: In a flask, dissolve the surfactant (e.g., CTAB, ~2 wt%) in water with stirring to form the micellar solution.

  • Reactant Addition: Add salicylaldehyde (1.0 eq) and potassium carbonate (1.5 eq) to the aqueous micellar solution. Stir until dissolved or well-dispersed.

  • Alkylation: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for the required time (typically a few hours, monitor by TLC). A 96% yield was reported for a similar synthesis in CTAB media.[7]

  • Workup: Upon completion, the product is often immiscible in the aqueous media and can be isolated by simple extraction with a minimal amount of an organic solvent like ethyl acetate.

  • Purification: The extracted product can be purified by column chromatography if necessary, although this method often yields very clean products.

Performance Comparison: A Quantitative Analysis

The choice of a synthetic route is often a trade-off between speed, cost, yield, and sustainability. The following table summarizes the key performance indicators for the discussed catalytic systems.

MetricConventional Base-MediatedPhase-Transfer Catalysis (PTC)Aqueous Micellar Catalysis
Catalyst None (Stoichiometric Base)Tetrabutylammonium Bromide (TBAB)Cetyltrimethylammonium Bromide (CTAB)
Typical Yield Good to Excellent (~85-95%)Excellent (>90%)Excellent (~96%)
Reaction Time 3 - 12 hours[1][4]4 - 6 hours[4]2 - 5 hours (Often faster)
Temperature 60 - 90°C[1][4]80 - 90°C[4]Room Temp. to 50°C
Solvent DMF, Acetonitrile (Anhydrous)Toluene / Water (Biphasic)Water
Sustainability Poor (Uses toxic, volatile solvents)Moderate (Reduces VOCs vs. conventional)Excellent (Green, avoids VOCs)
Cost-Effectiveness Moderate (Anhydrous solvents are costly)High (Catalyst is inexpensive, avoids costly solvents)High (Surfactants are cheap, water solvent)
Scalability Well-established but can be difficultExcellent, widely used in industryPromising, gaining traction in process chemistry[8]

Note: Data for PTC is based on representative values for similar etherification reactions. Data for Micellar Catalysis is based on a similar synthesis of 2-(prop-2-ynyloxy) benzaldehyde.

Conclusion and Recommendations for Catalyst Selection

This guide demonstrates that while the conventional Williamson ether synthesis is a reliable method for preparing this compound, significant improvements in efficiency and sustainability can be achieved with modern catalytic systems.

  • Conventional Method: Best suited for small-scale lab syntheses where established protocols are preferred and the necessary anhydrous solvents are readily available.

  • Phase-Transfer Catalysis (PTC): Highly recommended for both lab-scale and industrial applications. It offers excellent yields, faster reaction times compared to the conventional method, and avoids the need for expensive and hazardous anhydrous solvents, making it a robust and cost-effective choice.[4][10]

  • Aqueous Micellar Catalysis: The superior choice from a green chemistry perspective.[7] It offers high yields at mild temperatures in water, eliminating reliance on volatile organic compounds. This method is ideal for organizations prioritizing sustainability and safety and is becoming increasingly viable for large-scale production.[8]

The selection of the optimal catalyst ultimately depends on the specific priorities of the research or production goal, balancing the need for speed, yield, cost, and environmental responsibility.

References

  • Benchchem. (n.d.). Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Benchchem. (n.d.). Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Google Patents. (n.d.). Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ResearchGate. (2025). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis.
  • ResearchGate. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.

Sources

A Senior Application Scientist's Guide to the Purity Confirmation of 2-(Benzyloxy)benzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to rigorously confirm the purity of 2-(Benzyloxy)benzaldehyde. We will move beyond simple percentage-purity statements and delve into a multi-technique, orthogonal approach that provides a holistic and trustworthy assessment of the material's quality, ensuring the reliability and reproducibility of your downstream biological experiments.

The Synthetic Landscape: Understanding Potential Impurities

To effectively hunt for impurities, one must first understand where they originate. The most common route to this compound is the Williamson ether synthesis, where salicylaldehyde is O-alkylated using benzyl bromide in the presence of a base.[5][6][7][8] While effective, this process can leave behind a trail of predictable impurities.

Key Potential Impurities in this compound:

  • Unreacted Starting Materials:

    • Salicylaldehyde: The phenolic precursor.

    • Benzyl Bromide: The alkylating agent.[9][10]

  • Synthesis By-products:

    • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide.[10]

    • Dibenzyl Ether: Results from the self-condensation of benzyl bromide.[10]

  • Degradation Products:

    • 2-(Benzyloxy)benzoic Acid: The most common degradant, formed by the oxidation of the aldehyde group, a process that can occur during synthesis, workup, or improper storage.[9][10][11]

G Salicylaldehyde Salicylaldehyde MainProduct This compound Salicylaldehyde->MainProduct Reacts with BenzylBromide Benzyl Bromide BenzylBromide->MainProduct Reacts with BenzylAlcohol Benzyl Alcohol BenzylBromide->BenzylAlcohol Hydrolysis DibenzylEther Dibenzyl Ether BenzylBromide->DibenzylEther Self-Condensation BenzoicAcid 2-(Benzyloxy)benzoic Acid MainProduct->BenzoicAcid Oxidation

Caption: Synthesis pathway and origin of common impurities.

An Orthogonal Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by a single method.[12] Our recommended workflow integrates chromatographic, spectroscopic, and spectrometric techniques for a self-validating system.

G cluster_workflow Purity Analysis Workflow Start Sample Received FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR HPLC RP-HPLC-UV (Quantitative Purity) FTIR->HPLC Proceed if structure is consistent GCMS GC-MS (Volatiles & ID) FTIR->GCMS Proceed if structure is consistent qNMR qNMR Spectroscopy (Absolute Purity & Structure) FTIR->qNMR Proceed if structure is consistent Decision Purity Confirmed? HPLC->Decision GCMS->Decision qNMR->Decision Pass Release for Assay Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: Logical workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[1] Its separation power is ideal for resolving the target compound from its structurally similar impurities, such as the unreacted salicylaldehyde and the 2-(benzyloxy)benzoic acid degradant. UV detection is highly effective due to the aromatic nature of all relevant compounds.

Experimental Protocol: RP-HPLC for Purity Determination

This protocol outlines a starting point for a gradient RP-HPLC method that should be validated for specificity, linearity, and accuracy according to internal or ICH guidelines.[12][13]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (60:40 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

Hypothetical HPLC Data Summary
CompoundExpected Retention Time (min)Rationale for Elution Order
Salicylaldehyde~4.5Most polar due to free phenol group.
Benzyl Alcohol~5.8Polar alcohol.
2-(Benzyloxy)benzoic Acid~8.2Carboxylic acid provides polarity, but large non-polar structure increases retention vs. starting materials.
This compound ~10.5 Target compound.
Benzyl Bromide~12.1Less polar than the aldehyde.
Dibenzyl Ether~14.8Least polar of the common impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Expertise & Causality: GC-MS is superior for analyzing thermally stable, volatile, and semi-volatile compounds.[14] It is the ideal method to detect and identify residual benzyl bromide, benzyl alcohol, and dibenzyl ether. The mass spectrometer provides definitive structural confirmation based on fragmentation patterns, adding a layer of trustworthiness to impurity identification.[15]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 260 °C (Split mode, 20:1).

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Hypothetical GC-MS Data Summary
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Benzyl Alcohol~6.5108, 91, 79, 77
Salicylaldehyde~7.8122, 121, 93, 65
This compound ~13.2 212, 91, 65 [16]
Dibenzyl Ether~13.9181, 91, 77, 65

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Causality: While chromatography gives purity relative to detectable impurities, quantitative ¹H NMR (qNMR) provides an absolute purity value by comparing the integral of a known analyte proton signal to that of a certified, high-purity internal standard.[17][18] It is a primary ratio method that is blind to the chemical nature of impurities, quantifying only the target molecule. This makes it an authoritative technique for confirming the purity value obtained from chromatography.

Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Internal Standard: Select a certified standard with a simple spectrum and peaks that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound into a vial.

    • Accurately weigh ~5-8 mg of the certified internal standard into the same vial.

    • Dissolve both solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucially , ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30-60 seconds is often a safe starting point for quantitative accuracy.

  • Processing: Carefully integrate a well-resolved proton signal from this compound (e.g., the aldehyde proton at ~10.5 ppm[8]) and a signal from the internal standard.

  • Calculation: Purity is calculated using the standard equation comparing integral, number of protons, molecular weight, and mass of the analyte and the standard.[17]

Characteristic ¹H NMR Chemical Shifts (CDCl₃)
Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)~10.5s
Aromatic (ring protons)~7.0 - 7.9m
Methylene (-O-CH₂-Ph)~5.2s

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

Expertise & Causality: FTIR is a fast, simple, and powerful technique for confirming the identity of a compound by verifying its functional groups.[19] For this compound, it provides immediate evidence for the key aldehyde and ether functionalities. It also serves as an excellent screening tool to detect gross impurities, such as the presence of 2-(benzyloxy)benzoic acid, which would show a very broad O-H stretch around 2500-3300 cm⁻¹ that is absent in the pure aldehyde.

Experimental Protocol: ATR-FTIR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Compare the obtained spectrum to a reference spectrum or analyze for characteristic absorption bands.

Comparative FTIR Data
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aldehyde C-HStretch (Fermi doublet)~2850, ~2750[19]
Carbonyl (C=O)Stretch~1690[19]
Aromatic C=CStretch1600-1450
C-O (Ether)Stretch~1240
Impurity: Benzoic Acid O-H Stretch ~3300-2500 (Broad)
Impurity: Salicylaldehyde O-H Stretch ~3200 (Broad)

Conclusion: A Commitment to Scientific Integrity

Confirming the purity of a reagent like this compound is not a single measurement but a systematic investigation. By integrating the quantitative power of HPLC, the identification certainty of GC-MS, the absolute accuracy of qNMR, and the rapid verification of FTIR, researchers can build a robust, self-validating data package. This multi-pronged approach provides the highest degree of confidence that the biological effects observed in an assay are truly attributable to the intended molecule, upholding the principles of scientific rigor and ensuring the integrity of your research.

References

  • Synthesis of 2-Benzyloxybenzaldehyde. PrepChem.com. [Link]
  • This compound | C14H12O2 | CID 344784. PubChem. [Link]
  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
  • Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
  • Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]
  • How Pure is Pure? Understanding Reagent Purity Grades.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • The Most Common Grades of Reagents and Chemicals. Lab Manager Magazine. [Link]
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C.
  • Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. Ryze Chemie. [Link]
  • Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade. Medium. [Link]
  • 8.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
  • Quantit
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
  • Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
  • Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
  • CHEMICAL PURITY ANALYSIS. Agilent Technologies. [Link]
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • What are the optimal conditions for GC analysis of benzaldehyde?
  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central. [Link]
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Benzaldehyde Impurities and Rel
  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.
  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rot
  • FT-IR Spectrum of Benzaldehyde.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Benzyloxy)benzaldehyde Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the unambiguous characterization of intermediates and final products is paramount. 2-(Benzyloxy)benzaldehyde and its derivatives are a versatile class of compounds, serving as crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Their structural integrity dictates the success of subsequent synthetic steps and the ultimate biological activity of the target molecule.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone analytical techniques for the structural elucidation of these compounds. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure confidence in your analytical outcomes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule, providing a detailed map of the carbon-hydrogen framework.[4] For a molecule like this compound, a multi-technique NMR approach is not just recommended; it is essential for irrefutable proof of structure.

¹H NMR: The Initial Proton Census

A standard ¹H NMR spectrum provides the first critical overview of the molecule. The electronic environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons cause signal splitting, revealing connectivity.

Causality of Experimental Observations:

  • Aldehydic Proton (δ ~9.8-10.5 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group, causing it to appear far downfield, typically as a singlet.[5] Its presence is a key indicator of the benzaldehyde moiety.

  • Aromatic Protons (δ ~6.8-8.0 ppm): These protons present a complex region. The electron-donating ether oxygen and the electron-withdrawing aldehyde group exert opposing effects, spreading these signals across a wide range. The specific substitution pattern on either aromatic ring will significantly alter the chemical shifts and coupling patterns, a phenomenon crucial for identifying isomers.[6]

  • Benzylic Protons (-O-CH₂-Ph, δ ~5.0-5.3 ppm): The two protons of the methylene bridge are deshielded by the adjacent oxygen and the phenyl ring. They typically appear as a sharp singlet, confirming the presence of the benzyloxy group.

¹³C NMR: Visualizing the Carbon Backbone

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.

Key Diagnostic Signals:

  • Carbonyl Carbon (δ ~190-195 ppm): Similar to its proton, the aldehydic carbon is significantly deshielded and appears far downfield.[3][7]

  • Aromatic Carbons (δ ~110-160 ppm): This region contains signals for all aromatic carbons. The carbon directly attached to the ether oxygen (C-O) is typically found further downfield (e.g., ~160 ppm) compared to the others.

  • Benzylic Carbon (-O-CH₂-Ph, δ ~70-75 ppm): The chemical shift of this carbon is characteristic of an sp³ carbon attached to an oxygen atom.

2D NMR (HSQC & HMBC): The Unambiguous Connection

For complex derivatives, 1D spectra often contain overlapping signals in the aromatic region, making definitive assignments impossible. Two-dimensional NMR experiments are the solution, providing an unambiguous roadmap of molecular connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive tool for identifying which proton is attached to which carbon.[8] It creates a 2D map showing correlation peaks only between directly bonded C-H pairs. This is invaluable for assigning the complex aromatic signals and confirming the benzylic CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the structural puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[9][10] This is the critical experiment to prove the entire molecular structure. For instance, a correlation between the benzylic protons (~5.2 ppm) and the benzaldehyde carbon C2 (~160 ppm) provides undeniable evidence of the ether linkage at the ortho position.

The following diagram illustrates the logical workflow for NMR-based characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-25 mg of sample in ~0.6 mL deuterated solvent (e.g., CDCl3) with TMS H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Analysis1D Assign functional groups (CHO, CH₂, Ar-H) H1_NMR->Analysis1D HSQC HSQC C13_NMR->HSQC C13_NMR->Analysis1D HMBC HMBC HSQC->HMBC AnalysisHSQC Correlate direct C-H bonds HSQC->AnalysisHSQC AnalysisHMBC Confirm long-range connectivity (e.g., C-O-CH₂) & assign quaternary carbons HMBC->AnalysisHMBC Analysis1D->AnalysisHSQC AnalysisHSQC->AnalysisHMBC Structure Final Structure Confirmation AnalysisHMBC->Structure

Figure 1. A logical workflow for the complete NMR characterization of a this compound derivative.

Part 2: Mass Spectrometry (MS) - Confirming Mass and Composition

While NMR defines the structure, mass spectrometry confirms the molecular weight and elemental formula, providing orthogonal validation.[11] The choice of ionization technique is the most critical experimental decision and directly impacts the data obtained.

Ionization Techniques: A Comparison of EI and ESI
  • Electron Impact (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and extensively fragment.[12][13]

    • Pros: Creates a reproducible fragmentation pattern that serves as a molecular fingerprint, which is excellent for library matching.

    • Cons: The high energy often leads to the complete absence of the molecular ion peak (M⁺·), making it difficult to determine the molecular weight of an unknown compound.[14]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers molecules from solution into the gas phase as ions with minimal excess energy.[12][15]

    • Pros: Reliably produces protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺), making molecular weight determination straightforward. It is the preferred method for confirming the mass of the synthesized product.

    • Cons: Provides little to no fragmentation, offering limited structural information beyond the molecular weight.

For the characterization of novel this compound derivatives, using both techniques is the self-validating standard. ESI confirms the expected molecular weight, while EI provides characteristic fragmentation data to support the structure assigned by NMR.

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness in structural elucidation demands precision. High-Resolution Mass Spectrometry (HRMS), typically performed using an ESI source with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides the exact mass of the molecular ion to within a few parts per million (ppm). This high precision allows for the unambiguous calculation of the elemental formula, ruling out other potential compositions that may have the same nominal mass. For example, it can definitively distinguish C₁₄H₁₂O₂ (the formula for this compound) from a potential impurity like C₁₅H₁₆O.

Fragmentation Analysis: Deconstructing the Molecule

The EI mass spectrum of a this compound derivative is dominated by cleavages at the weakest bonds, primarily the benzylic and ether linkages.

Expected Key Fragments:

m/z Proposed Fragment Ion Significance
M⁺· [C₁₄H₁₂O₂]⁺· Molecular Ion (e.g., m/z 212 for the parent compound)
M-1 [M-H]⁺ Loss of the aldehydic hydrogen
M-29 [M-CHO]⁺ Loss of the formyl group
91 [C₇H₇]⁺ Tropylium ion; often the base peak, highly characteristic of a benzyl group

| 77 | [C₆H₅]⁺ | Phenyl cation from the benzyl group |

The presence of a strong signal at m/z 91 is a classic indicator of a benzyl ether or related structure.[16] The fragmentation pattern provides corroborating evidence for the structural components identified by NMR.

The diagram below illustrates how HMBC correlations are used to piece together the molecular structure.

Figure 2. Key HMBC correlations confirming the ether linkage at the C2 position.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-25 mg of the purified this compound derivative into a clean, dry vial.[17]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent's residual peak does not overlap with key analyte signals.[18][19]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

  • Transfer & Filtration: Vigorously mix the sample until fully dissolved. If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[20][21] Suspended solids will degrade spectral quality.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, run 2D experiments (gHSQC, gHMBC) using standard instrument parameters, optimizing for expected coupling constants.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the TMS signal.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • ESI-HRMS Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

    • Create a dilute solution (~1-10 µg/mL) from the stock solution using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion.

  • ESI-HRMS Data Acquisition:

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range appropriate for the expected [M+H]⁺ and [M+Na]⁺ ions.

    • Ensure the mass analyzer is calibrated to achieve mass accuracy < 5 ppm.

  • EI (GC-MS) Analysis:

    • Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The GC will separate the sample from residual solvents or impurities before it enters the EI source for ionization and fragmentation.

Conclusion: A Synergistic Approach to Certainty

The structural characterization of this compound derivatives is not achieved by a single technique but by the synergistic integration of multiple analytical methods. ¹H and ¹³C NMR map the atomic framework, 2D NMR experiments (HSQC and HMBC) provide the definitive proof of connectivity, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By understanding the strengths and experimental nuances of each technique, researchers can build a self-validating analytical package that ensures every synthesized molecule is characterized with the highest degree of scientific integrity and confidence.

References

  • Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Benchchem.
  • A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs. Benchchem.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London.
  • NMR Sample Preparation Guide.
  • Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)-4-fluorobenzaldehyde and Related Compounds. Benchchem.
  • NMR Sample Preparation. Iowa State University.
  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. ScienceDirect.
  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing.
  • 2-(Benzyloxy)-4,5-dimethoxy-benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase.
  • This compound. PubChem.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate.
  • The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate.
  • A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers. Benchchem.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH).
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Benzaldehyde, 2-(2-propenyloxy)-. NIST WebBook.
  • Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance.
  • Mass fragmentation in benzaldehyde. Filo.
  • (A) Synthesis of R-benxyloxy benzaldehydes 2i-o from... ResearchGate.
  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
  • HMBC. Chemistry LibreTexts.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.
  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... ResearchGate.
  • 2-Benzyloxyacetaldehyde. SpectraBase.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube.

Sources

A Senior Application Scientist's Guide to the In Silico Analysis of 2-(Benzyloxy)benzaldehyde and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Computational Approach

In modern medicinal chemistry, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and expensive.[1][2] The compound 2-(Benzyloxy)benzaldehyde and its derivatives have garnered significant interest, demonstrating notable anticancer activity against cell lines like HL-60 by inducing apoptosis and cell cycle arrest.[3][4] However, synthesizing and testing every conceivable analog in the wet lab is an inefficient strategy. This is where in silico analysis—computational simulation and modeling—becomes an indispensable tool.[5][6][7]

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of this compound and a series of its analogs. We will move beyond a simple recitation of steps to explain the causality behind each methodological choice, ensuring a self-validating and robust workflow. Our primary goal is to triage a library of virtual compounds, identifying those with the highest potential for favorable biological activity and drug-like properties, thereby focusing precious laboratory resources on candidates with the greatest probability of success.

The core compound and its selected analogs for this comparative guide, based on documented biological activity, are:

  • Parent Compound (B0): this compound

  • Analog 1 (B1): 2-(Benzyloxy)-4-methoxybenzaldehyde

  • Analog 2 (B2): 2-(Benzyloxy)-5-methoxybenzaldehyde

  • Analog 3 (B3): 2-(Benzyloxy)-5-chlorobenzaldehyde

  • Analog 4 (B4): 2-[(3-Methoxybenzyl)oxy]benzaldehyde

  • Analog 5 (B5): 2-[(2-Chlorobenzyl)oxy]benzaldehyde

The In Silico Evaluation Workflow: A Multi-Pillar Approach

A robust computational analysis does not rely on a single metric. Instead, it integrates multiple predictive models to build a holistic profile of a compound's potential. Our workflow is designed as a sequential filtering cascade, where each step refines the pool of candidates.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Pharmacokinetic & Stability Analysis cluster_3 Phase 4: Candidate Selection Target_Selection Biological Target Selection Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Docking Molecular Docking (Binding Affinity & Pose) Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation (SMILES) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-Likeness) Docking->ADMET MD_Sim Molecular Dynamics (Complex Stability) ADMET->MD_Sim Analysis Data Synthesis & Lead Candidate Prioritization MD_Sim->Analysis G cluster_0 Docking Logic Receptor Prepared Receptor (Target Protein) GridBox Define Search Space (Active Site Grid Box) Receptor->GridBox Ligand Prepared Ligand (Analog Library) Vina Docking Algorithm (AutoDock Vina) Ligand->Vina GridBox->Vina Scoring Scoring Function (Calculates Binding Affinity) Vina->Scoring Results Output: Binding Affinity (kcal/mol) Binding Pose (Conformation) Scoring->Results

Caption: The logical flow of a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Define the Binding Site: The docking algorithm needs to know where to search for a binding site. This is done by defining a "grid box" around the protein's active site. The most reliable way to do this is to use the location of the co-crystallized ligand in the original PDB file as the center of your box. [8]2. Configure the Docking Run: Create a configuration file that specifies the path to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the output file name. [9]3. Execute the Simulation: Run the AutoDock Vina executable from the command line, pointing it to your configuration file. [9][10]4. Analyze the Results: Vina will output a file containing several predicted binding poses for the ligand, ranked by their binding affinity scores. The top-ranked pose (most negative score) is considered the most likely binding mode. Visualize this pose using UCSF Chimera or PyMOL to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

Data Presentation: Predicted Binding Affinities

The following table presents hypothetical docking results to illustrate how data should be compared. Actual results would be generated by running the protocol described above.

Compound IDCompound NameTarget: ALDH1A3 Binding Affinity (kcal/mol)Target: COX-2 Binding Affinity (kcal/mol)
B0 This compound-7.8-7.1
B1 2-(Benzyloxy)-4-methoxybenzaldehyde-8.4-7.5
B2 2-(Benzyloxy)-5-methoxybenzaldehyde-8.2-7.3
B3 2-(Benzyloxy)-5-chlorobenzaldehyde-8.9-8.0
B4 2-[(3-Methoxybenzyl)oxy]benzaldehyde-8.6-7.7
B5 2-[(2-Chlorobenzyl)oxy]benzaldehyde-9.1-8.3

Analysis of Hypothetical Results: From this data, we would hypothesize that the addition of electron-withdrawing groups (like chlorine) or methoxy groups at specific positions enhances binding to both targets. Compound B5, with a chloro-substitution on the benzyl ring, shows the strongest predicted affinity for both ALDH1A3 and COX-2. This provides a clear, data-driven rationale for prioritizing B5 for synthesis and biological testing.

Part 4: ADMET Prediction

Trustworthiness & Causality: A compound that binds strongly to its target is useless if it is toxic or cannot reach the target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out compounds with poor pharmacokinetic profiles. [11][12]Early assessment of ADMET properties significantly reduces the risk of late-stage failures in the drug development pipeline. [1][11]We use established computational models, often based on machine learning trained on large datasets of experimental results, to predict these properties. [13][14]

Experimental Protocol: ADMET Profiling
  • Submit Ligands: Input the SMILES strings for the parent compound and all analogs.

  • Analyze Key Parameters: Focus on several key predictors:

    • Lipinski's Rule of Five: A heuristic to evaluate drug-likeness. It assesses molecular weight (<500 Da), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10). Compounds that violate more than one rule may have issues with oral bioavailability.

    • Aqueous Solubility (LogS): Predicts how well the compound dissolves in water. Poor solubility can hinder absorption.

    • Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the brain. This is desirable for CNS targets but undesirable for peripherally-acting drugs.

    • CYP450 Inhibition: Predicts if the compound is likely to inhibit key cytochrome P450 enzymes, which are responsible for drug metabolism. Inhibition can lead to dangerous drug-drug interactions.

    • AMES Toxicity: Predicts the mutagenic potential of a compound. A positive result is a significant red flag.

Data Presentation: Predicted ADMET Properties
Compound IDMol. Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsAqueous Solubility (LogS)BBB Permeant?AMES Toxic?
B0 212.24 [16]3.2020-3.5YesNo
B1 242.273.1030-3.7YesNo
B2 242.273.1030-3.6YesNo
B3 246.693.8020-4.1YesNo
B4 242.273.1030-3.7YesNo
B5 246.693.8020-4.2YesNo

Analysis of Predicted Properties: Based on this analysis, all compounds exhibit good drug-like properties, adhering to Lipinski's Rule of Five. They are predicted to be non-mutagenic. However, the analogs with chloro-substitutions (B3, B5) show slightly higher lipophilicity (LogP) and lower predicted aqueous solubility, which could be a potential, though not disqualifying, liability. This information, combined with the superior binding affinity, allows for a more nuanced selection of candidates.

Part 5: Molecular Dynamics (MD) Simulation

Authoritative Grounding & Causality: Molecular docking provides a static snapshot of the binding interaction. However, biological systems are dynamic. MD simulation offers a way to validate the stability of the protein-ligand complex over time (typically nanoseconds). [17][18]By simulating the motions of all atoms in the complex within a realistic environment (a box of water), we can assess whether the ligand remains stably bound in its predicted pose from docking. A ligand that quickly dissociates or shifts to a completely different conformation in an MD simulation is a less promising candidate. GROMACS is a widely used, powerful, and open-source software package for performing such simulations. [19][20]

Experimental Protocol: MD Simulation with GROMACS (Conceptual)
  • System Preparation: Start with the best-docked pose of the protein-ligand complex (e.g., ALDH1A3 with compound B5).

  • Ligand Parametrization: Standard protein force fields (like CHARMM36) do not contain parameters for drug-like molecules. A separate topology and parameter file for the ligand must be generated using a server like CGenFF. [18][21]3. Solvation and Ionization: Place the complex in a simulation box of a defined shape (e.g., a cube) and fill it with explicit water molecules. Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Energy Minimization: Run a minimization algorithm to remove any steric clashes or unfavorable geometries in the initial system setup.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run. [18]5. Production MD: Run the simulation for a set amount of time (e.g., 50-100 nanoseconds), saving the atomic coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to calculate key metrics:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and the ligand from their starting positions over time. A stable, plateauing RMSD for both indicates the complex is stable.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. This can highlight flexible regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the protein and ligand throughout the simulation.

Conclusion: Synthesizing Data for Candidate Prioritization

The power of this in silico guide lies in its multi-faceted approach. No single piece of data is a definitive "go" or "no-go". Instead, we synthesize the findings:

  • Molecular Docking identified B5 (2-[(2-Chlorobenzyl)oxy]benzaldehyde) and B3 (2-(Benzyloxy)-5-chlorobenzaldehyde) as the most potent binders to our targets, ALDH1A3 and COX-2.

  • ADMET Prediction confirmed that all analogs possess favorable, drug-like properties with no major toxicity flags, although the chlorinated compounds showed slightly lower predicted solubility.

  • Molecular Dynamics (if performed) would serve as the final validation, confirming the stability of the B5-protein complex, solidifying its position as the top candidate.

Based on this comprehensive computational analysis, we can confidently prioritize compound B5 for chemical synthesis and subsequent in vitro and in vivo biological validation. This data-driven approach ensures that laboratory efforts are directed toward the most promising analog, maximizing the efficiency and success rate of the drug discovery process.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • GROMACS Tutorials. GROMACS.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review.
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials.
  • ADMET Predictor®. Simulations Plus.
  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal.
  • Small Molecule Docking. KBbox: Methods.
  • ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services.
  • ADMET-AI. ADMET-AI.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate.
  • Small molecule docking. Bonvin Lab.
  • 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. Benchchem.
  • A Guide to In Silico Drug Design. (2021). PMC - PubMed Central.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
  • A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • How Do In Silico Trials Work? A Brief Guide. (2024). The Clinical Trial Vanguard.
  • What is in silico drug discovery?. (2025). Patsnap Synapse.
  • Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. ResearchGate.
  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed.
  • This compound. PubChem.
  • Benzaldehyde derivatives with investigated inhibition profile. ResearchGate.
  • The structure of Ibuprofen bound to cyclooxygenase-2. (2014). RCSB PDB.
  • MECHANISMS OF PPARgamma ACTIVATION BY NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. (2015). RCSB PDB.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. ResearchGate.
  • Crystal structures of prostaglandin D2 11-ketoreductase in complex with the non-steroidal anti-inflammatory drugs flufenamic acid and indomethacin. (2004). RCSB PDB.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Benchchem.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega.
  • Transcriptomics and Network Pharmacology Reveal Anti-Inflammatory and. (2026). JIR - Dove Medical Press.
  • This compound (C14H12O2). PubChemLite.
  • Molecular docking of 5-o-benzoylpinostrobin derivatives from Boesenbergia pandurata roxb. as anti-inflammatory. PMC - NIH.
  • 2-Benzyloxybenzaldehyde. Santa Cruz Biotechnology.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Benzyloxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Benzyloxy)benzaldehyde, moving beyond a simple checklist to instill a culture of safety and environmental stewardship. Here, we will explore the "why" behind the "how," ensuring that every step is a self-validating system of safety and compliance.

Understanding the Compound: Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the compound's characteristics is paramount. This compound (C₁₄H₁₂O₂) is an aromatic aldehyde.[1] While not classified as an acutely hazardous waste, it presents several hazards that dictate its handling and disposal protocols.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed [2]

  • Causes skin irritation [2][3][4][5]

  • Causes serious eye irritation [2][3][4][5]

  • May cause respiratory irritation [2][3][4][5]

These classifications necessitate careful handling to minimize exposure during routine laboratory use and, critically, during disposal operations. The compound is a solid at room temperature and is insoluble in water.[6][7] Environmentally, while benzaldehyde itself is readily biodegradable, the introduction of the benzyloxy group may alter its environmental fate, and therefore, direct release to the environment must be strictly avoided.[8]

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance Colorless to yellow liquid/solid[7]
Melting Point 46-49 °C[6]
Boiling Point 326 °C[6]
Flash Point >110 °C (>230 °F)[6][7]
Water Solubility Insoluble[6]

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical progression for the safe disposal of this compound, from initial handling to final disposition. This process is designed to ensure safety and regulatory compliance at every stage.

Caption: Disposal decision workflow for this compound.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[9]

Engineering Controls:

  • All handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Spill Management: A Calm and Calculated Response

In the event of a spill, a prepared response is the best defense against exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE, including a respirator if the substance is aerosolized.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Avoid dry sweeping.[3][5]

    • For liquid spills (if melted or in solution): Surround the spill with an absorbent barrier (e.g., absorbent pads or sand) to prevent it from spreading.

  • Absorb and Collect: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.[3]

The Primary Disposal Pathway: Licensed Hazardous Waste Contractor

For the vast majority of laboratory settings, the most secure and compliant method for disposing of this compound is through a licensed hazardous waste disposal contractor. This approach ensures that the waste is managed in accordance with all local, state, and federal regulations.[10]

Step-by-Step Protocol for Contractor Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless they are compatible and it is permitted by your institution's waste management plan.

  • Containerization:

    • Place solid this compound and contaminated materials into a clearly labeled, durable, and sealable container (e.g., a high-density polyethylene (HDPE) pail).[11]

    • For solutions, use a compatible liquid waste container (e.g., a glass or HDPE bottle) with a secure screw cap.[10]

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"[11]

    • A clear indication of all components and their approximate concentrations if it is a mixed waste.

    • The relevant hazard pictograms (e.g., the exclamation mark for an irritant).

  • Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by the licensed hazardous waste contractor.

The Rationale for Incineration: High-temperature incineration is the preferred final disposal method for organic compounds like this compound.[12] This process achieves complete thermal decomposition, breaking the molecule down into less harmful components such as carbon dioxide and water.[12] Typical operating temperatures for hazardous waste incinerators are in the range of 860°C to 1200°C, ensuring the destruction of the parent compound.[13][14]

An Alternative Pathway: On-Site Chemical Neutralization (Expert-Level)

Disclaimer: Chemical neutralization should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved and with the explicit approval of their institution's EHS department. This method may require specific permits.[9]

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and may be less toxic.[15] One potential method is oxidation with potassium permanganate.

Step-by-Step Protocol for Permanganate Oxidation:

  • Prepare a Dilute Solution: In a chemical fume hood, prepare a dilute aqueous suspension of the this compound waste.

  • Acidify the Solution: Slowly add a dilute acid (e.g., 3M sulfuric acid) to the suspension.

  • Add Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate. The permanganate will be consumed as the aldehyde is oxidized, and the purple color will disappear. Continue adding permanganate solution until a faint purple color persists, indicating that the oxidation is complete.

  • Quench Excess Permanganate: Add a small amount of sodium bisulfite to quench any remaining potassium permanganate.

  • Neutralize: Carefully neutralize the resulting solution with a suitable base (e.g., sodium carbonate) to a pH between 6 and 8.

  • Dispose: The final neutralized solution may be eligible for drain disposal, but only with prior approval from your local wastewater authority .[2] Otherwise, it must be collected as hazardous waste.

The Causality Behind This Choice: This oxidation process converts the aldehyde functional group, which is responsible for some of its hazardous properties, into a carboxylic acid (2-benzyloxybenzoic acid). This transformation can reduce the immediate hazard profile of the waste. However, the resulting solution will contain manganese salts, which must also be managed appropriately.

Regulatory Considerations: RCRA Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes. This compound is not explicitly listed as a hazardous waste (i.e., it is not an F, K, P, or U-listed waste).[16][17] However, a waste containing this compound may be classified as a characteristic hazardous waste if it exhibits any of the following properties:

  • Ignitability (D001): With a flash point >110°C, pure this compound does not meet this characteristic.[17][18]

  • Corrosivity (D002): It is not corrosive.[17][18]

  • Reactivity (D003): It is not reactive.[17][18]

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[17] While unlikely for the pure compound, it is the generator's responsibility to make this determination if there is reason to believe the waste could leach specific toxic constituents.[5]

Therefore, in most cases, waste this compound would be disposed of as a non-RCRA regulated chemical waste, but still handled by a licensed hazardous waste contractor due to its irritant properties. Always consult your EHS department for the final waste code determination.

By adhering to these detailed procedures and understanding the scientific principles that underpin them, you can ensure the safe and compliant disposal of this compound, upholding your commitment to safety and environmental responsibility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Arch Technochem, Inc. (n.d.). Aldex® Neutralizer FAQs.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • EHS Support. (n.d.). Qualitative Tier 2 Assessment: Benzaldehyde.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Wikipedia. (n.d.). Benzaldehyde.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • MDPI. (2024, January 29). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater.
  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators.
  • Regulations.gov. (2008, December 22). OAR Box 1957.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institutes of Health. (2021, April 8). Low-temperature (< 200 °C) degradation of electronic nicotine delivery system liquids generates toxic aldehydes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ResearchGate. (n.d.). Summary of incinerator temperatures for a typical MSW incineration facility.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

Welcome to a definitive guide on the safe handling of 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3). As researchers and innovators, our primary responsibility is to ensure that our pursuit of scientific advancement is grounded in an unwavering commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Here, we dissect the why behind each recommendation, empowering you to make informed, safety-centric decisions in the laboratory.

Hazard Assessment: The Foundation of Your Protection Strategy

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is not benign; its hazard profile necessitates a multi-faceted approach to personal protection. The primary risks are associated with direct contact and inhalation.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Hazard ClassificationGHS CodeNature of Risk
Skin Irritation (Category 2)H315Causes skin irritation upon contact.[1][2]
Serious Eye Irritation (Category 2A)H319Causes serious, potentially damaging, eye irritation.[1][2]
Respiratory IrritationH335May cause irritation to the respiratory tract if dust or fumes are inhaled.[1][2]
Acute Oral Toxicity (Category 4)H302Harmful if swallowed.[2][3]

These classifications are the direct drivers for the PPE and handling protocols that follow. The potential for skin, eye, and respiratory irritation dictates that we must establish effective barriers to prevent exposure.[1]

Core Protective Equipment: Your Essential Barriers

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It must be tailored to the specific task at hand. However, a baseline level of protection is mandatory for any procedure involving this compound.

A. Eye and Face Protection: The Non-Negotiable Shield

  • Rationale: Due to its classification as a serious eye irritant (H319), direct contact with even a small amount of this compound can cause significant discomfort and potential injury.[1]

  • Protocol:

    • Mandatory: Always wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][4][5] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), supplement goggles with a full-face shield.

    • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap the substance against the eye and complicate emergency flushing procedures.[1]

B. Skin and Body Protection: Preventing Dermal Contact

  • Rationale: The H315 "Causes skin irritation" classification means that direct contact can lead to redness, inflammation, or dermatitis.[1][2] Protective clothing is your primary defense.

  • Protocol:

    • Gloves: Wear chemical-resistant gloves at all times.[1][4]

      • Selection: Nitrile or neoprene gloves are commonly used, but always check the manufacturer's glove compatibility chart for breakthrough times specific to aromatic aldehydes. For prolonged contact, consider heavier-duty gloves like Butyl rubber or Viton.[6]

      • Inspection: Before each use, inspect gloves for any signs of degradation, punctures, or tears.

      • Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[1]

    • Lab Coat: A professional lab coat, fully buttoned, is required to protect your street clothes and skin from accidental spills.

    • Additional Clothing: For large-scale operations or tasks with a high risk of splashing, consider impervious clothing or a chemical-resistant apron.[4][7] Ensure legs and feet are covered; open-toed shoes are never permissible in a laboratory setting.

C. Respiratory Protection: Maintaining Air Quality

  • Rationale: As a respiratory irritant (H335), inhaling dust or aerosols of this compound can irritate the nose, throat, and lungs.[1][3] The primary control measure is to prevent the chemical from becoming airborne.

  • Protocol:

    • Primary Control: Always handle this compound in a well-ventilated area.[1][8] A certified chemical fume hood is the standard and most effective engineering control.[8][9]

    • When a Respirator is Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary.

      • Use a NIOSH (US) or EN 149 (EU) approved respirator. For dust, a particulate respirator (e.g., N95, P100) may be sufficient.

      • For vapors or higher concentrations, a full-face respirator with appropriate organic vapor cartridges is required.[7]

      • All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.

Operational and Disposal Plans

Safe science extends from the moment you retrieve a reagent to the moment its waste is properly discarded.

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don your lab coat, followed by safety goggles, and finally, your gloves.

  • Handling: Carefully unseal the container. If the material is a solid, weigh it out within the fume hood to contain any dust. Use tools (spatulas, etc.) that will not generate static. Avoid any actions that could create dust or aerosols.[1]

  • Post-Handling: Securely seal the container.[1][10] Wipe down the work surface with an appropriate solvent and decontaminating solution.

  • PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, then goggles, then lab coat.

  • Hygiene: Immediately wash your hands with soap and water.[1]

Spill and Emergency Response

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Use dry clean-up procedures; avoid generating dust.[1] Sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.

    • Clean the area with soap and water, preventing runoff into drains.[1]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency services and your institution's safety officer.[1]

    • Prevent entry into the area.

Disposal Plan

  • Chemical Waste: Unused this compound and materials heavily contaminated with it must be disposed of as hazardous waste.[1]

    • Place in a sealed, properly labeled container.

    • Consult your institution's environmental health and safety (EHS) office or the State Land Waste Management Authority for disposal procedures.[1] Do not dispose of it down the drain.

  • Contaminated PPE: Disposable gloves and other lightly contaminated materials should be placed in a sealed bag and disposed of according to institutional hazardous waste guidelines.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Plan to use This compound assess_task Assess Task (Weighing, Solution Prep, Reaction) start->assess_task assess_scale Assess Scale & Conditions (mg vs kg, open vs closed system) assess_task->assess_scale base_ppe Baseline PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat assess_scale->base_ppe All Scenarios enhanced_ppe Enhanced PPE: - Face Shield - Chemical Apron - Heavy-Duty Gloves assess_scale->enhanced_ppe Large Scale or High Splash Risk resp_ppe Respiratory Protection: - N95/P100 Respirator (for dust) - Organic Vapor Cartridge Respirator assess_scale->resp_ppe Dust Generation or Inadequate Ventilation fume_hood Engineering Control: Work in Chemical Fume Hood base_ppe->fume_hood proceed Proceed with Work fume_hood->proceed enhanced_ppe->fume_hood resp_ppe->fume_hood

Caption: PPE selection workflow for this compound.

References

  • 2-(Benzyloxy)
  • This compound PubChem Compound Summary.
  • 2-(Allyloxy)
  • 2-Benzyloxybenzaldehyde Safety D
  • 4-Allyloxybenzaldehyde Safety D
  • 2-(Propargyloxy)
  • 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97% Safety Data Sheet. Aaron Chemistry & UnaveraChemLab.
  • 2-(Benzyloxy)
  • 2-(benzyloxy)
  • Material Safety D
  • Best practices for the long-term storage and handling of 2-Benzoylbenzaldehyde. Benchchem.
  • 2-Allyloxybenzaldehyde Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.